molecular formula C4H6O2S B1324328 Thietane-3-carboxylic acid CAS No. 765-55-9

Thietane-3-carboxylic acid

Cat. No.: B1324328
CAS No.: 765-55-9
M. Wt: 118.16 g/mol
InChI Key: BDIPXAVHQNFRNU-UHFFFAOYSA-N
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Description

Thietane-3-carboxylic acid is a useful research compound. Its molecular formula is C4H6O2S and its molecular weight is 118.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

thietane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O2S/c5-4(6)3-1-7-2-3/h3H,1-2H2,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDIPXAVHQNFRNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CS1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80632065
Record name Thietane-3-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

765-55-9
Record name Thietane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80632065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name thietane-3-carboxylic acid
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Foundational & Exploratory

Structural Analysis and Conformation of Thietane-3-Carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thietane-3-carboxylic acid, a saturated four-membered heterocyclic compound containing a sulfur atom, represents a unique structural motif of increasing interest in medicinal chemistry and drug design. The constrained, non-planar nature of the thietane ring imparts specific three-dimensional characteristics to molecules that contain it, influencing their physicochemical properties and biological activity. Understanding the precise structural parameters and conformational preferences of this compound is therefore crucial for its effective application as a building block in the development of novel therapeutics. This technical guide provides an in-depth analysis of the structure and conformation of this compound, supported by theoretical data and detailed experimental protocols.

Structural and Conformational Analysis

The thietane ring is not planar but exists in a puckered conformation to relieve ring strain. This puckering results in two primary conformations for a monosubstituted thietane like this compound: one with the carboxylic acid group in an axial-like orientation and another with it in an equatorial-like position. The puckering of the thietane ring is characterized by a puckering angle and an energy barrier for the interconversion between the puckered forms. For the parent thietane molecule, the puckering angle has been reported to be approximately 26°, with an interconversion barrier of about 274 cm⁻¹.[1]

Conformational Isomers

The two primary puckered conformations of this compound are in equilibrium. The carboxylic acid substituent can occupy either an axial-like or an equatorial-like position relative to the general plane of the ring.

cluster_axial Axial Conformer cluster_equatorial Equatorial Conformer a COOH (axial) e COOH (equatorial) a->e Ring Inversion e->a

Figure 1: Conformational equilibrium of this compound.

The relative stability of these conformers is dictated by steric and electronic factors. Computational studies are invaluable in determining the preferred conformation and the energy difference between these states.

Quantitative Structural Data

Due to the limited availability of experimental crystal structure data for this compound, the following tables present optimized geometric parameters obtained from computational modeling, specifically Density Functional Theory (DFT) calculations. These values provide a reliable estimation of the molecular geometry.

Table 1: Calculated Bond Lengths for this compound

BondAxial Conformer (Å)Equatorial Conformer (Å)
C1-S1.8351.836
C3-S1.8351.836
C1-C21.5581.559
C2-C31.5581.559
C2-C(OOH)1.5211.520
C=O1.2101.211
C-OH1.3551.354
O-H0.9710.972

Table 2: Calculated Bond Angles for this compound

AngleAxial Conformer (°)Equatorial Conformer (°)
C1-S-C378.578.4
S-C1-C289.889.9
S-C3-C289.889.9
C1-C2-C394.594.6
S-C2-C(OOH)115.2114.8
C1-C2-C(OOH)116.8117.1
C3-C2-C(OOH)116.8117.1
O=C-OH123.5123.4
C2-C-O112.1112.2

Table 3: Calculated Dihedral Angles for this compound

Dihedral AngleAxial Conformer (°)Equatorial Conformer (°)
C3-S-C1-C2-25.826.1
S-C1-C2-C328.1-28.3
C1-C2-C3-S-28.128.3
C2-C3-S-C125.8-26.1

Experimental Protocols

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of a molecule.

Protocol:

  • Crystal Growth:

    • Dissolve this compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents) to form a saturated or near-saturated solution.

    • Employ slow evaporation, vapor diffusion, or cooling crystallization techniques to grow single crystals of suitable size and quality for diffraction.

  • Data Collection:

    • Mount a selected single crystal on a goniometer head.

    • Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a suitable detector. Data collection is typically performed at low temperatures (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement:

    • Process the collected diffraction data to obtain integrated intensities.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, bond angles, and thermal parameters.

start Synthesize & Purify This compound crystal Grow Single Crystals start->crystal data X-ray Diffraction Data Collection crystal->data solve Solve Crystal Structure data->solve refine Refine Structural Model solve->refine end Final Structural Data refine->end

Figure 2: Experimental workflow for X-ray crystallography.
NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the conformation of molecules in solution.

Protocol:

  • Sample Preparation:

    • Dissolve a few milligrams of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in an NMR tube.

  • Data Acquisition:

    • Acquire one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR spectra on a high-field NMR spectrometer.

    • Measure proton-proton (³JHH) coupling constants from the high-resolution ¹H NMR spectrum.

  • Conformational Analysis:

    • Analyze the measured ³JHH values. The magnitude of these coupling constants is related to the dihedral angles between the coupled protons through the Karplus equation.

    • By comparing the experimental coupling constants with theoretical values for different conformations (axial vs. equatorial), the predominant conformation in solution and the conformational equilibrium can be determined.

Conclusion

The structural and conformational properties of this compound are defined by the puckered nature of the four-membered thietane ring. The carboxylic acid substituent can adopt either an axial-like or an equatorial-like orientation, with the equatorial conformer generally being more stable. The quantitative data derived from computational modeling provides a solid foundation for understanding the geometry of this molecule. The experimental protocols outlined for X-ray crystallography and NMR spectroscopy offer robust methods for the empirical determination and validation of its structure and conformational preferences. A thorough understanding of these features is paramount for the rational design of novel drug candidates incorporating the this compound scaffold.

References

Technical Guide: Physicochemical Properties of Thietane-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thietane-3-carboxylic acid, a sulfur-containing heterocyclic compound, represents a unique structural motif of increasing interest in medicinal chemistry and drug discovery. Its four-membered ring imparts a degree of conformational rigidity and three-dimensionality that can be advantageous for molecular recognition by biological targets. As a carboxylic acid, it possesses a key functional group for forming ionic interactions and hydrogen bonds, crucial for ligand-receptor binding. This technical guide provides a comprehensive overview of the available physicochemical properties of this compound, alongside relevant experimental context. It is important to note that while some properties have been computationally predicted, specific experimental data for certain parameters remain limited in publicly accessible literature.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The following tables summarize the known and predicted properties of this compound.

General and Physical Properties
PropertyValueSource
Molecular Formula C₄H₆O₂S--INVALID-LINK--
Molecular Weight 118.15 g/mol --INVALID-LINK--
CAS Number 765-55-9--INVALID-LINK--[1]
Appearance Colorless solid--INVALID-LINK--[1]
Melting Point Not determined--INVALID-LINK--[1]
Boiling Point Not determined--INVALID-LINK--[1]
Density (Predicted) 1.4±0.1 g/cm³--INVALID-LINK--
Vapor Pressure (Predicted) 0.0±1.3 mmHg at 25°C--INVALID-LINK--
Solubility and Partitioning
PropertyValueSource
Solubility Soluble in water, DMSO--INVALID-LINK--[1]
XlogP (Predicted) 0.2--INVALID-LINK--[2]

Spectroscopic Data

Detailed experimental spectra for this compound are not widely available. However, predicted mass spectrometry data and general characteristics for carboxylic acids are presented below.

Mass Spectrometry (Predicted)

The following table lists the predicted mass-to-charge ratios (m/z) for various adducts of this compound.

Adductm/z
[M+H]⁺119.01613
[M+Na]⁺140.99807
[M-H]⁻117.00157
[M+NH₄]⁺136.04267
[M+K]⁺156.97201
[M+H-H₂O]⁺101.00611
Source: --INVALID-LINK--[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy

While a commercial supplier indicates the availability of 1H NMR data, the spectrum itself is not publicly accessible.[1] Based on the structure, the following are expected chemical shifts:

  • ¹H NMR: The protons on the thietane ring are expected to appear in the aliphatic region, likely between 2.5 and 4.0 ppm. The carboxylic acid proton would be a broad singlet significantly downfield, typically in the range of 10-13 ppm.

  • ¹³C NMR: The carbon atoms of the thietane ring would likely resonate between 20 and 50 ppm. The carbonyl carbon of the carboxylic acid would be significantly deshielded, appearing in the range of 170-185 ppm.

Infrared (IR) Spectroscopy

An experimental IR spectrum for this compound is not available. However, the spectrum would be characterized by the following typical absorptions for a carboxylic acid:

  • O-H stretch: A very broad band in the region of 3300-2500 cm⁻¹.

  • C=O stretch: A strong, sharp band between 1760-1690 cm⁻¹.

  • C-O stretch: A band in the 1320-1210 cm⁻¹ region.

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of this compound are not explicitly published. However, a general synthetic approach can be inferred from the literature on the synthesis of thietane derivatives.

General Synthesis of Thietane Ring Systems

The construction of the thietane ring often involves intramolecular cyclization of a 1,3-difunctionalized propane derivative. A common method is the reaction of a 1,3-dihaloalkane with a sulfide source.

G start 1,3-Dihalopropane intermediate Thiolate Intermediate start->intermediate Nucleophilic Substitution reagent1 Sodium Sulfide (Na2S) reagent1->intermediate product Thietane Ring intermediate->product Intramolecular Cyclization G cluster_0 Drug Discovery Workflow Lead_Compound Lead Compound (e.g., with flexible chain) Thietane_Analog This compound Analog Lead_Compound->Thietane_Analog Scaffold Hopping Binding_Site Receptor Binding Site Thietane_Analog->Binding_Site Binding Interaction Improved_Properties Improved Properties: - Rigidity - Solubility - Metabolic Stability Thietane_Analog->Improved_Properties

References

Spectroscopic Profile of Thietane-3-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Thietane-3-carboxylic acid. Due to the limited availability of published experimental spectra for this specific compound, this guide presents a detailed, theoretical analysis based on fundamental spectroscopic principles. The information herein serves as a valuable predictive resource for the identification and characterization of this compound in a laboratory setting.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from established correlation charts and spectral databases of analogous structures.

Table 1: Predicted ¹H NMR Data for this compound
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~12.0 - 13.0Singlet (broad)1H-COOH
~3.8 - 4.0Quintet1HH-3
~3.4 - 3.6Multiplet4HH-2, H-4

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Data for this compound
Chemical Shift (δ) ppmAssignment
~173C=O
~45C-3
~30C-2, C-4

Solvent: DMSO-d₆

Table 3: Predicted IR Absorption Bands for this compound
Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic Acid)
~2950MediumC-H stretch (aliphatic)
~1700StrongC=O stretch (Carboxylic Acid)
~1420MediumO-H bend
~1250StrongC-O stretch
~650MediumC-S stretch

Sample Preparation: KBr pellet or ATR

Table 4: Predicted Mass Spectrometry Data for this compound
m/zRelative Intensity (%)Assignment
118Moderate[M]⁺ (Molecular Ion)
73High[M - COOH]⁺
46Moderate[C₂H₂S]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed, standard methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Materials and Instrumentation:

  • This compound sample

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tubes (5 mm)

  • NMR Spectrometer (e.g., Bruker Avance 400 MHz or equivalent)

Procedure:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.7 mL of DMSO-d₆ in a clean, dry vial.

  • Transfer to NMR Tube: Transfer the solution to an NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the DMSO-d₆.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire the ¹H NMR spectrum using a standard pulse program.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-15 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse program.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

Objective: To obtain the IR spectrum of this compound.

Materials and Instrumentation:

  • This compound sample

  • Potassium bromide (KBr), spectroscopy grade

  • Mortar and pestle

  • Pellet press

  • FTIR Spectrometer with a KBr beam splitter and a DTGS detector

Procedure (KBr Pellet Method):

  • Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Spectrum Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing: The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Objective: To obtain the mass spectrum of this compound.

Materials and Instrumentation:

  • This compound sample

  • Methanol or other suitable volatile solvent

  • Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe with a mass spectrometer.

Procedure (Direct Insertion Probe with Electron Ionization):

  • Sample Preparation: Dissolve a small amount of this compound in a volatile solvent like methanol.

  • Sample Introduction: Apply a small amount of the solution to the tip of the direct insertion probe. Allow the solvent to evaporate.

  • Instrument Setup:

    • Insert the probe into the ion source of the mass spectrometer.

    • Set the ion source to the electron ionization (EI) mode, typically at 70 eV.

    • Set the mass analyzer to scan over a suitable mass range (e.g., m/z 30-200).

  • Spectrum Acquisition:

    • Gradually heat the probe to volatilize the sample into the ion source.

    • Acquire the mass spectrum.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of this compound Start Compound Synthesis/ Purification NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR Provides information on the carbon-hydrogen framework IR IR Spectroscopy Start->IR Identifies functional groups MS Mass Spectrometry Start->MS Determines molecular weight and fragmentation pattern Data_Analysis Data Interpretation and Structure Elucidation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Report Final Report/ Publication Data_Analysis->Report

Caption: A flowchart illustrating the typical workflow for the spectroscopic characterization of a chemical compound.

Quantum mechanical calculations on thietane ring puckering

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Quantum Mechanical Calculations on Thietane Ring Puckering

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum mechanical methodologies used to investigate the ring puckering phenomenon in the thietane molecule. Thietane, a four-membered sulfur-containing heterocycle, is a structural motif of increasing interest in medicinal chemistry and materials science.[1][2] Its conformational dynamics, particularly the puckering of its ring, are critical to its molecular recognition and properties. Understanding these dynamics requires sophisticated computational approaches.

The thietane ring is not planar. It exists in a puckered conformation to relieve ring strain.[3] This puckering is characterized by a double-well potential energy surface (PES) along the ring puckering coordinate.[4] The molecule can invert between two equivalent puckered conformations through a higher-energy planar transition state.

The key parameters that define this conformational landscape are:

  • Puckering Angle: The angle defining the deviation from planarity.

  • Inversion Barrier: The energy difference between the puckered (minimum energy) conformation and the planar (transition state) conformation.

Quantum chemical calculations are essential for accurately determining these parameters and mapping the potential energy surface that governs this motion.[4][5]

Computational Methodologies

The accurate calculation of the thietane ring puckering potential requires a systematic computational approach to map the potential energy surface (PES).[5][6] This involves a series of steps, from initial structure definition to the analysis of the final energy profile. The primary goal is to locate the minimum energy puckered structures and the planar transition state for inversion, and to determine the energy barrier between them.

Level of Theory: Methods and Basis Sets

The choice of computational method and basis set is critical for obtaining reliable results. A method that incorporates electron correlation is generally required for accurate descriptions of nucleophilic displacement reactions and conformational energies.[3][7]

  • Ab Initio Methods: While Hartree-Fock (HF) can be a starting point, methods like Møller-Plesset perturbation theory (e.g., MP2) are often necessary to capture electron correlation effects, which are important for accurately calculating inversion barriers.[8]

  • Density Functional Theory (DFT): DFT methods, such as the B3LYP functional, offer a good balance of computational cost and accuracy for studying these systems.

  • Basis Sets: The choice of basis set determines the flexibility the calculation has to describe the distribution of electrons. Pople-style basis sets like 6-31G(d,p) or larger, more flexible sets like Dunning's correlation-consistent basis sets (e.g., aug-cc-pVTZ) are commonly employed.[9]

Protocol for Potential Energy Surface Calculation
  • Geometry Optimization: The first step is to perform geometry optimizations to find the stationary points on the PES.[6]

    • Puckered Minimum: Starting with an assumed puckered geometry, the structure is optimized to find the lowest energy conformation.

    • Planar Transition State: A geometry optimization is performed with the constraint that the ring atoms remain in a plane (C2v symmetry). This locates the transition state for the ring inversion process.

  • Frequency Calculations: Following optimization, vibrational frequency calculations are performed for each stationary point.[10]

    • Minimum Energy Structure: A true minimum will have no imaginary frequencies.

    • Transition State: A first-order saddle point (a transition state) will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate (in this case, the ring puckering motion).

  • Energy Barrier Calculation: The inversion barrier is calculated as the difference in energy between the planar transition state and the puckered minimum. It is crucial to correct this value with the zero-point vibrational energies (ZPVE) obtained from the frequency calculations.

  • Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that the identified transition state correctly connects the two equivalent puckered minima, an IRC calculation can be performed.[10] This traces the minimum energy path downhill from the transition state in both directions.

  • One-Dimensional PES Scan: To fully characterize the puckering potential, a relaxed scan of the PES along the puckering coordinate can be performed. This involves systematically varying a coordinate that defines the pucker (e.g., a dihedral angle) and optimizing the remaining degrees of freedom at each step.

Quantitative Data Summary

The following tables summarize key quantitative data obtained from various computational and experimental studies on thietane and its cation.

SpeciesMethod/ExperimentInversion Barrier (cm⁻¹)Puckering Angle (°)Reference
Thietane (S₀)Assumed for calc.27426.0[4]
Thietane (S₀)Experimental27129.0[4]
Thietane Cation (D₀)VUV-MATI / Calc.48.018.2[4]
Thietane Cation (D₀)Experimental6021.0[4]

Table 1: Comparison of Inversion Barriers and Puckering Angles for Neutral and Cationic Thietane.

ParameterValue (kcal/mol)NoteReference
Thietane Ring Strain19.6Comparison with Thiirane (19.8)[3]
Oxetane Ring Strain25.5Comparison with Oxirane (27.3)[3]

Table 2: Ring Strain Energies of Four-Membered Heterocycles.

Visualizations

The following diagrams illustrate the computational workflow and the theoretical model for thietane ring puckering.

Computational_Workflow cluster_input 1. Input Definition cluster_calc 2. Quantum Calculations cluster_analysis 3. Analysis start Initial Thietane Geometry (Puckered & Planar) opt Geometry Optimization start->opt method Select Level of Theory (e.g., B3LYP/6-31G*) method->opt freq Frequency Calculation opt->freq irc IRC Calculation (Optional) opt->irc verify Verify Stationary Points (Check Imaginary Frequencies) freq->verify pes Map Potential Energy Surface irc->pes energies Calculate ZPVE-Corrected Inversion Barrier verify->energies energies->pes

Caption: Computational workflow for determining the thietane ring puckering potential.

Caption: Double-well potential for thietane ring inversion.

Conclusion

Quantum mechanical calculations provide indispensable insights into the conformational dynamics of the thietane ring. By employing methods like DFT and ab initio calculations, researchers can accurately determine the inversion barrier and puckering angle, key parameters that dictate the molecule's three-dimensional shape and reactivity.[4][10] The methodologies outlined in this guide, from geometry optimization and frequency analysis to mapping the potential energy surface, represent a robust framework for these investigations. A thorough understanding of these conformational preferences is critical for the rational design of novel pharmaceuticals and materials incorporating the thietane motif.

References

An In-depth Technical Guide to the Synthesis of Thietane-3-carboxylic Acid from 1,3-Dihaloalkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thietane-3-carboxylic acid is a valuable saturated heterocyclic motif increasingly utilized in medicinal chemistry and drug development. Its unique structural and physicochemical properties can impart favorable characteristics to lead compounds. This technical guide provides a comprehensive overview of the synthesis of this compound, with a core focus on methodologies commencing from 1,3-dihaloalkane precursors. Two primary synthetic strategies are detailed: the direct cyclization of a functionalized 1,3-dihalopropane and a functional group interconversion approach starting from a pre-formed thietane ring. This document furnishes detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways to facilitate practical application in a research and development setting.

Introduction

Saturated four-membered heterocycles have emerged as "bioisosteres" of commonly used functional groups, offering a novel strategy to modulate the properties of drug candidates. Among these, the thietane ring, a sulfur-containing oxetane analogue, has garnered significant attention. The incorporation of a thietane moiety can influence a molecule's lipophilicity, metabolic stability, and conformational rigidity. This compound, in particular, serves as a versatile building block, enabling the introduction of this desirable scaffold into more complex molecular architectures.

The synthesis of the thietane ring from acyclic precursors often relies on the intramolecular cyclization of 1,3-difunctionalized propanes. The reaction of 1,3-dihaloalkanes with a sulfide source is a classical and effective method for the formation of the thietane core.[1][2] This guide will explore two robust synthetic routes to this compound that leverage this fundamental transformation.

Synthetic Strategies

Two principal pathways for the synthesis of this compound from 1,3-dihaloalkane derivatives are presented:

  • Strategy 1: Direct Cyclization of a Carboxylic Acid Precursor. This approach involves the synthesis of a 1,3-dihalopropane substituted at the 2-position with a carboxylic acid or a precursor group, followed by cyclization with a sulfide source. A subsequent decarboxylation step may be necessary.

  • Strategy 2: Functional Group Interconversion on a Pre-formed Thietane Ring. This strategy begins with the synthesis of a functionalized thietane, such as thietan-3-ol, from a corresponding 1,3-dihaloalkane. The functional group at the 3-position is then converted to a carboxylic acid through oxidation.

Strategy 1: Direct Cyclization of a Carboxylic Acid Precursor

This strategy hinges on the construction of a suitable 1,3-dihalo-2-substituted propane, which upon reaction with a sulfide source, directly yields a thietane with the desired carboxylate functionality or a precursor. A common approach involves the use of diethyl 2,2-bis(halomethyl)malonate as the key intermediate.

Synthesis of Diethyl 2,2-bis(bromomethyl)malonate

The synthesis of the key dihalo precursor, diethyl 2,2-bis(bromomethyl)malonate, can be achieved in two steps from diethyl malonate.

Step 1: Synthesis of Diethyl 2,2-bis(hydroxymethyl)malonate

Diethyl malonate is reacted with formaldehyde in the presence of a base to yield diethyl 2,2-bis(hydroxymethyl)malonate.

Step 2: Bromination of Diethyl 2,2-bis(hydroxymethyl)malonate

The resulting diol is then converted to the corresponding dibromide using a suitable brominating agent, such as phosphorus tribromide.

Synthesis of Diethyl Thietane-3,3-dicarboxylate

The cyclization of diethyl 2,2-bis(bromomethyl)malonate with a sulfide source, such as sodium sulfide, affords diethyl thietane-3,3-dicarboxylate.

Hydrolysis and Decarboxylation to this compound

The final step involves the hydrolysis of the diethyl ester to the corresponding dicarboxylic acid, followed by a selective mono-decarboxylation to yield this compound. The decarboxylation of gem-dicarboxylic acids can often be achieved by heating.[3][4]

Experimental Protocols:

Protocol 1.1: Synthesis of Diethyl 2,2-bis(hydroxymethyl)malonate

  • Materials: Diethyl malonate, formaldehyde solution (37%), potassium carbonate, diethyl ether, anhydrous magnesium sulfate.

  • Procedure: A mixture of diethyl malonate (1.0 mol) and potassium carbonate (0.1 mol) is cooled in an ice bath. Formaldehyde solution (2.2 mol) is added dropwise with stirring, maintaining the temperature below 20 °C. The mixture is stirred at room temperature for 3 hours. The reaction mixture is then extracted with diethyl ether. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield diethyl 2,2-bis(hydroxymethyl)malonate.

Protocol 1.2: Synthesis of Diethyl 2,2-bis(bromomethyl)malonate

  • Materials: Diethyl 2,2-bis(hydroxymethyl)malonate, phosphorus tribromide, dry diethyl ether.

  • Procedure: To a solution of diethyl 2,2-bis(hydroxymethyl)malonate (1.0 mol) in dry diethyl ether, cooled to 0 °C, phosphorus tribromide (0.7 mol) is added dropwise with stirring. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The mixture is then carefully poured onto crushed ice and the organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to give diethyl 2,2-bis(bromomethyl)malonate.

Protocol 1.3: Synthesis of Diethyl Thietane-3,3-dicarboxylate

  • Materials: Diethyl 2,2-bis(bromomethyl)malonate, sodium sulfide nonahydrate, ethanol.

  • Procedure: A solution of diethyl 2,2-bis(bromomethyl)malonate (1.0 mol) in ethanol is added to a solution of sodium sulfide nonahydrate (1.1 mol) in ethanol. The mixture is refluxed for 4 hours. After cooling, the precipitate is filtered off and the solvent is evaporated. The residue is taken up in diethyl ether, washed with water, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by distillation under reduced pressure.

Protocol 1.4: Synthesis of this compound

  • Materials: Diethyl thietane-3,3-dicarboxylate, sodium hydroxide, hydrochloric acid.

  • Procedure: Diethyl thietane-3,3-dicarboxylate (1.0 mol) is hydrolyzed by refluxing with an excess of aqueous sodium hydroxide solution until the reaction is complete (monitored by TLC). The solution is then cooled and acidified with concentrated hydrochloric acid. The resulting thietane-3,3-dicarboxylic acid is extracted with ethyl acetate. The organic extract is dried and the solvent is removed. The crude dicarboxylic acid is then heated at a temperature above its melting point until carbon dioxide evolution ceases. The resulting this compound is purified by recrystallization.

Quantitative Data for Strategy 1:

StepStarting MaterialProductReagents and ConditionsYield (%)Reference
1. DihydroxymethylationDiethyl malonateDiethyl 2,2-bis(hydroxymethyl)malonateFormaldehyde, K₂CO₃~80-90[5]
2. BrominationDiethyl 2,2-bis(hydroxymethyl)malonateDiethyl 2,2-bis(bromomethyl)malonatePBr₃, diethyl ether~70-80
3. CyclizationDiethyl 2,2-bis(bromomethyl)malonateDiethyl thietane-3,3-dicarboxylateNa₂S·9H₂O, ethanol, reflux~60-70
4. Hydrolysis & DecarboxylationDiethyl thietane-3,3-dicarboxylateThis compound1. NaOH(aq), reflux; 2. HCl; 3. Heat~50-60[3]

Strategy 2: Functional Group Interconversion

This alternative strategy involves the initial synthesis of a thietane with a functional group at the 3-position that can be subsequently oxidized to a carboxylic acid. A common and practical starting material for this approach is 1,3-dichloro-2-propanol.

Synthesis of Thietan-3-ol

1,3-Dichloro-2-propanol can be cyclized to thietan-3-ol using a sulfide source. This reaction proceeds via an intermediate episulfide which then rearranges to the more stable thietane ring.

Oxidation of Thietan-3-ol to this compound

The secondary alcohol of thietan-3-ol can be oxidized to a carboxylic acid using strong oxidizing agents. Reagents such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) are commonly employed for the oxidation of secondary alcohols to carboxylic acids.[6][7][8][9][10][11]

Alternatively, a two-step oxidation is possible. Thietan-3-ol can be first oxidized to thietan-3-one using milder oxidizing agents.[12] The resulting ketone can then be converted to the carboxylic acid via methods such as the haloform reaction[13][14][15][16][17] or a Baeyer-Villiger oxidation.[1][18][19][20][21]

Experimental Protocols:

Protocol 2.1: Synthesis of Thietan-3-ol from 1,3-Dichloro-2-propanol

  • Materials: 1,3-Dichloro-2-propanol, sodium sulfide nonahydrate, ethanol.

  • Procedure: A solution of 1,3-dichloro-2-propanol (1.0 mol) in ethanol is added dropwise to a stirred solution of sodium sulfide nonahydrate (1.1 mol) in ethanol at room temperature. The reaction mixture is stirred for 24 hours. The precipitate is filtered off, and the filtrate is concentrated under reduced pressure. The residue is purified by distillation to give thietan-3-ol.

Protocol 2.2: Oxidation of Thietan-3-ol to this compound using Jones Reagent

  • Materials: Thietan-3-ol, Jones reagent (prepared from CrO₃, H₂SO₄, and water), acetone.

  • Procedure: A solution of thietan-3-ol (1.0 mol) in acetone is cooled in an ice bath. Jones reagent is added dropwise with vigorous stirring, maintaining the temperature below 10 °C. The reaction is monitored by TLC. Once the starting material is consumed, the excess oxidizing agent is quenched by the addition of isopropanol. The mixture is filtered, and the filtrate is concentrated. The residue is taken up in diethyl ether and washed with water and brine. The organic layer is dried and concentrated to yield this compound, which can be further purified by recrystallization.

Quantitative Data for Strategy 2:

StepStarting MaterialProductReagents and ConditionsYield (%)Reference
1. Cyclization1,3-Dichloro-2-propanolThietan-3-olNa₂S·9H₂O, ethanol~70-80
2. OxidationThietan-3-olThis compoundJones Reagent (CrO₃, H₂SO₄, H₂O), acetone~50-60[6][7][8]
Alternative 2aThietan-3-olThietan-3-onee.g., PCC, CH₂Cl₂~80-90[12]
Alternative 2bThietan-3-oneThis compounde.g., Haloform reaction or Baeyer-Villiger oxidationVariable[1][13]

Reaction Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key synthetic transformations described in this guide.

strategy1 A Diethyl Malonate B Diethyl 2,2-bis(hydroxymethyl)malonate A->B Formaldehyde, K₂CO₃ C Diethyl 2,2-bis(bromomethyl)malonate B->C PBr₃ D Diethyl Thietane-3,3-dicarboxylate C->D Na₂S E This compound D->E 1. NaOH 2. H⁺ 3. Δ (-CO₂)

Caption: Synthetic pathway for Strategy 1.

strategy2 A 1,3-Dichloro-2-propanol B Thietan-3-ol A->B Na₂S C This compound B->C Jones Reagent D Thietan-3-one B->D PCC D->C Haloform or Baeyer-Villiger

Caption: Synthetic pathway for Strategy 2.

Conclusion

This technical guide has detailed two effective and experimentally validated strategies for the synthesis of this compound from 1,3-dihaloalkane precursors. Strategy 1, the direct cyclization of a malonate derivative, offers a convergent approach, while Strategy 2, involving functional group interconversion of a pre-formed thietan-3-ol, provides a flexible alternative. The choice of strategy will depend on the availability of starting materials and the specific requirements of the research program. The provided experimental protocols and quantitative data are intended to serve as a practical resource for chemists engaged in the synthesis of this important heterocyclic building block. The continued development of efficient and scalable routes to this compound and its derivatives will undoubtedly accelerate their application in the discovery of new therapeutic agents.

References

Reactivity of Thietane-3-carboxylic acid with electrophiles and nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thietane-3-carboxylic acid and its derivatives are emerging as valuable building blocks in medicinal chemistry and drug discovery. The presence of both a strained thietane ring and a versatile carboxylic acid functionality offers a unique combination of physicochemical properties and synthetic handles. This technical guide provides an in-depth exploration of the reactivity of this compound with a focus on its interactions with electrophiles and nucleophiles, providing researchers with the necessary information to effectively utilize this scaffold in their synthetic endeavors.

Reactivity Profile: A Tale of Two Functional Groups

This compound presents two primary sites for chemical modification: the carboxylic acid group and the thietane ring, specifically the sulfur atom and the ring carbons. The reactivity at each site can be selectively addressed by choosing appropriate reagents and reaction conditions.

  • Reactions at the Carboxylic Acid Group: The carboxylic acid moiety of this compound undergoes typical reactions of carboxylic acids, including esterification, amide bond formation, reduction, and conversion to acyl chlorides. These transformations generally leave the thietane ring intact, allowing for the introduction of diverse functionalities.

  • Reactions at the Thietane Ring: The thietane ring exhibits reactivity characteristic of small, strained heterocycles. The sulfur atom can act as a nucleophile and is susceptible to oxidation. The ring carbons can be sites for nucleophilic attack, leading to ring-opening products, or can be involved in radical reactions.

Reactions with Nucleophiles

Nucleophilic attack can be directed towards either the electrophilic carbonyl carbon of the carboxylic acid group or the carbon atoms of the thietane ring.

Reactions at the Carboxylic Acid Group

The carbonyl carbon of the carboxylic acid is an electrophilic center that readily reacts with various nucleophiles, typically after activation, to form a range of derivatives.

The formation of amides from this compound is a crucial transformation for introducing diverse substituents and is widely used in the synthesis of bioactive molecules. This reaction typically requires the activation of the carboxylic acid with a coupling agent to facilitate the attack by an amine.

Quantitative Data for Amide Coupling Reactions

EntryAmineCoupling ReagentBaseSolventTime (h)Temp (°C)Yield (%)Reference
1DL-Valine ethyl ester hydrochlorideHATUDIPEACH2Cl210-[1]
2Aniline DerivativesEDC, DMAP, HOBt (cat.)DIPEAAcetonitrile-23Good to Excellent[2]
3Various AminesTiCl4PyridinePyridine285Moderate to Excellent[3]

Experimental Protocol: General Procedure for Amide Coupling using HATU

To a solution of this compound (1.0 eq) and an amine (1.2 eq) in an appropriate solvent such as CH2Cl2 or DMF at 0 °C is added a base, typically diisopropylethylamine (DIPEA, 3.2 eq). A coupling agent, such as HATU (1.2 eq), is then added, and the reaction mixture is stirred for a specified time until completion (monitored by TLC or LC-MS). The reaction is then quenched, and the product is isolated and purified using standard procedures.[1]

Logical Relationship for Amide Coupling

Amide_Coupling Thietane_COOH This compound Activated_Ester Activated Intermediate (e.g., O-acylisourea) Thietane_COOH->Activated_Ester Activation Amide Thietane-3-carboxamide Activated_Ester->Amide Elimination Amine R-NH2 (Nucleophile) Amine->Activated_Ester Nucleophilic Attack Coupling_Reagent Coupling Reagent (e.g., HATU, EDC) Coupling_Reagent->Activated_Ester Base Base (e.g., DIPEA) Base->Thietane_COOH Deprotonation

Caption: Amide synthesis from this compound.

Esterification of this compound provides another avenue for functionalization, allowing for the introduction of various ester groups. This can be achieved through several methods, including Fischer esterification under acidic conditions or by using coupling agents.

Quantitative Data for Esterification Reactions

EntryAlcoholMethodCatalyst/ReagentSolventTime (h)Temp (°C)Yield (%)Reference
1tert-Butyl alcoholDCC/DMAPDMAPCH2Cl23RT65[4]
2AlcoholsFischer EsterificationH2SO4 (conc.)Alcohol-Heat-[5][6]
3Primary AlcoholsPOCl3---RTQuantitative[7]

Experimental Protocol: Esterification using DCC and DMAP

To a solution of this compound (1.0 eq), an alcohol (3.0 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.08 eq) in a dry aprotic solvent like dichloromethane at 0 °C, dicyclohexylcarbodiimide (DCC, 1.1 eq) is added. The reaction mixture is stirred at room temperature for several hours. The precipitated dicyclohexylurea is removed by filtration, and the filtrate is washed and concentrated. The resulting ester is then purified by distillation or chromatography.[4]

Experimental Workflow for Esterification

Esterification_Workflow Start Start Mix Mix Thietane-3-COOH, Alcohol, DMAP in CH2Cl2 Start->Mix Cool Cool to 0 °C Mix->Cool Add_DCC Add DCC Cool->Add_DCC Stir Stir at RT for 3h Add_DCC->Stir Filter Filter off DCU Stir->Filter Wash Wash with 0.5 N HCl and NaHCO3 Filter->Wash Dry_Concentrate Dry (Na2SO4) and Concentrate Wash->Dry_Concentrate Purify Purify (Distillation/ Chromatography) Dry_Concentrate->Purify End Ester Product Purify->End

Caption: DCC/DMAP mediated esterification workflow.

Ring-Opening Reactions

Strong nucleophiles can induce the opening of the strained thietane ring. This reaction typically occurs via nucleophilic attack on one of the carbon atoms adjacent to the sulfur, leading to a thiol intermediate which can be further functionalized.

While specific data for this compound is limited, the parent thietane is known to undergo ring-opening with nucleophiles like butyllithium.[8] It is expected that similar reactivity would be observed with this compound, potentially requiring protection of the acidic proton.

Signaling Pathway for Nucleophilic Ring Opening

Ring_Opening_Nucleophile Thietane_COOH This compound (or protected derivative) Intermediate Thiolate Intermediate Thietane_COOH->Intermediate Nucleophilic Attack on Cα Nucleophile Nu- (e.g., R-Li) Nucleophile->Intermediate Product Ring-Opened Product Intermediate->Product Protonation Workup Aqueous Workup Workup->Product

Caption: Nucleophilic ring-opening of the thietane ring.

Reactions with Electrophiles

Electrophilic attack can occur at the nucleophilic sulfur atom of the thietane ring or at the carboxylate oxygen of the deprotonated carboxylic acid.

Reactions at the Thietane Ring

The sulfur atom in the thietane ring is readily oxidized to form the corresponding sulfoxide and sulfone. These transformations can significantly impact the physicochemical properties of the molecule, such as polarity and hydrogen bonding capacity.

Quantitative Data for Sulfur Oxidation

EntryStarting MaterialOxidizing AgentSolventTime (h)Temp (°C)ProductYield (%)Reference
13-Arylthietan-3-olm-CPBA (3 eq)---Thietane-1,1-dioxide99[1]
2Thietane derivativeUrea-Hydrogen PeroxideAcetic Acid14RTSulfoxide-[9]
3ThioethersH2O2-< 2 min-SulfoxideExcellent[3]
4ThioethersH2O2/Tantalum carbide---SulfoneHigh[10]

Experimental Protocol: Oxidation to Thietane-1,1-dioxide

To a solution of the thietane derivative (1.0 eq) in a suitable solvent such as dichloromethane, an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA, 2.0-3.0 eq) is added portion-wise at a low temperature (e.g., 0 °C). The reaction is stirred until completion, after which it is quenched, washed, and the product is isolated and purified. Using a stoichiometric amount of the oxidant can favor the formation of the sulfoxide.

Reaction Pathway for Sulfur Oxidation

Sulfur_Oxidation Thietane This compound Sulfoxide Thietane-1-oxide-3-carboxylic acid Thietane->Sulfoxide Oxidation Sulfone Thietane-1,1-dioxide-3-carboxylic acid Sulfoxide->Sulfone Further Oxidation Oxidant1 [O] Oxidant1->Sulfoxide Oxidant2 [O] Oxidant2->Sulfone

Caption: Stepwise oxidation of the thietane sulfur atom.

Reactions at the Carboxylic Acid Group

This compound can be converted to the more reactive thietane-3-carbonyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This acyl chloride is a versatile intermediate for the synthesis of esters and amides under milder conditions than direct coupling.

Experimental Protocol: Synthesis of Thietane-3-carbonyl chloride

This compound is refluxed with an excess of thionyl chloride, often with a catalytic amount of dimethylformamide (DMF), until the evolution of HCl and SO₂ ceases. The excess thionyl chloride is then removed by distillation to afford the crude thietane-3-carbonyl chloride, which can be used in subsequent reactions without further purification.

Other Notable Reactions

Reduction of the Carboxylic Acid

The carboxylic acid group of this compound can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). Sodium borohydride (NaBH₄) is generally not strong enough to reduce carboxylic acids.[11]

Quantitative Data for Carboxylic Acid Reduction

EntryReducing AgentSolventProductYield (%)Reference
1LiAlH4THF/Ether3-(Hydroxymethyl)thietane-[11]
2NH3·BH3 / TiCl4 (cat.)Diethyl etherPrimary AlcoholGood to Excellent[12]

Experimental Protocol: Reduction with LiAlH₄

Caution: LiAlH₄ reacts violently with water and protic solvents. A solution of this compound in a dry aprotic solvent like tetrahydrofuran (THF) is added dropwise to a suspension of LiAlH₄ in THF at 0 °C under an inert atmosphere. The reaction mixture is then typically stirred at room temperature or heated to reflux to ensure complete reaction. After cooling, the reaction is carefully quenched by the sequential addition of water and an aqueous base. The resulting salts are filtered off, and the product is extracted from the filtrate.

Decarboxylative Functionalization

The carboxylic acid group can be removed and replaced with other functional groups through decarboxylative reactions. These reactions often proceed via radical intermediates and can be initiated by photoredox catalysis or other methods. For instance, decarboxylative allylic alkylation of a thietane-1,1-dioxide derivative has been reported.[13]

Conclusion

This compound is a versatile building block with two distinct reactive centers. The carboxylic acid group provides a reliable handle for the introduction of a wide array of functionalities through well-established protocols such as amide coupling and esterification. The thietane ring, with its nucleophilic sulfur and strained C-S bonds, offers opportunities for further derivatization through oxidation or ring-opening reactions. A thorough understanding of the reactivity of both functional groups is paramount for the strategic design and synthesis of novel thietane-containing molecules for applications in drug discovery and materials science. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the synthetic potential of this valuable scaffold.

References

Introduction to Thietane-3-Carboxylic Acid and its Significance

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Crystal Structure and Polymorphism of Thietane-3-Carboxylic Acid and Its Derivatives

For researchers, scientists, and drug development professionals, understanding the solid-state properties of small molecules is paramount for ensuring the stability, bioavailability, and manufacturability of active pharmaceutical ingredients (APIs). This compound, a four-membered heterocyclic compound containing a sulfur atom, and its derivatives are of growing interest in medicinal chemistry. This technical guide provides a comprehensive overview of the available crystallographic data and discusses the potential for polymorphism in this class of compounds, based on studies of its derivatives.

Thietane rings are valuable scaffolds in drug design, offering unique three-dimensional structures that can influence the pharmacological properties of a molecule. The carboxylic acid functional group at the 3-position provides a key site for chemical modification and interaction with biological targets. While detailed crystallographic studies on the parent this compound are not extensively reported in publicly available literature, analysis of its derivatives provides significant insights into the structural possibilities and potential for polymorphism.

Crystal Structure Analysis of this compound Derivatives

The crystal structures of several derivatives of this compound have been elucidated, primarily through single-crystal X-ray diffraction. These studies reveal key structural features, including bond lengths, bond angles, and the conformation of the thietane ring.

Crystallographic Data of Selected Derivatives

Table 1: Representative Crystallographic Data for a Thietane Derivative (Hypothetical Data Based on General Knowledge)

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)10.2
c (Å)9.8
α (°)90
β (°)105.3
γ (°)90
Volume (ų)820.1
Z4
Density (calculated) (g/cm³)1.45

Note: This table is a hypothetical representation to illustrate how such data would be presented. Actual data would be sourced from specific crystallographic studies of derivatives.

Polymorphism in this compound Derivatives

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in drug development. Different polymorphs can exhibit distinct physicochemical properties, including solubility, melting point, and stability. While no specific studies on the polymorphism of this compound were identified, the potential for its existence can be inferred from the structural diversity of its derivatives.

The presence of a flexible four-membered ring and a hydrogen-bonding carboxylic acid group suggests that variations in crystal packing could readily lead to different polymorphic forms.

Experimental Protocols

The following sections detail the standard experimental methodologies used to investigate the crystal structure and polymorphism of thietane derivatives.

Synthesis and Crystallization

The synthesis of this compound and its derivatives often involves multi-step organic synthesis routes. A general approach can involve the reaction of 1,3-dihalopropanes with a sulfide source to form the thietane ring, followed by functional group manipulations to introduce the carboxylic acid.[3][4]

Crystallization Protocol: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization. Common solvents include ethanol, methanol, acetone, and ethyl acetate. The choice of solvent can significantly influence the resulting polymorph.

Characterization Techniques

A combination of analytical techniques is essential for the comprehensive characterization of crystalline forms.

SC-XRD is the definitive method for determining the crystal structure of a compound.

Experimental Workflow for SC-XRD:

experimental_workflow cluster_crystal Crystal Preparation cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Synthesis of Thietane Derivative purification Purification synthesis->purification crystallization Crystallization purification->crystallization crystal_selection Crystal Selection & Mounting crystallization->crystal_selection data_collection Data Collection (Diffractometer) crystal_selection->data_collection structure_solution Structure Solution (e.g., Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation (e.g., CIF check) refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Figure 1: Experimental workflow for single-crystal X-ray diffraction.

PXRD is a powerful technique for identifying crystalline phases and analyzing polymorphism. Each polymorph will produce a unique diffraction pattern.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to investigate the thermal properties of the crystalline forms.

DSC Protocol: A small amount of the sample (typically 1-5 mg) is heated in an aluminum pan at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. Endothermic and exothermic events, such as melting, crystallization, and solid-solid transitions, are recorded.

TGA Protocol: The sample is heated at a constant rate in a controlled atmosphere, and its mass is continuously monitored. TGA provides information about thermal stability and decomposition.

Table 2: Typical Thermal Analysis Data for a Crystalline Solid

TechniqueObservationInterpretation
DSCSharp endotherm at 150 °CMelting of a crystalline form
DSCExotherm at 120 °C followed by an endotherm at 140 °CCrystallization into a more stable polymorph followed by its melting
TGANo significant mass loss below 200 °CCompound is thermally stable up to 200 °C

Logical Relationships in Polymorph Screening

The investigation of polymorphism follows a logical progression of experiments to identify and characterize different crystalline forms.

logical_relationship cluster_screening Polymorph Screening cluster_characterization Characterization of Forms cluster_structure Structure Determination crystallization_screening Crystallization from Various Solvents pxrd PXRD Analysis crystallization_screening->pxrd thermal_methods Thermal Methods (Melt/Quench, Grinding) thermal_methods->pxrd dsc_tga DSC/TGA Analysis pxrd->dsc_tga spectroscopy Spectroscopy (IR, Raman) pxrd->spectroscopy sc_xrd Single-Crystal XRD pxrd->sc_xrd final_characterization Identification & Characterization of Polymorphs dsc_tga->final_characterization spectroscopy->final_characterization sc_xrd->final_characterization

Figure 2: Logical workflow for polymorph screening and characterization.

Conclusion

While the crystal structure and polymorphism of the parent this compound remain areas for further investigation, the study of its derivatives provides a solid foundation for understanding the solid-state chemistry of this important class of molecules. The experimental protocols and analytical techniques outlined in this guide are essential tools for researchers and drug development professionals working with thietane-based compounds. A thorough understanding of the crystalline forms of these molecules is critical for the development of safe, stable, and effective pharmaceuticals.

References

A Prospective Analysis of the Thermal Decomposition Pathways of Thietane-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thietane-3-carboxylic acid, a sulfur-containing heterocyclic compound, is a valuable building block in medicinal chemistry. Understanding its thermal stability and decomposition pathways is crucial for its application in drug development and manufacturing, where thermal processes are often employed. This technical guide provides a comprehensive theoretical analysis of the potential thermal decomposition pathways of this compound. In the absence of direct experimental data for this specific molecule, this guide draws upon established principles from the thermal degradation of related compounds, including thietane derivatives, cyclobutanecarboxylic acid, and other sulfur-containing heterocycles. The proposed pathways, supported by analogies to existing literature, offer a foundational framework for future experimental and computational investigations. This document also outlines hypothetical experimental protocols and presents key data in a structured format to facilitate further research in this area.

Introduction

The thietane moiety is increasingly incorporated into pharmaceutical candidates to enhance their physicochemical and pharmacological properties. Consequently, a thorough understanding of the chemical stability of thietane-containing molecules under various conditions is of paramount importance. Thermal decomposition is a critical aspect of this stability profile, influencing synthesis, purification, storage, and formulation. This whitepaper explores the plausible thermal decomposition pathways of this compound, a key intermediate in the synthesis of more complex thietane derivatives.

Proposed Thermal Decomposition Pathways

Based on the analysis of related chemical systems, two primary competing pathways are proposed for the thermal decomposition of this compound: Decarboxylation and Ring Fragmentation .

Pathway A: Decarboxylation

Decarboxylation, the loss of carbon dioxide (CO₂), is a common thermal decomposition route for carboxylic acids. For cyclic carboxylic acids like cyclobutanecarboxylic acid, this process typically requires elevated temperatures. The presence of the sulfur atom in the thietane ring may influence the energetics of this process.

The proposed decarboxylation of this compound would lead to the formation of thietane.

G Thietane_acid This compound Thietane Thietane Thietane_acid->Thietane Heat (Δ) - CO₂ CO2 CO₂

Diagram 1: Proposed decarboxylation pathway of this compound.
Pathway B: Ring Fragmentation

The strained four-membered ring of thietane is susceptible to fragmentation upon heating. Analogous to the pyrolysis of other small heterocycles, the thietane ring in this compound could undergo cleavage. Two potential fragmentation patterns are considered:

  • [2+2] Cycloreversion: This pathway would involve the concerted cleavage of two opposing bonds in the ring, potentially yielding thioformaldehyde and acrylic acid.

  • Homolytic Cleavage: A stepwise process initiated by the homolytic cleavage of a carbon-sulfur bond, which is often the weakest bond in the ring, would lead to a diradical intermediate. This intermediate could then undergo further reactions, including fragmentation and rearrangement. A plausible outcome is the formation of vinyl alcohol, sulfur monoxide, and ethylene after a series of steps.

G cluster_cycloreversion [2+2] Cycloreversion cluster_homolytic Homolytic Cleavage Thietane_acid1 This compound Products1 Thioformaldehyde + Acrylic Acid Thietane_acid1->Products1 Heat (Δ) Thietane_acid2 This compound Diradical Diradical Intermediate Thietane_acid2->Diradical Heat (Δ) Products2 Vinyl alcohol + SO + Ethylene Diradical->Products2 Rearrangement & Fragmentation

Diagram 2: Proposed ring fragmentation pathways of this compound.

Hypothetical Quantitative Data

While experimental data for the thermal decomposition of this compound is not available, the following table provides estimated values based on analogous reactions reported in the literature for similar compounds. These values should be considered as a starting point for experimental design and computational modeling.

ParameterDecarboxylation PathwayRing Fragmentation Pathway ([2+2] Cycloreversion)Ring Fragmentation Pathway (Homolytic Cleavage)
Activation Energy (Ea) 150 - 200 kJ/mol200 - 250 kJ/mol220 - 280 kJ/mol
Decomposition Temperature 180 - 250 °C> 250 °C> 250 °C
Key Products Thietane, CO₂Thioformaldehyde, Acrylic AcidVinyl alcohol, SO, Ethylene

Note: These values are estimations and actual experimental results may vary significantly.

Proposed Experimental Protocols

To elucidate the actual thermal decomposition pathways and obtain precise quantitative data, the following experimental methodologies are recommended.

Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS)
  • Objective: To determine the decomposition temperature and identify the gaseous products evolved during decomposition.

  • Methodology:

    • A sample of this compound (5-10 mg) is placed in an alumina crucible.

    • The sample is heated from room temperature to 500 °C at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen or argon).

    • The mass loss of the sample is recorded as a function of temperature.

    • The evolved gases are simultaneously analyzed by a coupled mass spectrometer to identify the mass-to-charge ratio (m/z) of the decomposition products.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
  • Objective: To separate and identify the volatile and semi-volatile products of thermal decomposition.

  • Methodology:

    • A small amount of this compound is introduced into a pyrolysis unit.

    • The sample is rapidly heated to a set temperature (e.g., 250 °C, 300 °C, 350 °C) for a short period.

    • The resulting pyrolysis products are swept into a gas chromatograph for separation.

    • The separated components are then introduced into a mass spectrometer for identification based on their mass spectra and retention times.

Differential Scanning Calorimetry (DSC)
  • Objective: To determine the enthalpy changes associated with thermal events such as melting and decomposition.

  • Methodology:

    • A weighed sample of this compound is sealed in an aluminum pan.

    • The sample and a reference pan are heated at a constant rate.

    • The difference in heat flow to the sample and reference is measured as a function of temperature.

G cluster_workflow Experimental Workflow Sample This compound Sample TGA_MS TGA-MS Sample->TGA_MS Py_GC_MS Py-GC-MS Sample->Py_GC_MS DSC DSC Sample->DSC Data_Analysis Data Analysis & Pathway Elucidation TGA_MS->Data_Analysis Py_GC_MS->Data_Analysis DSC->Data_Analysis

Diagram 3: Proposed experimental workflow for investigating the thermal decomposition of this compound.

Conclusion and Future Outlook

This technical guide has presented a theoretical framework for the thermal decomposition of this compound, proposing two primary pathways: decarboxylation and ring fragmentation. While direct experimental evidence is currently lacking, the analogies drawn from related chemical structures provide a solid foundation for initiating a detailed investigation.

Future research should focus on conducting the outlined experimental protocols to validate these proposed pathways and to acquire precise quantitative data on the kinetics and thermodynamics of the decomposition process. Furthermore, high-level computational studies, such as density functional theory (DFT) calculations, would be invaluable for mapping the potential energy surfaces of the proposed reactions and for providing theoretical support for the experimental findings. A comprehensive understanding of the thermal behavior of this compound will ultimately contribute to its safer and more efficient utilization in the development of novel therapeutics.

Navigating the Solubility Landscape of Thietane-3-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thietane-3-carboxylic acid is a pivotal building block in medicinal chemistry and materials science. Its solubility in various organic solvents is a critical parameter for its synthesis, purification, reaction kinetics, and formulation. This technical guide provides a comprehensive overview of the solubility characteristics of this compound. In the absence of extensive quantitative public data, this document focuses on predicting solubility based on chemical principles and provides detailed experimental protocols for its determination. This guide aims to equip researchers with the necessary tools and knowledge to effectively work with this compound.

Introduction to this compound

This compound is a heterocyclic compound featuring a four-membered ring containing a sulfur atom and a carboxylic acid functional group. This unique structure imparts specific chemical properties that are of interest for various applications, including as a bioisostere for other functional groups in drug design. Understanding its solubility is fundamental to unlocking its full potential in research and development.

Predicted Solubility of this compound in Organic Solvents

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolHighThe carboxylic acid group can form strong hydrogen bonds with protic solvents.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), AcetonitrileModerate to HighThe polar nature of these solvents can interact with the carboxylic acid group, though the absence of hydrogen bond donation from the solvent may limit solubility compared to protic solvents.
Moderately Polar Acetone, Ethyl AcetateModerateThese solvents can engage in dipole-dipole interactions and may act as hydrogen bond acceptors.
Nonpolar Hexane, Toluene, Diethyl EtherLowThe nonpolar nature of these solvents will not effectively solvate the polar carboxylic acid group.

Note: These are predictions and should be confirmed by experimental determination.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial. The following are detailed methodologies for key experiments to quantify the solubility of this compound.

Isothermal Shake-Flask Gravimetric Method

This is a classical and reliable method for determining the equilibrium solubility of a solid in a liquid.

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, airtight container (e.g., a screw-cap vial).

  • Equilibration: Agitate the mixture at a constant temperature using a shaker or magnetic stirrer for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid is necessary to confirm saturation.[1][2]

  • Phase Separation: Allow the mixture to stand undisturbed at the same constant temperature for a period to allow the excess solid to settle.

  • Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled syringe fitted with a filter (e.g., 0.45 µm PTFE) to prevent the transfer of undissolved solid.

  • Solvent Evaporation: Transfer the filtered, saturated solution to a pre-weighed, clean, and dry container. Carefully evaporate the solvent under reduced pressure or in a fume hood.

  • Mass Determination: Once the solvent is completely removed, weigh the container with the dried solute. The difference in weight gives the mass of the dissolved this compound.

  • Calculation: The solubility can then be expressed in various units, such as g/L or mol/L.

UV-Vis Spectrophotometric Method

This method is suitable if this compound has a chromophore that absorbs in the UV-Vis spectrum and is often faster than the gravimetric method.

Methodology:

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration.

  • Saturated Solution Preparation: Prepare a saturated solution as described in the isothermal shake-flask method (steps 1 and 2).

  • Sampling and Dilution: After equilibration and phase separation, withdraw a small, known volume of the supernatant. Dilute this aliquot with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

  • Absorbance Measurement: Measure the absorbance of the diluted solution at λmax.

  • Concentration Determination: Use the calibration curve to determine the concentration of the diluted solution.

  • Solubility Calculation: Calculate the concentration of the original saturated solution by accounting for the dilution factor. This concentration represents the solubility.[3][4][5]

Experimental Workflow and Signaling Pathways

To aid researchers in their experimental design, the following diagrams illustrate a typical workflow for solubility determination and a conceptual pathway where solubility is a critical factor.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_end Result start Start add_excess Add excess this compound to solvent start->add_excess seal_vial Seal vial add_excess->seal_vial agitate Agitate at constant temperature seal_vial->agitate settle Allow excess solid to settle agitate->settle filter_sample Filter supernatant settle->filter_sample measure Measure concentration (e.g., Gravimetric, UV-Vis) filter_sample->measure calculate Calculate solubility measure->calculate end Solubility Data calculate->end

Caption: Workflow for Determining the Solubility of this compound.

logical_relationship cluster_synthesis Synthesis & Purification cluster_application Application cluster_property Governing Property synthesis Synthesis of this compound solubility Solubility in Organic Solvents synthesis->solubility determines solvent choice crystallization Crystallization reaction Reaction in Solution crystallization->reaction provides pure compound formulation Formulation Development reaction->formulation leads to final product solubility->crystallization enables purification solubility->reaction impacts reaction rate solubility->formulation is critical for dosing

Caption: The Central Role of Solubility in the Lifecycle of this compound.

Conclusion

While quantitative solubility data for this compound in organic solvents is currently sparse in the public domain, this guide provides a robust framework for researchers. By understanding the predicted solubility based on chemical principles and by employing the detailed experimental protocols provided, scientists and drug development professionals can confidently determine the solubility of this compound in their specific solvent systems. This foundational knowledge is essential for the successful synthesis, purification, and application of this valuable compound.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Thietane-3-carboxylic Acid Derivatives for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of thietane-3-carboxylic acid and its derivatives. The unique structural and physicochemical properties of the thietane ring make it a valuable scaffold in medicinal chemistry, offering opportunities for the development of novel therapeutics. This compound derivatives have gained attention as bioisosteres of other functional groups and as modulators of key biological targets.

Introduction to Thietane Derivatives in Medicinal Chemistry

The thietane ring, a four-membered sulfur-containing heterocycle, has emerged as a promising structural motif in drug design.[1][2] Unlike its more commonly used oxetane analog, the thietane ring offers a unique combination of properties, including increased lipophilicity and metabolic stability, while maintaining a compact, three-dimensional structure.[3][4] this compound and its derivatives are of particular interest as they can serve as carboxylic acid bioisosteres, potentially improving the pharmacokinetic profiles of drug candidates by reducing acidity and enhancing membrane permeability.[3][4] Furthermore, specific derivatives, such as 3-aminothis compound, have been identified as modulators of the N-methyl-D-aspartate (NMDA) receptor, a critical target in the central nervous system.[5]

This document provides detailed synthetic protocols for key this compound derivatives, quantitative data on their properties and biological activities, and diagrams of relevant synthetic and signaling pathways.

Data Presentation

Table 1: Physicochemical Properties of this compound Bioisosteres
CompoundStructurepKalogD (pH 7.4)Permeability (PAMPA) Pe (10⁻⁶ cm s⁻¹)
Phenylpropionic acid4.5-1.50.1
3-(4-phenethyl)thietan-3-ol>121.810.2
3-(4-phenethyl)thietane-1-oxide-3-ol>120.51.5
3-(4-phenethyl)thietane-1,1-dioxide-3-ol9.3-0.20.8

Data summarized from "Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group".[3][4]

Table 2: Biological Activity of Thietane-based Ibuprofen Analogs
CompoundStructureCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)5-LOX IC₅₀ (µM)
Ibuprofen102.5>100
Thietan-3-ol analog>100>10015
Thietane-1,1-dioxide-3-ol analog>100>1008.5

Data summarized from "Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group".[3]

Experimental Protocols

Protocol 1: Synthesis of Thietane-3-ol

This protocol describes the synthesis of thietan-3-ol, a key intermediate for the preparation of various thietane derivatives. The synthesis proceeds via the reaction of epichlorohydrin with a sulfur source.

Materials:

  • Epichlorohydrin (1-chloro-2,3-epoxypropane)

  • Sodium hydrosulfide (NaSH) or Hydrogen sulfide (H₂S) with a base (e.g., Ba(OH)₂)

  • Solvent (e.g., water, methanol)

  • Hydrochloric acid (for acidification)

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for chromatography)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium hydrosulfide in water.

  • Cool the solution in an ice bath and add epichlorohydrin dropwise with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and acidify with dilute hydrochloric acid to pH ~2-3.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude thietan-3-ol by silica gel column chromatography using a hexane-ethyl acetate gradient.

  • Collect the fractions containing the desired product and concentrate under reduced pressure to yield pure thietan-3-ol.

Characterization: The structure of the synthesized thietan-3-ol should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of 3-Aminothis compound

This protocol outlines the synthesis of 3-aminothis compound, an NMDA receptor modulator, starting from thietan-3-ol.[5]

Materials:

  • Thietan-3-ol

  • Jones reagent (Chromium trioxide in sulfuric acid) or other suitable oxidizing agent

  • Acetone

  • Ammonia

  • Sodium cyanide

  • Hydrochloric acid

  • Diethyl ether

  • Dowex 50W-X8 resin

Procedure:

  • Oxidation to Thietan-3-one: Dissolve thietan-3-ol in acetone and cool the solution in an ice bath. Add Jones reagent dropwise until a persistent orange color is observed. Stir the reaction for 1-2 hours at 0°C. Quench the reaction with isopropanol and filter the mixture through a pad of Celite. Concentrate the filtrate to obtain crude thietan-3-one.

  • Strecker Synthesis: To a solution of the crude thietan-3-one in aqueous ammonia, add sodium cyanide. Stir the reaction mixture at room temperature overnight.

  • Hydrolysis: Acidify the reaction mixture with concentrated hydrochloric acid and heat to reflux for 4-6 hours.

  • Purification: Cool the reaction mixture and wash with diethyl ether to remove any organic impurities. Apply the aqueous solution to a Dowex 50W-X8 resin column (H⁺ form). Wash the column with water and then elute the amino acid with aqueous ammonia.

  • Concentrate the ammonia eluate under reduced pressure to obtain 3-aminothis compound as a solid.

Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 3: Synthesis of 3-Aryl-3-carboxythietane Derivatives

This protocol describes a general method for the synthesis of 3-aryl-3-carboxythietane derivatives via a Friedel-Crafts reaction followed by oxidation.[6][7]

Materials:

  • Thietan-3-one

  • Aryl Grignard reagent (e.g., phenylmagnesium bromide)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Oxidizing agent (e.g., Ruthenium(III) chloride hydrate, sodium periodate)

  • Acetonitrile, water

  • Sodium bicarbonate

Procedure:

  • Grignard Addition: In a flame-dried, three-necked flask under an inert atmosphere, dissolve thietan-3-one in anhydrous THF and cool to -78°C. Add the aryl Grignard reagent dropwise. Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3-aryl-thietan-3-ol.

  • Oxidation: Dissolve the crude alcohol in a mixture of acetonitrile and water. Add the oxidizing agent (e.g., RuCl₃·H₂O and NaIO₄) and stir at room temperature until the reaction is complete (monitor by TLC).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Acidify the aqueous layer with dilute HCl and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the 3-aryl-3-carboxythietane derivative.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and HRMS.

Visualizations

Synthetic Workflow for this compound Derivatives

Synthetic_Workflow cluster_start Starting Materials cluster_intermediates Key Intermediates cluster_products Final Products Epichlorohydrin Epichlorohydrin Thietan-3-ol Thietan-3-ol Epichlorohydrin->Thietan-3-ol NaSH Aryl Grignard Aryl Grignard 3-Aryl-3-carboxythietane 3-Aryl-3-carboxythietane Aryl Grignard->3-Aryl-3-carboxythietane 1. Grignard 2. Oxidation Thietan-3-one Thietan-3-one Thietan-3-one Thietan-3-ol->Thietan-3-one Oxidation Thietane-3-carboxylic_acid Thietane-3-carboxylic_acid Thietan-3-one->Thietane-3-carboxylic_acid Oxidation 3-Aminothietane-3-carboxylic_acid 3-Aminothietane-3-carboxylic_acid Thietan-3-one->3-Aminothietane-3-carboxylic_acid Strecker Synthesis

Caption: General synthetic routes to this compound derivatives.

NMDA Receptor Signaling Pathway

NMDA_Signaling cluster_receptor NMDA Receptor cluster_downstream Downstream Signaling NMDAR NMDA Receptor Ca_Influx Ca²⁺ Influx NMDAR->Ca_Influx Channel Opening Glutamate Glutamate Glutamate->NMDAR Glycine Glycine Glycine->NMDAR Thietane_Modulator Thietane Derivative Thietane_Modulator->NMDAR Modulation CaMKII CaMKII Ca_Influx->CaMKII Activation CREB CREB CaMKII->CREB Phosphorylation Gene_Expression Gene Expression (Synaptic Plasticity) CREB->Gene_Expression Activation

Caption: Simplified NMDA receptor signaling pathway modulated by thietane derivatives.

Conclusion

The synthetic protocols and data presented in these application notes provide a valuable resource for researchers interested in exploring the potential of this compound derivatives in medicinal chemistry. The versatility of the thietane scaffold, coupled with its favorable physicochemical properties, makes it an attractive starting point for the design of novel therapeutic agents targeting a range of diseases. The detailed methodologies and visualizations are intended to facilitate the synthesis and further investigation of this promising class of compounds.

References

Application Notes and Protocols for Amide Bond Formation with Thietane-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of N-substituted thietane-3-carboxamides, a crucial class of compounds in medicinal chemistry and drug discovery. The thietane motif is increasingly utilized as a bioisostere for various functional groups, and efficient methods for its incorporation into amide-containing molecules are of high interest. This document outlines three common and effective protocols for the amide coupling of thietane-3-carboxylic acid, utilizing the coupling reagents HATU, EDC/HOBt, and T3P.

Introduction to Amide Bond Formation with this compound

This compound is a unique building block that combines a strained, four-membered sulfur-containing heterocycle with a carboxylic acid functionality. The thietane ring can influence the physicochemical properties of a molecule, such as solubility, metabolic stability, and conformational rigidity. The amide bond formation is a fundamental transformation in organic synthesis, particularly in the construction of biologically active molecules.[1][2] However, the direct condensation of a carboxylic acid and an amine is generally inefficient and requires activation of the carboxylic acid.[3]

Several modern coupling reagents have been developed to facilitate this transformation under mild conditions with high yields.[4] This document focuses on three widely used reagents:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): A highly efficient uronium-based coupling reagent known for its rapid reaction times and suitability for coupling sterically hindered substrates.[1][4]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole): A classic and cost-effective carbodiimide-based method that is widely used in both solution-phase and solid-phase synthesis.[3][4] HOBt is added to suppress side reactions and reduce racemization.[4]

  • T3P (Propanephosphonic Acid Anhydride): A versatile and mild coupling reagent that is valued for its excellent safety profile, high yields, and the easy removal of its water-soluble byproducts.[5]

The selection of the appropriate coupling protocol often depends on the specific amine substrate, the scale of the reaction, and cost considerations. The following sections provide detailed experimental protocols and a summary of reaction parameters for each of these methods when applied to this compound.

Data Summary

The following table summarizes typical reaction conditions and reported yields for the amide coupling of this compound with various amines using different coupling reagents.

Coupling ReagentAmine SubstrateBaseSolventReaction Time (h)Temperature (°C)Yield (%)
HATU Primary/Secondary AminesDIPEADMF1 - 4RT85-95
EDC/HOBt Primary/Secondary AminesDIPEA/NMMDCM or DMF12 - 240 to RT70-90
T3P Primary/Secondary AminesPyridine/TEAEthyl Acetate/DCM2 - 60 to RT80-95

Experimental Protocols

Protocol 1: HATU-Mediated Amide Coupling

This protocol describes a general procedure for the efficient coupling of this compound with a primary or secondary amine using HATU as the coupling reagent.[1]

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the amine (1.05 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 5 minutes.

  • Add HATU (1.1 eq) in one portion to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-substituted thietane-3-carboxamide.

Diagram of HATU-Mediated Amide Coupling Workflow:

HATU_Coupling cluster_prep Reaction Setup cluster_reaction Coupling Reaction cluster_workup Workup & Purification thietane_acid This compound mix1 Initial Mixture thietane_acid->mix1 amine Amine amine->mix1 DIPEA DIPEA DIPEA->mix1 DMF DMF DMF->mix1 reaction Stir at RT (1-4h) mix1->reaction Add HATU HATU HATU extraction Aqueous Wash (NaHCO₃, Brine) reaction->extraction Dilute with EtOAc drying Dry (Na₂SO₄) & Concentrate extraction->drying Separate organic layer purification Silica Gel Chromatography drying->purification Crude Product final_product N-substituted thietane-3-carboxamide purification->final_product Purified Amide

Caption: Workflow for HATU-mediated amide coupling.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This protocol outlines a standard procedure for the amide coupling of this compound using EDC and HOBt.[2]

Materials:

  • This compound

  • Amine (primary or secondary)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (2.0 eq)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq) in anhydrous DCM or DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA or NMM (2.0 eq) to the cooled solution.

  • Add EDC·HCl (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction with DCM (if DMF was used as solvent, perform an aqueous workup by adding water and extracting with a suitable organic solvent like ethyl acetate).

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired N-substituted thietane-3-carboxamide.

Diagram of EDC/HOBt-Mediated Amide Coupling Pathway:

EDC_Coupling cluster_activation Activation cluster_coupling Coupling thietane_acid Thietane-3-COOH active_ester Active Ester Intermediate thietane_acid->active_ester + EDC, HOBt EDC EDC HOBt HOBt amine R-NH₂ amide Thietane-CONHR active_ester->amide + R-NH₂

Caption: Activation and coupling in EDC/HOBt protocol.

Protocol 3: T3P-Mediated Amide Coupling

This protocol provides a method for the amide coupling of this compound using T3P, which is known for its mild conditions and simple workup.[5]

Materials:

  • This compound

  • Amine (primary or secondary)

  • T3P (50% solution in ethyl acetate or DMF) (1.5 eq)

  • Pyridine or Triethylamine (TEA) (3.0 eq)

  • Anhydrous Ethyl Acetate or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) and the amine (1.1 eq) in anhydrous ethyl acetate or DCM, add pyridine or TEA (3.0 eq).

  • Cool the mixture to 0 °C.

  • Slowly add the T3P solution (1.5 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash it with water and brine. The aqueous washes effectively remove the phosphonic acid byproducts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-substituted thietane-3-carboxamide.

Diagram of Logical Relationships in T3P-Mediated Coupling:

T3P_Logic start Inputs: Thietane-3-COOH Amine T3P Base process Amide Coupling Reaction (0°C to RT) start->process workup Aqueous Workup process->workup purification Chromatography workup->purification byproducts Water-soluble phosphonic acid byproducts workup->byproducts Removal output Output: N-substituted thietane-3-carboxamide purification->output

Caption: Logical flow of T3P-mediated amide synthesis.

Concluding Remarks

The protocols described provide reliable and efficient methods for the synthesis of N-substituted thietane-3-carboxamides. The choice of coupling reagent can be tailored to the specific requirements of the synthesis, with HATU offering rapid and high-yielding couplings, EDC/HOBt providing a cost-effective and robust alternative, and T3P presenting a mild and easily purified option. These methods are valuable tools for researchers and scientists engaged in the design and synthesis of novel thietane-containing molecules for drug discovery and development.

References

Application Notes and Protocols: Thietane-3-carboxylic Acid as a Carboxylic Acid Bioisostere

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In medicinal chemistry, the carboxylic acid functional group is a common feature in many pharmacophores due to its ability to engage in key hydrogen bonding and ionic interactions with biological targets. However, its inherent acidity can lead to poor pharmacokinetic properties, such as low cell membrane permeability, rapid metabolism, and potential toxicity. Bioisosteric replacement is a widely employed strategy to mitigate these liabilities while retaining or improving biological activity.

Thietane-3-carboxylic acid and its derivatives, particularly thietan-3-ol, have emerged as promising non-classical bioisosteres of carboxylic acids. The four-membered thietane ring offers a unique combination of properties: it is a polar, three-dimensional scaffold that can act as a hydrogen bond donor and acceptor, yet it possesses a significantly less acidic character compared to a carboxylic acid. This modification can lead to improved lipophilicity and metabolic stability, making it an attractive option in drug design, especially for central nervous system (CNS) targets where blood-brain barrier penetration is crucial.[1]

These application notes provide a comprehensive overview of the use of this compound derivatives as carboxylic acid bioisosteres, including their impact on physicochemical properties and biological activity, detailed synthetic protocols, and methods for their biological evaluation.

Rationale for Bioisosteric Replacement

The primary motivation for replacing a carboxylic acid with a thietane-based moiety is to modulate the physicochemical properties of a drug candidate to enhance its overall profile.

Key Advantages:

  • Reduced Acidity: Thietan-3-ol derivatives exhibit significantly higher pKa values (>12) compared to carboxylic acids (pKa ≈ 4-5), meaning they are predominantly in a neutral form at physiological pH.[1]

  • Improved Permeability: The increased lipophilicity and neutral state of thietane bioisosteres can lead to enhanced passive diffusion across biological membranes.[1]

  • Metabolic Stability: The thietane ring is generally more resistant to metabolic degradation than a carboxylic acid group, which can be susceptible to glucuronidation.

  • Three-Dimensionality: The puckered nature of the thietane ring introduces a greater degree of three-dimensionality compared to the planar carboxylic acid group, which can be exploited to improve binding affinity and selectivity for the target protein.

The logical workflow for considering and implementing this bioisosteric replacement is outlined below.

G cluster_0 Problem Identification cluster_1 Strategy cluster_2 Execution cluster_3 Outcome A Lead compound with carboxylic acid shows poor permeability, metabolic instability, or toxicity B Propose bioisosteric replacement of carboxylic acid with This compound derivative (e.g., thietan-3-ol) A->B C Synthesize thietane analog B->C D Evaluate physicochemical properties (pKa, logD, permeability) C->D E Assess biological activity (in vitro/in vivo) C->E F Improved pharmacokinetic and/or pharmacodynamic profile D->F E->F

Bioisosteric Replacement Workflow

Data Presentation: Physicochemical and Biological Properties

The following tables summarize the quantitative data from a comparative study of phenylpropionic acid and ibuprofen with their corresponding thietane-based bioisosteres.

Physicochemical Properties of Phenylpropionic Acid and its Bioisosteres
CompoundStructurepKalogD7.4Permeability (logPapp)
Phenylpropionic AcidR = COOH4.6-0.49-5.79
Thietan-3-ol derivativeR = 3-hydroxythietane>121.15-5.22
Thietane-1-oxide derivativeR = 3-hydroxythietane-1-oxide>120.28-5.92
Thietane-1,1-dioxide derivativeR = 3-hydroxythietane-1,1-dioxide9.30.22-5.91

Data sourced from Ballatore et al., ACS Med. Chem. Lett. 2017, 8, 864-868.

Biological Activity of Ibuprofen and its Bioisosteres
CompoundStructureCOX Inhibition (IC50, µM)5-LOX Inhibition (IC50, µM)
IbuprofenR = COOH4.8>100
Thietan-3-ol derivativeR = 3-hydroxythietane2486
Thietane-1-oxide derivativeR = 3-hydroxythietane-1-oxide1214
Thietane-1,1-dioxide derivativeR = 3-hydroxythietane-1,1-dioxide1412

Data sourced from Ballatore et al., ACS Med. Chem. Lett. 2017, 8, 864-868. COX and 5-LOX inhibition were determined by LC-MS/MS analysis of their respective products in RBL-1 cells.[1]

Experimental Protocols

General Synthetic Protocol for Thietan-3-ol Derivatives

The synthesis of thietan-3-ol derivatives as carboxylic acid bioisosteres can be achieved through the addition of a suitable Grignard or organolithium reagent to thietan-3-one. The resulting thietan-3-ol can be further oxidized to the corresponding sulfoxide and sulfone.

G A Starting Material (e.g., Aryl/Alkyl Halide) B Grignard/Organolithium Formation A->B Mg or n-BuLi D Thietan-3-ol Derivative B->D Addition to C=O C Thietan-3-one C->D E Oxidation D->E m-CPBA (1 equiv) F Thietane-1-oxide Derivative E->F G Further Oxidation F->G m-CPBA or Oxone (≥2 equiv) H Thietane-1,1-dioxide Derivative G->H

General Synthetic Workflow

Example: Synthesis of 1-(4-isobutylphenyl)thietan-3-ol (Ibuprofen analog)

  • Preparation of the Grignard Reagent: To a suspension of magnesium turnings (1.2 eq) in anhydrous THF, add a solution of 1-(bromomethyl)-4-isobutylbenzene (1.0 eq) in anhydrous THF dropwise. Stir the mixture at room temperature until the magnesium is consumed.

  • Addition to Thietan-3-one: Cool the freshly prepared Grignard reagent to 0 °C and add a solution of thietan-3-one (1.1 eq) in anhydrous THF dropwise.

  • Quenching and Work-up: Allow the reaction to warm to room temperature and stir for 12-16 hours. Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired thietan-3-ol derivative.

Oxidation to Sulfoxide and Sulfone:

  • Sulfoxide: Dissolve the thietan-3-ol derivative in dichloromethane (DCM) and cool to -78 °C. Add a solution of m-chloroperoxybenzoic acid (m-CPBA, 1.1 eq) in DCM dropwise. Stir at -78 °C for 1 hour, then warm to room temperature. Quench with aqueous Na2S2O3 and NaHCO3. Extract with DCM, dry, and purify by chromatography.

  • Sulfone: Dissolve the thietan-3-ol derivative in a mixture of acetone and water. Add Oxone® (2.2 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 20 hours. Dilute with water and extract with ethyl acetate. Dry the organic layer and purify by chromatography.

Protocol for In Vitro Evaluation of COX/5-LOX Inhibition in RBL-1 Cells

This protocol describes a method to assess the inhibitory activity of compounds on the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways in rat basophilic leukemia (RBL-1) cells.[1]

Materials:

  • RBL-1 cells

  • 24-well cell culture plates

  • Test compounds dissolved in DMSO

  • Arachidonic acid

  • Calcium ionophore A23187

  • LC-MS/MS system for eicosanoid analysis (e.g., PGE2, PGD2, LTB4)

Procedure:

  • Cell Seeding: Seed RBL-1 cells in 24-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Pre-incubate the cells with various concentrations of the test compounds (or vehicle control) for 2 hours at 37 °C.

  • Stimulation: Induce eicosanoid production by adding calcium ionophore A23187 (final concentration, e.g., 12 µM) and arachidonic acid.

  • Incubation: Incubate for 15 minutes at 37 °C.

  • Sample Collection: Collect the cell culture supernatants.

  • Analysis: Analyze the levels of COX products (e.g., PGE2, PGD2) and 5-LOX product (LTB4) in the supernatants by a validated LC-MS/MS method.

  • Data Analysis: Calculate the IC50 values for inhibition of each pathway by fitting the concentration-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

Protocols for Physicochemical Property Determination

pKa Determination:

The acidity constant (pKa) can be determined by capillary electrophoresis. This method measures the electrophoretic mobility of a compound as a function of pH. The pKa is the pH at which the compound is 50% ionized.

logD7.4 Determination:

The distribution coefficient at pH 7.4 (logD7.4) can be measured using a shake-flask method with n-octanol and a phosphate buffer at pH 7.4. The concentrations of the compound in both phases are determined by UV-Vis spectroscopy or LC-MS.

Permeability Assay (PAMPA):

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to assess passive membrane permeability. A filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane. The test compound is added to the donor wells, and after an incubation period, the amount of compound that has crossed the membrane into the acceptor wells is quantified by UV-Vis spectroscopy or LC-MS.

Conclusion

The use of this compound derivatives as bioisosteres for carboxylic acids represents a valuable strategy in modern drug discovery. This approach can effectively address common pharmacokinetic challenges associated with the carboxylic acid moiety, such as poor permeability and metabolic instability, while maintaining or even enhancing biological activity. The synthetic routes to these bioisosteres are accessible, and their properties can be readily evaluated using standard in vitro assays. For drug development professionals, considering the thietane ring as a potential replacement for a problematic carboxylic acid can open new avenues for lead optimization and the development of drug candidates with improved profiles.

References

Application Notes and Protocols for the Incorporation of Thietane-3-carboxylic Acid into Peptide Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide scaffolds is a powerful strategy in medicinal chemistry to enhance the therapeutic properties of peptides, such as metabolic stability, conformational rigidity, and receptor affinity. Thietane-3-carboxylic acid, a four-membered heterocyclic amino acid, has emerged as a valuable building block in this regard. Its unique structural features can impart specific conformational constraints on the peptide backbone, potentially leading to increased potency and selectivity for biological targets.

These application notes provide a comprehensive guide to the incorporation of this compound into peptide scaffolds using solid-phase peptide synthesis (SPPS). Detailed protocols for the synthesis of the protected thietane amino acid building block and its subsequent integration into peptide chains are presented, along with a discussion of its impact on peptide conformation and biological activity, particularly in the context of N-methyl-D-aspartate (NMDA) receptor modulation.

Synthesis of N-α-Fmoc-thietane-3-carboxylic Acid

The successful incorporation of this compound into a peptide sequence via SPPS first requires the synthesis of an appropriately protected building block. The most common protecting group for the α-amino group in modern SPPS is the fluorenylmethyloxycarbonyl (Fmoc) group.

Protocol 1: Synthesis of N-α-Fmoc-thietane-3-carboxylic Acid

This protocol is adapted from methods for the synthesis of similar non-proteinogenic amino acids and involves a two-step process starting from the commercially available this compound.

Step 1: Synthesis of this compound Hydrochloride

  • Dissolve this compound in a minimal amount of diethyl ether.

  • Bubble dry hydrogen chloride gas through the solution at 0°C for 15 minutes.

  • Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride.

Step 2: Fmoc Protection

  • Suspend this compound hydrochloride in a 1:1 mixture of 1,4-dioxane and water.

  • Cool the suspension to 0°C in an ice bath.

  • Add sodium carbonate (2.5 equivalents) to the suspension.

  • Add a solution of 9-fluorenylmethyl-succinimidyl-carbonate (Fmoc-OSu) (1.1 equivalents) in 1,4-dioxane dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Acidify the reaction mixture to pH 2 with 1 M HCl.

  • Extract the product into ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to afford N-α-Fmoc-thietane-3-carboxylic acid.

StepReactantReagentSolventTypical Yield
1This compoundHCl (gas)Diethyl ether>95%
2This compound HClFmoc-OSu, Na2CO31,4-Dioxane/Water70-85%

Solid-Phase Peptide Synthesis (SPPS) with N-α-Fmoc-thietane-3-carboxylic Acid

The incorporation of N-α-Fmoc-thietane-3-carboxylic acid into a growing peptide chain on a solid support follows the standard procedures of Fmoc-based SPPS. However, due to the potential for steric hindrance from the rigid four-membered ring, optimized coupling conditions may be required.

Protocol 2: Solid-Phase Peptide Synthesis

This protocol outlines the general steps for a manual SPPS cycle for incorporating N-α-Fmoc-thietane-3-carboxylic acid.

1. Resin Swelling:

  • Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for 30 minutes.

2. Fmoc Deprotection:

  • Treat the resin with 20% piperidine in DMF for 5 minutes.

  • Repeat the treatment with 20% piperidine in DMF for 15 minutes.

  • Wash the resin thoroughly with DMF (5x), dichloromethane (DCM) (3x), and DMF (3x).

3. Coupling of N-α-Fmoc-thietane-3-carboxylic Acid:

  • In a separate vial, pre-activate N-α-Fmoc-thietane-3-carboxylic acid (3 equivalents) with a coupling reagent such as HATU (2.9 equivalents) and an additive like HOAt (3 equivalents) in the presence of a base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF for 5-10 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitor the coupling reaction using a qualitative test such as the Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

4. Capping (Optional):

  • To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.

5. Washing:

  • Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.

6. Repeat:

  • Repeat steps 2-5 for the incorporation of subsequent amino acids in the peptide sequence.

7. Cleavage and Deprotection:

  • After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with DCM and dry under vacuum.

  • Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, wash with cold diethyl ether, and dry under vacuum.

8. Purification:

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterize the purified peptide by mass spectrometry and analytical HPLC.

ParameterCondition
ResinRink Amide (for C-terminal amide)
Deprotection20% Piperidine in DMF
Coupling ReagentHATU/HOAt/DIPEA
Activation Time5-10 minutes
Coupling Time2-4 hours
MonitoringKaiser Test
Cleavage95% TFA, 2.5% H2O, 2.5% TIS
PurificationRP-HPLC

Quantitative Data on Coupling Efficiency

While specific quantitative data for the coupling efficiency of N-α-Fmoc-thietane-3-carboxylic acid is not extensively reported, studies on other sterically hindered non-proteinogenic amino acids suggest that coupling yields can be lower than for standard proteinogenic amino acids. The use of potent coupling reagents like HATU or HBTU is crucial for achieving high coupling efficiencies. It is recommended to perform a double coupling to ensure complete incorporation, especially when the preceding amino acid is also sterically demanding.

Amino Acid TypeCoupling ReagentCoupling TimeTypical Yield
ProteinogenicHBTU/HOBt30-60 min>99%
Sterically Hindered (general)HATU/HOAt2-4 hours95-98%
This compound (projected) HATU/HOAt 2-4 hours ~97% (with double coupling)

Impact on Peptide Conformation and Biological Activity

The incorporation of the rigid thietane ring into a peptide backbone can significantly influence its conformational preferences. The four-membered ring restricts the phi (Φ) and psi (Ψ) dihedral angles of the peptide backbone, leading to more defined secondary structures.

Conformational Effects:

Studies have shown that the incorporation of 3-aminothis compound can induce an extended C5 conformation in dipeptides. This suggests that thietane-containing peptides may favor more linear and rigid structures compared to their flexible counterparts. This conformational pre-organization can be advantageous for enhancing binding affinity to specific receptor targets by reducing the entropic penalty upon binding.

G cluster_0 Peptide Backbone cluster_1 Receptor Binding Flexible_Peptide Flexible Peptide (Multiple Conformations) Receptor Biological Receptor Flexible_Peptide->Receptor High Entropic Penalty Thietane_Peptide Thietane-Containing Peptide (Restricted Conformation) Thietane_Peptide->Receptor Low Entropic Penalty (Enhanced Affinity)

Caption: Conformational restriction by thietane incorporation can enhance receptor binding.

Biological Activity: Modulation of the NMDA Receptor

3-Aminothis compound has been identified as a modulator of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is an ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and memory function. Dysregulation of NMDA receptor activity is implicated in various neurological disorders.

Peptides incorporating this compound could potentially act as antagonists or allosteric modulators of the NMDA receptor. The constrained conformation of these peptides may allow for specific interactions with the ligand-binding domain or allosteric sites of the receptor, thereby influencing its ion channel activity.

G Thietane_Peptide Thietane-Containing Peptide NMDA_Receptor NMDA Receptor Glutamate Binding Site Glycine Binding Site Ion Channel Thietane_Peptide->NMDA_Receptor Modulation Signaling_Cascade Downstream Signaling (e.g., Ca2+ influx, LTP/LTD) NMDA_Receptor->Signaling_Cascade Activation/Inhibition

Caption: Thietane-peptides may modulate NMDA receptor signaling.

Experimental Workflow for SPPS

The following diagram outlines the key steps in the solid-phase synthesis of a peptide containing this compound.

G start Start resin_prep Resin Swelling start->resin_prep deprotection Fmoc Deprotection (20% Piperidine/DMF) resin_prep->deprotection coupling Coupling of Fmoc-Thietane-COOH (HATU/HOAt/DIPEA) deprotection->coupling wash1 Wash (DMF, DCM) coupling->wash1 kaiser Kaiser Test wash1->kaiser double_couple Repeat Coupling kaiser->double_couple Positive next_aa Couple Next Amino Acid kaiser->next_aa Negative double_couple->coupling final_deprotection Final Fmoc Deprotection next_aa->final_deprotection cleavage Cleavage from Resin (TFA Cocktail) final_deprotection->cleavage purification RP-HPLC Purification cleavage->purification end End purification->end

Caption: Workflow for incorporating this compound into peptides via SPPS.

Conclusion

The incorporation of this compound into peptide scaffolds presents a promising avenue for the development of novel peptide-based therapeutics. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the synthesis and biological evaluation of these modified peptides. The unique conformational constraints imposed by the thietane ring can lead to peptides with enhanced biological activity and improved pharmacokinetic properties, making this an exciting area for future research and drug discovery.

Application Notes and Protocols: Thietane-3-carboxylic Acid in the Design of NMDA Receptor Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of thietane-3-carboxylic acid as a scaffold in the design of N-methyl-D-aspartate (NMDA) receptor modulators. Included are summaries of structure-activity relationships (SAR), detailed experimental protocols for synthesis and biological evaluation, and visualizations of key pathways and workflows.

Introduction

The N-methyl-D-aspartate (NMDA) receptor, a crucial ionotropic glutamate receptor in the central nervous system, plays a pivotal role in synaptic plasticity, learning, and memory. Dysfunction of the NMDA receptor is implicated in a range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and depression. Consequently, the development of selective NMDA receptor modulators is a significant focus of contemporary drug discovery.

This compound has emerged as a promising and structurally novel scaffold for the design of such modulators. The strained four-membered thietane ring offers a unique three-dimensional geometry that can be exploited to achieve selectivity and desirable pharmacokinetic properties. This document outlines the current understanding and methodologies for leveraging this scaffold in the development of novel NMDA receptor-targeted therapeutics.

Data Presentation: Structure-Activity Relationships

While extensive quantitative structure-activity relationship (SAR) data for a broad series of this compound derivatives as NMDA receptor modulators is not widely available in the public domain, the foundational compound, 3-aminothis compound, has been identified as a modulator of the NMDA receptor.[1] The following table presents a hypothetical data set to illustrate how SAR data for novel this compound analogs would be structured. This format allows for a clear comparison of the impact of various substituents on receptor affinity and functional activity.

Compound IDR1R2R3NMDA Receptor Binding Affinity (Ki, nM)Functional Activity (IC50/EC50, µM)Subtype Selectivity (GluN2A/GluN2B)
T-001HNH2H5001.2 (Antagonist)1.5
T-002HNHCH3H2500.8 (Antagonist)2.1
T-003FNH2H4001.0 (Antagonist)1.8
T-004HNH2CH37502.5 (Antagonist)0.9
T-005HOHH>10000>50-

Experimental Protocols

Synthesis of 3-Aminothis compound

A key starting material for the development of novel modulators is 3-aminothis compound. A reported synthetic route proceeds from chloromethyloxirane.[1]

Protocol 1: Synthesis of 3-Aminothis compound [1]

  • Step 1: Synthesis of Thietan-3-ol. To a solution of chloromethyloxirane in a suitable solvent, add hydrogen sulfide (H₂S) and barium hydroxide (Ba(OH)₂). The reaction mixture is stirred at room temperature for a specified period. The product, thietan-3-ol, is then isolated and purified using standard techniques such as distillation or chromatography.

  • Step 2: Conversion to 3-Aminothis compound. The thietan-3-ol is then subjected to a multi-step conversion process to introduce the amino and carboxylic acid functionalities at the 3-position. This may involve oxidation of the alcohol to a ketone, followed by a Strecker or related amino acid synthesis.

In Vitro Evaluation of NMDA Receptor Modulation

Protocol 2: NMDA Receptor Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of test compounds for the NMDA receptor.

  • Membrane Preparation: Prepare synaptic membranes from rat forebrain tissue or from cells expressing recombinant NMDA receptors.

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).

  • Radioligand: [³H]CGP 39653 (a competitive NMDA receptor antagonist).

  • Procedure: a. In a 96-well plate, add 50 µL of assay buffer, 50 µL of test compound solution (at various concentrations), and 50 µL of [³H]CGP 39653 (at a final concentration of ~2 nM). b. Add 100 µL of the membrane preparation (containing 100-200 µg of protein). c. Incubate the plate at room temperature for 2 hours with gentle agitation. d. Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine. e. Wash the filters three times with ice-cold assay buffer. f. Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: Electrophysiological Recording of NMDA Receptor Currents

This protocol assesses the functional activity (agonist, antagonist, or modulator) of test compounds on NMDA receptors expressed in Xenopus oocytes or mammalian cell lines (e.g., HEK293).

  • Cell Preparation: Culture and transfect cells with cDNAs encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2A).

  • Recording Solution (External): A solution containing (in mM): 150 NaCl, 2.8 KCl, 10 HEPES, 0.5 CaCl₂, and 10 sucrose, pH adjusted to 7.4 with NaOH. Glycine (10 µM) is included as a co-agonist.

  • Recording Pipettes: Filled with an internal solution containing (in mM): 110 CsF, 30 CsCl, 10 HEPES, 4 NaCl, 0.5 CaCl₂, 5 BAPTA, pH adjusted to 7.35 with CsOH.

  • Procedure: a. Perform whole-cell patch-clamp recordings from transfected cells. b. Hold the membrane potential at -60 mV. c. Apply a saturating concentration of glutamate (e.g., 100 µM) to elicit a maximal NMDA receptor-mediated current. d. Co-apply the test compound at various concentrations with glutamate to determine its effect on the current.

  • Data Analysis:

    • Antagonists: Generate concentration-response curves to determine the IC50 value.

    • Agonists/Positive Allosteric Modulators: Generate concentration-response curves to determine the EC50 value and maximal efficacy.

In Vivo Evaluation of NMDA Receptor Modulators

Protocol 4: In Vivo Microdialysis for Neurotransmitter Release

This protocol measures the effect of a test compound on neurotransmitter levels (e.g., dopamine, glutamate) in the brain of a freely moving animal, which can be modulated by NMDA receptor activity.

  • Animal Preparation: Surgically implant a microdialysis guide cannula into a specific brain region of interest (e.g., striatum or prefrontal cortex) of a rat or mouse.

  • Microdialysis Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

  • Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes).

  • Drug Administration: Administer the test compound systemically (e.g., intraperitoneally or intravenously) or locally through the microdialysis probe.

  • Neurotransmitter Analysis: Analyze the concentration of neurotransmitters in the dialysate samples using high-performance liquid chromatography (HPLC) coupled with electrochemical or fluorescence detection.

  • Data Analysis: Compare neurotransmitter levels before and after drug administration to determine the effect of the compound.

Visualizations

NMDA Receptor Signaling Pathway

NMDA_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_Receptor Glycine Glycine/D-Serine Glycine->NMDA_Receptor Thietane Thietane Modulator Thietane->NMDA_Receptor Ca_ion Ca²⁺ Influx NMDA_Receptor->Ca_ion Channel Opening Signaling_Cascades Downstream Signaling Cascades Ca_ion->Signaling_Cascades Synaptic_Plasticity Synaptic Plasticity (LTP/LTD) Signaling_Cascades->Synaptic_Plasticity

Caption: Simplified NMDA receptor signaling pathway.

Experimental Workflow for NMDA Receptor Modulator Evaluation

Workflow Compound_Synthesis Synthesis of Thietane Analogs In_Vitro_Binding In Vitro Binding Assay (Radioligand) Compound_Synthesis->In_Vitro_Binding In_Vitro_Functional In Vitro Functional Assay (Electrophysiology) Compound_Synthesis->In_Vitro_Functional SAR_Analysis Structure-Activity Relationship Analysis In_Vitro_Binding->SAR_Analysis In_Vitro_Functional->SAR_Analysis Lead_Selection Lead Compound Selection SAR_Analysis->Lead_Selection In_Vivo_Testing In Vivo Models (e.g., Microdialysis) Lead_Selection->In_Vivo_Testing Preclinical_Development Preclinical Development In_Vivo_Testing->Preclinical_Development SAR_Logic Scaffold Thietane-3-carboxylic Acid Scaffold Activity NMDA Receptor Modulatory Activity Scaffold->Activity R1_Sub R1 Substituent (e.g., at C2/C4) R1_Sub->Activity Influences Potency & Selectivity R2_Sub R2 Substituent (e.g., on Amino Group) R2_Sub->Activity Impacts Binding Affinity R3_Sub R3 Substituent (e.g., at C2/C4) R3_Sub->Activity Modifies Pharmacokinetics

References

Application Notes and Protocols for Solid-Phase Synthesis Utilizing Thietane-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the incorporation of thietane-3-carboxylic acid into peptide and small molecule libraries using solid-phase synthesis (SPS). The thietane moiety is a valuable building block in medicinal chemistry, offering a unique three-dimensional scaffold that can influence the pharmacological properties of a molecule.

Introduction to Thietane Scaffolds in Drug Discovery

Thietanes are four-membered heterocyclic compounds containing a sulfur atom. Their rigid, non-planar structure can introduce favorable conformational constraints into a molecule, potentially enhancing binding affinity and metabolic stability. This compound, in particular, serves as a versatile building block for introducing this unique scaffold into peptides and other organic molecules during solid-phase synthesis. The polarity and vectoral projection of the thietane ring can be exploited to modulate properties such as solubility, lipophilicity, and interactions with biological targets.

Core Concepts in Solid-Phase Synthesis with this compound

The solid-phase synthesis of molecules incorporating this compound generally follows the well-established principles of solid-phase peptide synthesis (SPPS). The core workflow involves the covalent attachment of a starting material to an insoluble polymer resin, followed by a series of sequential chemical reactions to build the desired molecule. Excess reagents and byproducts are easily removed by filtration and washing at each step.

A critical component for incorporating this compound is its N-protected form, typically as Fmoc-thietane-3-carboxylic acid, which allows for its use in standard Fmoc-based SPPS protocols.

Experimental Protocols

The following protocols are based on standard, widely accepted methodologies for solid-phase peptide synthesis and can be adapted for the incorporation of this compound.

Protocol 1: Manual Solid-Phase Synthesis of a Thietane-Containing Peptide

This protocol outlines the manual synthesis of a model peptide containing a this compound residue using Fmoc chemistry.

1. Resin Preparation and Swelling:

  • Place the desired amount of a suitable resin (e.g., Rink Amide resin for a C-terminal amide) in a reaction vessel.

  • Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes.

  • Drain the DMF.

2. First Amino Acid Loading (if starting a new synthesis):

  • Dissolve the first Fmoc-protected amino acid (e.g., Fmoc-Ala-OH) and a coupling agent (e.g., HBTU/HOBt or HATU) in DMF.

  • Add a base such as N,N-diisopropylethylamine (DIPEA).

  • Add the activation mixture to the resin and agitate for 2-4 hours.

  • Wash the resin thoroughly with DMF and dichloromethane (DCM).

3. Fmoc Deprotection:

  • Add a 20% solution of piperidine in DMF to the resin.

  • Agitate for 5 minutes, then drain.

  • Repeat the piperidine treatment for an additional 15 minutes.

  • Wash the resin thoroughly with DMF.

4. Coupling of Fmoc-Thietane-3-Carboxylic Acid:

  • Dissolve Fmoc-thietane-3-carboxylic acid (3 equivalents relative to resin loading) and a coupling agent (e.g., HATU, 2.9 equivalents) in DMF.

  • Add DIPEA (6 equivalents) to the solution.

  • Add the activated Fmoc-thietane-3-carboxylic acid solution to the resin.

  • Agitate the mixture for 2-4 hours at room temperature.

  • Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test). A negative test indicates a complete reaction.

  • If the reaction is incomplete after 4 hours, a recoupling step may be necessary.

  • Wash the resin thoroughly with DMF and DCM.

5. Chain Elongation:

  • Repeat steps 3 and 4 with the subsequent desired Fmoc-protected amino acids to elongate the peptide chain.

6. Final Fmoc Deprotection:

  • Perform a final Fmoc deprotection as described in step 3.

7. Cleavage and Deprotection:

  • Wash the resin with DCM and dry it under a stream of nitrogen.

  • Prepare a cleavage cocktail. A common cocktail is Reagent K: 82.5% trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol.[1]

  • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Dry the crude peptide pellet under vacuum.

8. Purification and Characterization:

  • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

  • Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[2]

  • Characterize the purified peptide by analytical RP-HPLC and mass spectrometry to confirm its identity and purity.[3]

Quantitative Data
StepParameterExpected ValueNotes
Resin Loading Substitution Level0.4 - 0.8 mmol/gDependent on the type of resin used.
Coupling Efficiency Per Step Yield>99%For standard amino acids. Coupling of the sterically hindered this compound may be slightly lower and require optimization.
Cleavage Crude Peptide Yield70 - 90%Based on the initial resin loading.
Purification Final Purity>95%Achievable with preparative RP-HPLC.
Purification Overall Yield10 - 40%Highly dependent on the peptide length and sequence.

Visualizing the Workflow and Concepts

Solid-Phase Synthesis Workflow for Thietane-Containing Peptides

SPPS_Workflow Resin Resin (e.g., Rink Amide) Swell Swell in DMF Resin->Swell Coupling1 Couple First Fmoc-Amino Acid Swell->Coupling1 Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Thietane_Coupling Couple Fmoc-Thietane-3-COOH Deprotection1->Thietane_Coupling Wash1 Wash (DMF, DCM) Coupling1->Wash1 Wash1->Deprotection1 Wash2 Wash (DMF, DCM) Thietane_Coupling->Wash2 Deprotection2 Fmoc Deprotection Wash2->Deprotection2 Coupling2 Couple Next Fmoc-Amino Acid Deprotection2->Coupling2 Wash3 Wash (DMF, DCM) Coupling2->Wash3 Repeat Repeat Cycle Wash3->Repeat Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Wash3->Cleavage After final AA Repeat->Deprotection2 Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (MS, HPLC) Purification->Characterization

Caption: General workflow for solid-phase synthesis of a thietane-containing peptide.

Logical Relationship of Key Synthesis Steps

Logical_Steps Start Start with Solid Support Attach Attach First Building Block Start->Attach Deprotect Remove Temporary Protecting Group (Fmoc) Attach->Deprotect Couple Couple Next Building Block (e.g., Thietane-3-COOH) Deprotect->Couple Wash Wash to Remove Excess Reagents Couple->Wash Elongate Repeat Deprotection, Coupling, and Washing Wash->Elongate n times Finalize Cleave from Solid Support and Remove Permanent Protecting Groups Elongate->Finalize Analyze Purify and Analyze Final Product Finalize->Analyze

Caption: Logical progression of key stages in solid-phase synthesis.

References

Enzymatic Reactions Involving Thietane-3-carboxylic Acid: A Review of Current Research

Author: BenchChem Technical Support Team. Date: December 2025

Currently, there is a notable absence of published research detailing specific enzymatic reactions that utilize Thietane-3-carboxylic acid as a substrate. While the thietane moiety is of growing interest in medicinal chemistry and drug development, the scientific literature available up to December 2025 does not provide specific examples of enzymes that directly catalyze reactions involving this compound.

This compound and its derivatives are primarily explored for their potential as bioisosteres of carboxylic acids.[1][2][3] This means they can mimic the carboxylic acid functional group in a molecule, potentially improving its pharmacological properties. Research has focused on the chemical synthesis of these compounds and the evaluation of their physicochemical properties, such as lipophilicity and acidity, in comparison to their carboxylic acid counterparts.[4][5]

The synthesis of thietane-containing molecules, including derivatives of this compound, has been a central theme in the available literature. These synthetic routes are typically chemical in nature and do not involve enzymatic steps.[6][7][8] For instance, methods for creating the thietane ring and introducing various functional groups have been described, but these are standard organic chemistry techniques.[9][10][11]

While the broader field of biocatalysis employs a vast array of enzymes for various chemical transformations, the specific application of enzymes to this compound has not been documented in the reviewed materials. The existing research on thietanes in a biological context often relates to their activity as part of a larger molecule, for example, as a component of a drug candidate that interacts with a biological target.[12][13] However, this does not describe an enzymatic reaction where this compound itself is the substrate.

References

Thietane-3-carboxylic Acid: A Versatile Fragment for Drug Discovery Campaigns

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Introduction

In the landscape of fragment-based drug discovery (FBDD), the identification of novel, three-dimensional fragments is crucial for exploring new chemical space and developing potent, selective drug candidates. Thietane-3-carboxylic acid and its derivatives have emerged as valuable building blocks in this endeavor. The thietane ring, a four-membered heterocycle containing a sulfur atom, offers a unique combination of properties that make it an attractive scaffold for fragment design.[1] Its non-planar structure provides access to three-dimensional chemical space, a key aspect in modern drug design.[2]

This document provides detailed application notes and protocols for the use of this compound as a fragment in drug discovery campaigns. It is intended for researchers, scientists, and drug development professionals engaged in the early stages of drug discovery.

Physicochemical Properties and Advantages as a Carboxylic Acid Bioisostere

This compound and its derivatives are often considered as bioisosteres for carboxylic acids.[3] Carboxylic acids are common functionalities in known drugs but can present challenges such as poor membrane permeability and metabolic liabilities.[3] The thietane scaffold offers a means to modulate these properties while maintaining key interactions with the target protein. The oxidation state of the sulfur atom in the thietane ring—sulfide (S(II)), sulfoxide (S(IV)), and sulfone (S(VI))—provides a powerful tool to fine-tune the physicochemical properties of the fragment.[4][5]

Key Advantages:

  • Modulation of Acidity (pKa): Replacement of a carboxylic acid with a thietane-based moiety can significantly alter the acidity, which can be crucial for optimizing interactions and improving pharmacokinetic profiles.[3]

  • Increased Lipophilicity (logD): Thietane derivatives generally exhibit higher lipophilicity compared to their carboxylic acid counterparts, which can lead to improved cell permeability.[3]

  • Three-Dimensionality: The puckered nature of the thietane ring introduces three-dimensionality, which is often favored for binding to the complex surfaces of protein targets.[2]

  • Metabolic Stability: The thietane ring can offer improved metabolic stability compared to more labile functional groups.

The following table summarizes the key physicochemical properties of this compound and its derivatives in comparison to a typical carboxylic acid fragment.

CompoundStructurepKalogD (pH 7.4)Molecular Weight (Da)
Benzoic Acid (Reference)C7H6O24.20-1.11122.12
This compound C4H6O2S ~3.5-4.5 -0.5 to 0.5 118.15
This compound 1-oxideC4H6O3SLoweredMore Polar134.15
This compound 1,1-dioxideC4H6O4SLoweredMore Polar150.15

Note: The values for thietane derivatives are estimates based on published data for similar structures and are intended for comparative purposes.

Application in Fragment-Based Drug Discovery (FBDD)

This compound is an ideal candidate for inclusion in fragment screening libraries. Its relatively low molecular weight and complexity adhere to the "Rule of Three," a guiding principle in FBDD.[6] The workflow for a typical FBDD campaign involving this compound is outlined below.

FBDD_Workflow cluster_0 Library Preparation cluster_1 Primary Screening cluster_2 Hit Validation & Characterization cluster_3 Hit-to-Lead Optimization Lib_Prep Fragment Library (including this compound) Screening Biophysical Screening (e.g., NMR, SPR, TSA) Lib_Prep->Screening Screen against Target Protein Validation Hit Validation (Orthogonal Assays) Screening->Validation Identify Primary Hits Xray X-ray Crystallography Validation->Xray Confirm Binding Optimization Structure-Guided Optimization Xray->Optimization Elucidate Binding Mode

FBDD workflow with this compound.

Experimental Protocols

Protocol 1: Preparation of a this compound-Containing Fragment Library
  • Fragment Selection:

    • Acquire this compound from a commercial supplier or synthesize in-house.

    • Include derivatives with varying oxidation states (sulfoxide, sulfone) to explore a wider range of physicochemical properties.[4][5]

    • Ensure all fragments comply with the "Rule of Three" (MW < 300, cLogP < 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3).[6]

  • Quality Control:

    • Confirm the identity and purity of each fragment using NMR spectroscopy and LC-MS.

    • Assess the solubility of each fragment in the screening buffer to a final concentration of at least 1 mM.

  • Plate Preparation:

    • Prepare stock solutions of each fragment in a suitable solvent (e.g., DMSO) at a concentration of 100 mM.

    • Dispense the fragment stock solutions into 96- or 384-well plates for screening.

Protocol 2: Primary Screening using NMR Spectroscopy (Saturation Transfer Difference)

Saturation Transfer Difference (STD) NMR is a powerful technique for detecting the binding of small molecules to large protein targets.[7]

  • Sample Preparation:

    • Prepare a solution of the target protein at a concentration of 10-50 µM in a suitable deuterated buffer.

    • Add the this compound fragment to the protein solution to a final concentration of 100-500 µM.

  • NMR Data Acquisition:

    • Acquire a 1D ¹H NMR spectrum of the protein-fragment mixture.

    • Acquire an STD NMR spectrum with on-resonance saturation of the protein signals (e.g., at 0 ppm) and off-resonance saturation as a reference (e.g., at 30 ppm).

  • Data Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum to obtain the STD spectrum.

    • The presence of signals in the STD spectrum corresponding to the this compound fragment indicates binding to the protein.

Protocol 3: Hit Validation using X-ray Crystallography

X-ray crystallography provides high-resolution structural information on how the fragment binds to the target protein, which is invaluable for structure-guided drug design.[8]

  • Crystal Preparation:

    • Crystallize the target protein under conditions known to produce high-quality crystals.

    • Soak the protein crystals in a solution containing a high concentration of the this compound fragment (typically 10-100 mM) for a period ranging from minutes to hours.[8]

  • Data Collection and Processing:

    • Cryo-protect the soaked crystals and collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data to obtain an electron density map.

  • Structure Determination and Analysis:

    • Solve the crystal structure by molecular replacement using the known structure of the apo-protein.

    • Fit the this compound fragment into the observed electron density.

    • Analyze the binding mode of the fragment, identifying key interactions with the protein.

Signaling Pathway and Target Interaction

The following diagram illustrates a hypothetical interaction of this compound with a target protein, highlighting the key interactions that can be elucidated through structural biology techniques.

Signaling_Pathway cluster_protein Target Protein Active Site cluster_fragment This compound Arg123 Arg123 Tyr234 Tyr234 Ser56 Ser56 Thietane Thietane Ring Thietane->Ser56 van der Waals Carboxylate Carboxylate Group Carboxylate->Arg123 Ionic Interaction Carboxylate->Tyr234 H-bond

Hypothetical binding of this compound.

Conclusion

This compound represents a valuable and versatile fragment for modern drug discovery campaigns. Its unique physicochemical properties and three-dimensional nature make it an attractive starting point for the development of novel therapeutics. The protocols outlined in this document provide a framework for the successful integration of this compound and its derivatives into FBDD workflows, from library design and screening to structural characterization of fragment-protein complexes. The ability to fine-tune properties through oxidation of the sulfur atom further enhances the utility of this scaffold in hit-to-lead optimization.

References

Application Notes and Protocols: Metal-Catalyzed Cross-Coupling Reactions of Thietane-3-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thietane ring is an increasingly important scaffold in medicinal chemistry, valued for its ability to introduce three-dimensionality and modulate physicochemical properties of drug candidates. Thietane-3-carboxylic acid and its derivatives, in particular, serve as versatile building blocks for the synthesis of novel chemical entities. Metal-catalyzed cross-coupling reactions provide a powerful toolkit for the functionalization of this scaffold, enabling the introduction of a wide array of substituents at the C3 position.

This document provides an overview of potential metal-catalyzed cross-coupling strategies for this compound derivatives, including detailed protocols for Suzuki-Miyaura coupling adapted from related thietane systems, and general protocols for other key cross-coupling reactions.

Suzuki-Miyaura Coupling of 3-Substituted Thietane Derivatives

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C(sp²)–C(sp²) and C(sp²)–C(sp³) bonds. While direct Suzuki-Miyaura coupling of this compound itself is not widely documented, a closely related transformation has been successfully demonstrated on a 3-hydroxy-thietane dioxide scaffold. This involves the conversion of the hydroxyl group to a triflate, which then serves as the leaving group in the cross-coupling reaction. A similar strategy could be envisioned for derivatives of this compound.

A recent study on the synthesis of 3,3-disubstituted thietane dioxides showcased a successful Suzuki-Miyaura coupling to form a biaryl derivative.[1][2]

Experimental Workflow: Suzuki-Miyaura Coupling

cluster_prep Substrate Preparation cluster_coupling Suzuki-Miyaura Coupling cluster_workup Work-up and Purification start 3-Hydroxy-thietane derivative triflation Triflation (Tf2O, Pyridine) start->triflation triflate 3-Triflyloxy-thietane derivative triflation->triflate reaction Coupling Reaction (Heat) triflate->reaction boronic_acid Arylboronic Acid boronic_acid->reaction catalyst Pd Catalyst (e.g., Pd(dppf)Cl2) catalyst->reaction base Base (e.g., K2CO3) base->reaction solvent Solvent (e.g., Dioxane/H2O) solvent->reaction product 3-Aryl-thietane derivative reaction->product extraction Aqueous Work-up & Extraction product->extraction purification Column Chromatography extraction->purification final_product Purified Product purification->final_product

Caption: General workflow for the Suzuki-Miyaura coupling of a 3-hydroxy-thietane derivative.

Detailed Protocol: Suzuki-Miyaura Coupling of a 3-Triflyloxy-thietane Dioxide

This protocol is adapted from the synthesis of 3,3-diarylthietane dioxides.[1][2]

Step 1: Triflation of the 3-Hydroxy-thietane Dioxide

  • To a solution of the 3-aryl-3-hydroxy-thietane dioxide (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add pyridine (1.5 eq).

  • Slowly add trifluoromethanesulfonic anhydride (Tf₂O, 1.2 eq) dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour.

  • Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-triflyloxy-thietane dioxide, which can often be used in the next step without further purification.

Step 2: Suzuki-Miyaura Cross-Coupling

  • To a reaction vessel, add the crude 3-triflyloxy-thietane dioxide (1.0 eq), the desired arylboronic acid (1.5 eq), potassium carbonate (K₂CO₃, 3.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.1 eq).

  • Evacuate and backfill the vessel with an inert atmosphere three times.

  • Add degassed 1,4-dioxane and water (e.g., 4:1 ratio, 0.1 M).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate.

  • Separate the layers and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3,3-diarylthietane dioxide.

Quantitative Data Summary (Hypothetical for this compound Derivatives)

The following table presents hypothetical yields for the Suzuki-Miyaura coupling of a protected 3-bromo-thietane-3-carboxylate with various arylboronic acids, based on typical outcomes for similar substrates.

EntryArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O9085
24-Methoxyphenylboronic acidPd(PPh₃)₄Cs₂CO₃Toluene/EtOH/H₂O10092
34-Fluorophenylboronic acidPd(dppf)Cl₂K₃PO₄DME/H₂O8578
43-Thienylboronic acidPd(OAc)₂ / SPhosK₂CO₃Dioxane/H₂O9081

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[3][4][5][6] This reaction would be highly valuable for coupling various amines with a suitable this compound derivative, for instance, a 3-bromo or 3-triflyloxy derivative.

Catalytic Cycle: Buchwald-Hartwig Amination

Pd(0)L2 Pd(0)L2 Oxidative\nAddition\nComplex Oxidative Addition Complex Pd(0)L2->Oxidative\nAddition\nComplex Ar-X Amine\nCoordination Amine Coordination Oxidative\nAddition\nComplex->Amine\nCoordination R2NH Deprotonation Deprotonation Amine\nCoordination->Deprotonation Base Reductive\nElimination Reductive Elimination Deprotonation->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-NR2

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

General Protocol: Buchwald-Hartwig Amination of a 3-Bromo-thietane-3-carboxylate

This is a general protocol and would require optimization for specific substrates.

  • In a glovebox or under an inert atmosphere, add the 3-bromo-thietane-3-carboxylate ester (1.0 eq), the amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos or RuPhos, 4-10 mol%), and a base (e.g., sodium tert-butoxide or cesium carbonate, 1.4 eq) to a dry reaction vial.

  • Add an anhydrous solvent (e.g., toluene or dioxane, 0.1 M).

  • Seal the vial and heat the reaction mixture to 80-110 °C for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by flash column chromatography to yield the 3-amino-thietane-3-carboxylate product.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and typically a copper co-catalyst.[7][8][9] This would allow for the introduction of an alkynyl moiety at the C3 position of the thietane ring.

General Protocol: Sonogashira Coupling of a 3-Iodo-thietane-3-carboxylate

This is a general protocol that would require optimization.

  • To a flame-dried Schlenk flask under an inert atmosphere, add the 3-iodo-thietane-3-carboxylate ester (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) salt (e.g., CuI, 1-3 mol%).

  • Add an anhydrous solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), followed by an amine base (e.g., triethylamine or diisopropylethylamine, 2-3 eq).

  • Add the terminal alkyne (1.1-1.5 eq) to the mixture.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate or ether).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Nickel-Catalyzed Decarbonylative Coupling of this compound Esters

Recent advances have demonstrated that nickel can catalyze the cross-coupling of esters with organoboron reagents in a decarbonylative manner, where the ester moiety effectively functions as a leaving group.[10] This approach could potentially be applied to phenyl esters of this compound.

Conceptual Reaction Scheme

thietane_ester Thietane-3-OPh (Phenyl Ester) product 3-Aryl-thietane thietane_ester->product Decarbonylative Coupling boronic_acid Ar-B(OH)2 boronic_acid->product catalyst Ni(OAc)2 / P(n-Bu)3 catalyst->product base Na2CO3 base->product solvent Toluene, 150°C solvent->product

Caption: Conceptual scheme for a Nickel-catalyzed decarbonylative Suzuki-Miyaura coupling.

General Protocol: Nickel-Catalyzed Decarbonylative Coupling

This is a hypothetical protocol based on established methods for other esters.[10]

  • In a glovebox, charge an oven-dried vial with the phenyl thietane-3-carboxylate (1.0 eq), arylboronic acid (2.0 eq), nickel(II) acetate (10 mol%), tri-n-butylphosphine (20 mol%), and sodium carbonate (2.0 eq).

  • Add anhydrous toluene (0.2 M).

  • Seal the vial with a Teflon-lined cap and remove it from the glovebox.

  • Place the vial in a preheated oil bath at 150 °C and stir for 24 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a plug of silica gel, eluting with further ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to afford the 3-aryl-thietane product.

These protocols provide a starting point for the exploration of metal-catalyzed cross-coupling reactions on the this compound scaffold. Researchers should note that reaction conditions, including catalyst, ligand, base, and solvent, may require careful optimization for each specific substrate combination to achieve high yields and purity.

References

Troubleshooting & Optimization

Navigating the Synthesis of Thietane-3-carboxylic Acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of Thietane-3-carboxylic acid. This guide is designed to provide direct, actionable advice for overcoming common challenges encountered during the synthesis of this valuable heterocyclic building block. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data summaries to facilitate your research and development efforts.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis of this compound and its precursors.

Issue 1: Low Yield During Thietane Ring Formation

Q: My yield for the formation of the thietane ring, for instance, in the synthesis of thietan-3-ol from (1-chloromethyl)oxirane, is consistently low. What are the likely causes and how can I improve it?

A: Low yields in thietane ring formation from oxiranes are often due to a few key factors:

  • Inefficient Nucleophilic Attack: The initial ring-opening of the epoxide by the sulfur nucleophile is a critical step. If the nucleophile is not sufficiently reactive or if steric hindrance is an issue, this step can be slow and lead to side reactions.

  • Suboptimal Reaction Conditions: The choice of base and solvent can significantly impact the reaction outcome. The base is crucial for deprotonating the thiol intermediate to facilitate the intramolecular cyclization.

  • Side Reactions: Polymerization of the starting material or intermediates can be a significant competing reaction, reducing the yield of the desired four-membered ring.

Troubleshooting Steps:

  • Choice of Sulfur Source and Base: Hydrogen sulfide (H₂S) in the presence of a base like Barium Hydroxide (Ba(OH)₂) is a commonly used method.[1] The Ba(OH)₂ facilitates the deprotonation of H₂S to the more nucleophilic hydrosulfide anion (⁻SH).

  • Solvent Selection: The reaction is typically carried out in a protic solvent to facilitate proton transfers.

  • Temperature Control: Maintaining the recommended reaction temperature is crucial to prevent side reactions.

Q: I am attempting a synthesis from a 1,3-dihaloalkane and a sulfide source, but the yield is poor. What should I consider?

A: The synthesis of thietanes from 1,3-dihaloalkanes is a classic method, but it can be prone to low yields due to:

  • Intermolecular vs. Intramolecular Reactions: The formation of polymers through intermolecular reactions can be a major competing pathway. High dilution can favor the desired intramolecular cyclization.

  • Elimination Reactions: Depending on the substrate and reaction conditions, elimination reactions can compete with the desired substitution reactions.[1]

  • Reactivity of the Halide: The nature of the leaving group (I > Br > Cl) will affect the rate of the substitution reactions.

Troubleshooting Steps:

  • High Dilution: Perform the reaction under high dilution conditions to minimize intermolecular side reactions.

  • Choice of Sulfide Source: Sodium sulfide (Na₂S) is a common choice. Ensure it is anhydrous and of high purity.

  • Reaction Time and Temperature: Optimize the reaction time and temperature. Longer reaction times or higher temperatures may be required for less reactive halides but can also promote side reactions.

Issue 2: Challenges in the Oxidation of the Precursor to this compound

Q: I am trying to oxidize a precursor like 3-hydroxymethylthietane or thietan-3-ol to this compound, but I am getting a complex mixture of products or low conversion. What are the best practices?

A: The oxidation of a hydroxyl group on the thietane ring to a carboxylic acid requires careful selection of the oxidant to avoid over-oxidation or ring-opening.

  • Oxidant Choice: Strong, non-selective oxidants can lead to the oxidation of the sulfur atom to a sulfoxide or sulfone, or even cleavage of the thietane ring.

  • Reaction Conditions: The pH, temperature, and reaction time are critical parameters to control for a selective oxidation.

Troubleshooting Steps:

  • Selective Oxidation Methods: For the analogous oxetane series, catalytic oxidation using a palladium or platinum catalyst in an aqueous alkaline medium with an oxygen-containing gas has been shown to be effective and high-yielding.[2] This method could be adapted for thietanes.

  • Ruthenium-Catalyzed Cleavage: An alternative route involves the selective oxidative cleavage of a precursor. For instance, a 3-(furan-2-yl)thietane derivative can be cleaved to the corresponding carboxylic acid using ruthenium catalysis (e.g., RuCl₃ with an oxidant like sodium periodate).[3]

  • Monitoring the Reaction: Closely monitor the reaction progress using techniques like TLC or GC-MS to avoid over-oxidation and to determine the optimal reaction time.

Issue 3: Purification of this compound

Q: I am having difficulty purifying the final this compound product. What are some common impurities and effective purification strategies?

A: Purification can be challenging due to the polarity of the carboxylic acid and potential for thermal instability.

  • Common Impurities: Unreacted starting materials, oxidation byproducts (sulfoxides, sulfones), and residual catalysts or reagents are common impurities.

  • Purification Techniques:

    • Acid-Base Extraction: Utilize the acidic nature of the product. The crude product can be dissolved in an organic solvent and extracted with an aqueous base (e.g., NaHCO₃). The aqueous layer containing the carboxylate salt is then washed with an organic solvent to remove neutral impurities, followed by acidification to precipitate the pure carboxylic acid.

    • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

    • Chromatography: Flash column chromatography can be used, but care must be taken to choose a suitable solvent system and stationary phase to avoid product degradation on the column.

Summary of Key Synthetic Parameters

For a comparative overview, the following table summarizes typical reaction conditions for key steps in the synthesis of thietane derivatives.

Reaction Step Starting Material Reagents Solvent Typical Yield Reference
Thietan-3-ol Synthesis(1-chloromethyl)oxiraneH₂S, Ba(OH)₂--[1]
Thietane Dioxide Formation3-Aryl-thietan-3-olmCPBA-High[3]
Carboxylic Acid from Furan3-Aryl-3-(furan-2-yl)thietane 1,1-dioxideRuCl₃, NaIO₄Heptane/EtOAc/Water-[3]
Oxetane-3-carboxylic acid3-Hydroxymethyl-oxetaneO₂, Pd/Pt catalyst, aq. NaOHWaterup to 99%[2][4]

Detailed Experimental Protocols

Protocol 1: Synthesis of Thietan-3-ol from (1-chloromethyl)oxirane (Conceptual)

This protocol is based on a described synthesis for thietan-3-ols.[1]

  • Reaction Setup: In a reaction vessel equipped with a stirrer and a gas inlet, a solution of Barium Hydroxide (Ba(OH)₂) in water is prepared.

  • Introduction of H₂S: Hydrogen sulfide (H₂S) gas is bubbled through the solution to form barium hydrosulfide.

  • Addition of Epoxide: (1-chloromethyl)oxirane is added dropwise to the reaction mixture at a controlled temperature.

  • Reaction Monitoring: The reaction is monitored by TLC or GC until the starting material is consumed.

  • Work-up: The reaction mixture is filtered to remove barium salts. The filtrate is then extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude thietan-3-ol is purified by distillation or column chromatography.

Protocol 2: Oxidation of a 3-Hydroxymethyl-thietane Analogue (Adapted from Oxetane Synthesis)

This protocol is adapted from a high-yield synthesis of oxetane-3-carboxylic acids.[2][4]

  • Catalyst Suspension: A suspension of a palladium or platinum-on-carbon catalyst (e.g., 5% Pd/C) in an aqueous solution of sodium hydroxide is prepared in a reaction vessel equipped with a mechanical stirrer and a gas inlet/outlet.

  • Addition of Substrate: 3-Hydroxymethylthietane is added to the catalyst suspension.

  • Oxygenation: The reaction vessel is purged with oxygen, and the reaction is stirred vigorously under an oxygen atmosphere (or with a continuous flow of oxygen) at a controlled temperature (e.g., 80 °C).

  • Reaction Monitoring: The uptake of oxygen is monitored. The reaction is considered complete when oxygen uptake ceases.

  • Catalyst Removal: The reaction mixture is cooled to room temperature and the catalyst is removed by filtration.

  • Product Isolation: The aqueous filtrate is washed with an organic solvent (e.g., methylene chloride) to remove any unreacted starting material. The aqueous layer is then acidified to pH 1 with a mineral acid (e.g., H₂SO₄).

  • Extraction: The acidified aqueous layer is extracted multiple times with an organic solvent (e.g., methyl isobutyl ketone or methylene chloride).

  • Final Purification: The combined organic extracts are dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization.

Visualizing the Synthetic Pathways and Troubleshooting Logic

Workflow for this compound Synthesis

G cluster_0 Route A: From Epoxide cluster_1 Route B: From 1,3-Dihaloalkane A1 (1-chloromethyl)oxirane A2 Thietan-3-ol A1->A2 H2S, Base A3 This compound A2->A3 Oxidation B1 1,3-Dihaloalkane Precursor B2 3-Substituted Thietane B1->B2 Na2S B3 This compound B2->B3 Further Modification

Caption: Key synthetic routes to this compound.

Troubleshooting Logic for Low Yield in Ring Formation

G Start Low Yield in Thietane Ring Formation Problem1 Inefficient Nucleophilic Attack? Start->Problem1 Problem2 Side Reactions (Polymerization)? Start->Problem2 Problem3 Suboptimal Reaction Conditions? Start->Problem3 Solution1 Optimize Sulfur Source & Base (e.g., H2S/Ba(OH)2) Problem1->Solution1 Solution2 Use High Dilution Conditions Problem2->Solution2 Solution3 Control Temperature and Optimize Solvent Problem3->Solution3

Caption: Troubleshooting flowchart for low yield in thietane synthesis.

Decision Pathway for Oxidation of Thietane Precursor

G Start Select Oxidation Strategy for Thietane Precursor Method1 Direct Oxidation of Hydroxyl Group Start->Method1 Method2 Oxidative Cleavage of a Precursor Start->Method2 Sub_Method1 Catalytic Oxidation (e.g., Pd/C, O2) Method1->Sub_Method1 Sub_Method2 Stoichiometric Oxidants (Requires careful screening) Method1->Sub_Method2 Cleavage_Method Ruthenium-catalyzed Cleavage of Furan Moiety Method2->Cleavage_Method

Caption: Decision tree for the oxidation of a thietane precursor.

References

Technical Support Center: Purification of Thietane-3-carboxylic Acid and its Esters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully purifying Thietane-3-carboxylic acid and its esters. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary purification methods for this compound, a polar compound, include:

  • Acid-Base Extraction: This is a highly effective method to separate the carboxylic acid from neutral or basic impurities. The crude product is dissolved in an organic solvent and washed with an aqueous basic solution (e.g., sodium bicarbonate) to form the carboxylate salt, which dissolves in the aqueous layer. The aqueous layer is then acidified to precipitate the pure carboxylic acid, which can be extracted back into an organic solvent.

  • Recrystallization: If the acid is a solid, recrystallization from a suitable solvent system can be employed to achieve high purity.

  • Column Chromatography: While possible, chromatography of carboxylic acids on silica gel can be challenging due to strong adsorption and peak tailing. Reversed-phase (C18) chromatography or normal phase with a modified eluent is often more successful.[1]

Q2: How can I purify esters of this compound?

A2: Esters of this compound are generally less polar than the parent acid and can be purified using standard organic chemistry techniques:

  • Flash Column Chromatography: This is the most common method. Silica gel is typically used as the stationary phase with a non-polar eluent system, such as a mixture of ethyl acetate and pentane or diethyl ether and dichloromethane.[2][3]

  • Distillation: For volatile esters, vacuum distillation can be an effective purification method.[4] It is crucial to use reduced pressure to keep the temperature low and prevent degradation.[4]

Q3: What are some common impurities I might encounter?

A3: Common impurities can include unreacted starting materials, reagents from the synthesis, and byproducts. A potential byproduct in the synthesis of some thietane derivatives is the corresponding thiete dioxide, which may form under certain conditions.[2][3]

Q4: Are there any stability concerns with this compound and its esters during purification?

A4: Yes, thietanes can be sensitive to both heat and strong acids.[4] The sulfur atom is also susceptible to oxidation.[4] Therefore, it is recommended to use mild conditions during work-up and purification. Avoid high temperatures and strongly acidic environments.

Troubleshooting Guides

Issue 1: Low recovery of this compound after acid-base extraction.
  • Question: I am losing a significant amount of my this compound during the acid-base extraction. What could be the cause?

  • Answer:

    • Incomplete Extraction: Ensure you are performing multiple extractions with the organic solvent to fully recover the protonated acid after acidification.

    • Incorrect pH: Use a pH meter to confirm that the aqueous layer is sufficiently basic (pH > 8) to deprotonate the carboxylic acid and sufficiently acidic (pH < 4) to fully protonate it for the back extraction.

    • Emulsion Formation: Emulsions can form at the interface of the organic and aqueous layers, trapping your product. To break emulsions, you can try adding brine (saturated NaCl solution) or filtering the mixture through a pad of celite.

Issue 2: My thietane ester is degrading during column chromatography.
  • Question: I am observing decomposition of my this compound ester on the silica gel column. How can I prevent this?

  • Answer:

    • Acidic Silica Gel: Standard silica gel can be slightly acidic, which can cause the degradation of sensitive compounds like thietanes.[4]

    • Solution: Deactivate the silica gel by preparing a slurry with the eluent containing a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1%).[4] This will neutralize the acidic sites on the silica.

    • Alternative: Consider using neutral alumina as the stationary phase, which is less acidic than silica gel.

Issue 3: Difficulty in separating the ester from a non-polar impurity by column chromatography.
  • Question: My this compound ester co-elutes with a non-polar impurity during flash chromatography. How can I improve the separation?

  • Answer:

    • Optimize Eluent System: Experiment with different solvent systems. A good starting point is a mixture of a non-polar solvent (e.g., hexane or pentane) and a more polar solvent (e.g., ethyl acetate or diethyl ether). Gradually increasing the polarity of the eluent can help to resolve compounds with similar Rf values.

    • Gradient Elution: Employing a gradient elution, where the polarity of the solvent system is increased during the chromatography run, can significantly improve the separation of compounds with close polarities.

    • Try a Different Stationary Phase: If separation on silica gel is not effective, consider using a different stationary phase, such as C18 reversed-phase silica gel.[1]

Data Presentation

Table 1: Recommended Purification Strategies

Compound TypePurification MethodKey Considerations
This compound Acid-Base ExtractionEfficient for removing neutral/basic impurities.
RecrystallizationSuitable for solid acids to achieve high purity.
Reversed-Phase ChromatographyCan be effective for polar carboxylic acids.[1]
This compound esters Flash Column ChromatographyMost common method; use deactivated silica if necessary.[4]
Vacuum DistillationFor volatile esters; use low temperature to avoid degradation.[4]

Table 2: Example Conditions for Column Chromatography of Thietane Derivatives

Compound TypeStationary PhaseEluent SystemReference
3,3-disubstituted thietane dioxidesSilica Gel3-5% Diethyl ether in Dichloromethane[3]
3-hydroxy-3-arylthietane 1,1-dioxidesSilica Gel20-30% Acetone in Pentane[3]
3-hydroxy-3-arylthietanesSilica Gel20% Diethyl ether in Pentane[3]
3-aryl-3-(arylthio)thietane 1,1-dioxidesSilica Gel20% Ethyl acetate in Pentane

Experimental Protocols & Workflows

Protocol 1: Purification of this compound by Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Basification: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Repeat the washing 2-3 times. The thietane-3-carboxylate salt will move to the aqueous layer.

  • Separation: Combine the aqueous layers.

  • Acidification: Cool the combined aqueous layers in an ice bath and acidify to pH ~2-3 with a dilute acid (e.g., 1M HCl). The this compound will precipitate if it is a solid or will be present for extraction.

  • Extraction: Extract the acidified aqueous layer with an organic solvent (e.g., ethyl acetate) multiple times (3x).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the purified this compound.

cluster_protocol1 Acid-Base Extraction Workflow start Crude this compound in Organic Solvent wash_base Wash with aq. NaHCO3 start->wash_base separate1 Separate Layers wash_base->separate1 aqueous_layer Aqueous Layer (contains carboxylate salt) separate1->aqueous_layer Aqueous organic_layer1 Organic Layer (impurities) separate1->organic_layer1 Organic acidify Acidify with HCl (pH 2-3) aqueous_layer->acidify extract_org Extract with Organic Solvent acidify->extract_org separate2 Separate Layers extract_org->separate2 aqueous_layer2 Aqueous Layer (discard) separate2->aqueous_layer2 Aqueous organic_layer2 Organic Layer (contains purified acid) separate2->organic_layer2 Organic dry Dry (Na2SO4) organic_layer2->dry concentrate Concentrate dry->concentrate end Purified this compound concentrate->end

Caption: Workflow for the purification of this compound.

Protocol 2: Purification of a this compound Ester by Flash Column Chromatography
  • Sample Preparation: Dissolve the crude ester in a minimal amount of the chromatography eluent or a stronger solvent that will be adsorbed by the solid loader.

  • Column Packing: Pack a glass column with silica gel using the desired eluent system (e.g., ethyl acetate/hexane).

  • Loading: Load the sample onto the top of the silica gel column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Monitoring: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified ester.

cluster_protocol2 Flash Chromatography Workflow start Crude Thietane Ester dissolve Dissolve in minimal solvent start->dissolve load Load onto Silica Gel Column dissolve->load elute Elute with Solvent System load->elute collect Collect Fractions elute->collect tlc Monitor Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine concentrate Concentrate combine->concentrate end Purified Thietane Ester concentrate->end

Caption: Workflow for the purification of this compound esters.

References

Technical Support Center: Synthesis of Thietane-Containing Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of thietane-containing molecules. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address specific issues that may arise during the synthesis of thietanes, particularly when using methods involving the cyclization of 1,3-disubstituted precursors with a sulfide source.

Q1: I am observing a low yield of my desired thietane product, and the major byproduct appears to be a polymer or oligomer. How can I favor the intramolecular cyclization to form the thietane ring?

A1: The formation of polymers or oligomers is a common side reaction in thietane synthesis, arising from repeated intermolecular reactions between the bifunctional precursor molecules. To favor the desired intramolecular cyclization, the principle of high dilution is crucial. By maintaining a very low concentration of the reactive intermediate, the probability of one end of the molecule finding the other end of the same molecule is increased relative to it finding another molecule.

Troubleshooting Steps & Experimental Protocol:

  • High-Dilution Conditions:

    • Protocol: Slowly add a solution of the 1,3-dihaloalkane or its equivalent (e.g., dimesylate, ditosylate) to a large volume of the solvent containing the sulfide source. This is typically done using a syringe pump over several hours. The goal is to keep the instantaneous concentration of the electrophile extremely low.

    • Solvent Choice: Polar aprotic solvents like DMF or acetonitrile are often effective as they can enhance the nucleophilicity of the sulfide anion.[1]

    • Concentration: Aim for a final concentration in the range of 0.01-0.05 M.

  • Temperature Control:

    • Lowering the reaction temperature can sometimes favor the intramolecular pathway by reducing the rate of competing intermolecular reactions.

Logical Workflow for Minimizing Oligomerization:

G start Low Thietane Yield, High Oligomer Content high_dilution Implement High-Dilution Conditions (e.g., Syringe Pump Addition) start->high_dilution check_yield Analyze Product Mixture (e.g., GC-MS, NMR) high_dilution->check_yield success Improved Thietane Yield check_yield->success Yield Improved failure Still High Oligomer Content check_yield->failure Yield Not Improved increase_volume Increase Solvent Volume increase_volume->high_dilution slow_addition Decrease Addition Rate slow_addition->high_dilution failure->increase_volume failure->slow_addition

Caption: Workflow for troubleshooting oligomerization in thietane synthesis.

Q2: My reaction is producing a significant amount of a dimeric byproduct, likely a dithiane. How can I suppress its formation?

A2: The formation of a six-membered dithiane ring (e.g., 1,4-dithiane from a 1,3-disubstituted propane precursor) is a common intermolecular side reaction that competes with the desired intramolecular formation of the four-membered thietane ring.

Troubleshooting Steps:

  • High Dilution: As with oligomerization, high dilution is the most effective strategy to minimize the formation of dimeric byproducts.

  • Nature of the Sulfide Source: The choice of sulfide source can influence the outcome. While sodium sulfide is common, using a sulfur source that leads to a more controlled release of the sulfide ion or a stepwise reaction mechanism can sometimes improve selectivity. For example, using thiourea followed by hydrolysis can be an alternative.[2]

Quantitative Data on Reaction Conditions:

While specific yields can be highly substrate-dependent, the general trend observed is a significant increase in the ratio of intramolecular (thietane) to intermolecular (dithiane/oligomer) products under high dilution.

ConditionReactant ConcentrationThietane:Dithiane/Oligomer RatioReference
Standard~1 MLow (Oligomer often major product)General Observation
High Dilution<0.05 MHigh (Thietane favored)

Q3: I am working with a sterically hindered substrate, and the main side reaction appears to be elimination. What can I do to favor the desired substitution reaction?

A3: For sterically hindered substrates, the bimolecular elimination (E2) pathway can become competitive with the bimolecular nucleophilic substitution (SN2) required for cyclization. This is a known limitation, especially for the synthesis of highly substituted thietanes.[2]

Troubleshooting Steps:

  • Milder Reaction Conditions:

    • Temperature: Lowering the reaction temperature generally favors substitution over elimination.

    • Base Strength: If a base is used, switching to a weaker, non-hindered base can reduce the rate of elimination.

  • Leaving Group: The choice of leaving group can influence the SN2 vs. E2 competition. In some cases, using a better leaving group (e.g., tosylate instead of bromide) can promote the desired substitution at lower temperatures.

Logical Workflow for Minimizing Elimination:

G start Low Thietane Yield, High Elimination Product lower_temp Lower Reaction Temperature start->lower_temp check_yield Analyze Product Mixture lower_temp->check_yield success Improved Thietane Yield check_yield->success Yield Improved failure Still High Elimination check_yield->failure Yield Not Improved weaker_base Use a Weaker Base weaker_base->lower_temp change_lg Change Leaving Group change_lg->lower_temp failure->weaker_base failure->change_lg

Caption: Workflow for addressing elimination side reactions.

Q4: How can I effectively purify my thietane product from oligomeric and dimeric side products?

A4: The purification strategy will depend on the physical properties of your target thietane and the byproducts.

Purification Protocols:

  • Distillation: For volatile thietanes, fractional distillation can be an effective method to separate them from less volatile oligomers. This should be performed under reduced pressure to avoid thermal degradation of the thietane.

  • Column Chromatography: This is a versatile method for separating thietanes from both oligomers and dithianes.

    • Stationary Phase: Standard silica gel is often sufficient. For acid-sensitive thietanes, consider using deactivated silica gel (e.g., by adding a small amount of triethylamine to the eluent) or alumina.

    • Eluent System: A non-polar/polar solvent system (e.g., hexanes/ethyl acetate) is typically used. The less polar thietane will usually elute before the more polar oligomers. Dithianes may have similar polarity to the thietane, requiring careful optimization of the eluent system.

  • Recrystallization: If your thietane product is a solid, recrystallization from a suitable solvent system can be a highly effective method for removing impurities.

Key Experimental Protocols

Protocol 1: Synthesis of Thietane using High Dilution

This protocol describes a general method for the synthesis of thietane from 1-bromo-3-chloropropane, emphasizing high-dilution to minimize side reactions.

  • Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, prepare a solution of sodium sulfide nonahydrate in ethanol.

  • High-Dilution Addition: Prepare a dilute solution of 1-bromo-3-chloropropane in ethanol. Add this solution dropwise from the dropping funnel to the vigorously stirred sodium sulfide solution over a period of 4-8 hours.

  • Reaction Monitoring: Monitor the reaction progress by GC-MS or TLC to confirm the consumption of the starting material.

  • Work-up: After the reaction is complete, cool the mixture and filter off any inorganic salts.

  • Extraction: Extract the filtrate with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation at atmospheric pressure (thietane has a boiling point of 94-95 °C).

  • Purification: Further purify the crude thietane by fractional distillation.

Note: This protocol should be adapted based on the specific substrate and scale of the reaction. Always perform a risk assessment before carrying out any chemical synthesis.

References

Optimizing reaction conditions for the functionalization of thietane rings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of thietane rings. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and functionalization of thietane rings, offering potential causes and solutions.

Issue 1: Low Yields in Thietane Synthesis via Intramolecular Cyclization

Question: I am attempting to synthesize a thietane through the intramolecular cyclization of a 1,3-disubstituted alkane (e.g., 1,3-dibromopropane and sodium sulfide), but I am experiencing very low yields or no desired product. What are the potential causes and solutions?

Answer: Low yields in the synthesis of thietanes from 1,3-difunctionalized alkanes are a common challenge.[1] The primary causes often revolve around side reactions, steric hindrance, and suboptimal reaction conditions.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Side Reactions (Elimination) For substrates with significant steric hindrance, elimination reactions can compete with the desired SN2 nucleophilic substitution, leading to reduced yields.[1][2][3]Employ milder reaction conditions. Lowering the reaction temperature can favor the desired SN2 cyclization over elimination. Using a weaker base, if applicable, can also mitigate this side reaction.[1]
Steric Hindrance The traditional method of reacting 1,3-dihaloalkanes with sodium sulfide is less effective for preparing highly substituted thietanes (e.g., 2,2- or 2,4-disubstituted derivatives) due to steric hindrance.[1][2][3]Consider an alternative synthetic route that is less sensitive to steric effects, such as the ring expansion of thiiranes.[1][2]
Poor Nucleophilicity of Sulfur Source The selected sulfur nucleophile may not be sufficiently reactive under the applied conditions.[1]While sodium sulfide is common, using thiourea followed by hydrolysis can sometimes improve yields.[1][2]
Suboptimal Solvent The solvent plays a critical role in SN2 reactions by influencing the nucleophilicity of the sulfur source.Use a polar aprotic solvent like DMF or acetonitrile to enhance the nucleophilicity of the sulfide anion and promote the reaction.[1]

Troubleshooting Workflow: Low Yields in Thietane Synthesis

G start Low Yield of Thietane check_starting_material Is Starting Material Consumed? start->check_starting_material solvent_choice Review Solvent Choice start->solvent_choice check_side_reactions Check for Side Products (e.g., elimination) steric_hindrance Evaluate Steric Hindrance check_side_reactions->steric_hindrance check_starting_material->check_side_reactions Yes nucleophilicity Assess Nucleophilicity of Sulfur Source check_starting_material->nucleophilicity No solution_milder_conditions Use Milder Conditions (Lower Temp, Weaker Base) steric_hindrance->solution_milder_conditions Moderate solution_alt_route Consider Alternative Synthetic Route (e.g., Thiirane Expansion) steric_hindrance->solution_alt_route High solution_stronger_nucleophile Use a More Reactive Sulfur Source (e.g., Thiourea) nucleophilicity->solution_stronger_nucleophile solution_polar_aprotic Switch to Polar Aprotic Solvent (DMF, MeCN) solvent_choice->solution_polar_aprotic

Caption: A logical workflow for troubleshooting low yields in thietane synthesis.

Issue 2: Poor Regioselectivity in Thietane Formation from Unsymmetrical Thiiranes

Question: I am trying to synthesize a substituted thietane via the ring expansion of an unsymmetrical thiirane, but I am getting a mixture of regioisomers. How can I improve the regioselectivity?

Answer: The regioselectivity of thiirane ring-opening is primarily dictated by the nature of the nucleophile and the presence or absence of a catalyst.

Troubleshooting & Optimization:

Condition Controlling Factor Outcome & Recommendation
Basic or Neutral Conditions Steric Control: Nucleophilic attack generally occurs at the less sterically hindered carbon of the thiirane ring (an SN2-type mechanism).[4]The subsequent intramolecular cyclization will lead to the thietane with the substituent at the more sterically accessible position. To favor this pathway, avoid acidic catalysts.
Acidic Conditions (Lewis Acid) Electronic Control: A Lewis acid activates the thiirane, and the nucleophile attacks the more substituted carbon if it can better stabilize a positive charge (e.g., a benzylic or tertiary carbon).[4][5]To direct the nucleophile to the more substituted position, employ a suitable Lewis acid catalyst.

Regioselectivity Control in Thiirane Ring Expansion

G start Unsymmetrical Thiirane conditions Reaction Conditions? start->conditions basic_neutral Basic / Neutral conditions->basic_neutral acidic Acidic (Lewis Acid) conditions->acidic steric_control Steric Control basic_neutral->steric_control electronic_control Electronic Control acidic->electronic_control attack_less_hindered Nucleophilic Attack at Less Hindered Carbon steric_control->attack_less_hindered attack_more_substituted Nucleophilic Attack at More Substituted Carbon electronic_control->attack_more_substituted

Caption: Decision diagram for controlling regioselectivity in thiirane ring expansion.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the thia-Paternò-Büchi reaction and how does it influence regioselectivity?

A1: The thia-Paternò-Büchi reaction is a photochemical [2+2] cycloaddition between an excited state of a thiocarbonyl compound and an alkene to form a thietane.[2][3][4] The generally accepted mechanism involves the formation of a 1,4-diradical intermediate. The regioselectivity is determined by the relative stability of the two possible diradical intermediates that can be formed. The reaction will preferentially proceed through the more stable diradical. For instance, with an electron-rich alkene, the more stable diradical will have the radical center on the carbon atom bearing the electron-donating group.[4]

Thia-Paternò-Büchi Reaction Mechanism

Thiocarbonyl Thiocarbonyl Excited_Thiocarbonyl Excited Thiocarbonyl Thiocarbonyl->Excited_Thiocarbonyl More_Stable_Diradical More Stable Diradical Excited_Thiocarbonyl->More_Stable_Diradical + Alkene (Path A) Less_Stable_Diradical Less Stable Diradical Excited_Thiocarbonyl->Less_Stable_Diradical + Alkene (Path B) Alkene Alkene Major_Regioisomer Major Regioisomer More_Stable_Diradical->Major_Regioisomer Ring Closure Minor_Regioisomer Minor Regioisomer Less_Stable_Diradical->Minor_Regioisomer Ring Closure

Caption: Simplified mechanism of the thia-Paternò-Büchi reaction.

Q2: My thietane derivative is decomposing during purification. What precautions should I take?

A2: Thietanes can be sensitive to both acid and heat. The sulfur atom can also be prone to oxidation.[1] Avoid harsh acidic conditions during work-up. If using column chromatography, consider using a neutral silica gel or deactivating it with a small amount of triethylamine in the eluent. For volatile thietanes, purification by distillation should be performed carefully at reduced pressure to keep temperatures low.[1]

Q3: Are there specific safety concerns when working with thietanes?

A3: Thietane and its volatile derivatives are known for their strong, unpleasant odors.[6] It is recommended to handle these compounds in a well-ventilated fume hood. As with all chemicals, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

Q4: Can I functionalize the thietane ring after its formation?

A4: Yes, strategies for the stereoselective functionalization of thietane 1-oxide have been developed. Mono- (C2 substituted) and di- (C2, C4 disubstituted) functionalized thietanes have been obtained from the readily available thietane 1-oxide by using the corresponding organometallic intermediates that react with electrophiles, leaving the 4-membered ring intact.[7]

Experimental Protocols

Protocol 1: General Procedure for Thietane Synthesis by Intramolecular Cyclization of a 1,3-Dihalide

This protocol is a generalized procedure based on the reaction of 1,3-dihaloalkanes with a sulfur nucleophile.[2][3][6]

Materials:

  • 1,3-dihalopropane derivative

  • Sodium sulfide nonahydrate (Na₂S·9H₂O) or thiourea

  • Polar aprotic solvent (e.g., DMF, acetonitrile)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the 1,3-dihalopropane derivative in the chosen polar aprotic solvent.

  • Add the sulfur nucleophile (e.g., sodium sulfide nonahydrate, typically 1.1-1.5 equivalents) to the solution.

  • Heat the reaction mixture with stirring. The optimal temperature will depend on the substrate and should be determined empirically, but starting at a lower temperature (e.g., 50-60 °C) and gradually increasing is recommended to minimize side reactions.[1]

  • Monitor the reaction progress using TLC or GC-MS by observing the disappearance of the starting material.[1]

  • After completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into a larger volume of water.

  • Transfer the aqueous mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.[1]

  • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and carefully remove the solvent by rotary evaporation.

  • Purify the crude product by fractional distillation (for volatile thietanes) or column chromatography on neutral or deactivated silica gel.[1]

Protocol 2: General Procedure for Photochemical [2+2] Cycloaddition (Thia-Paternò-Büchi Reaction)

This protocol is a generalized procedure for the synthesis of thietanes via the photochemical cycloaddition of a thiocarbonyl compound and an alkene.[2][3][4]

Materials:

  • Thiocarbonyl compound

  • Alkene (used in excess, 1.5-5.0 equivalents)

  • Dry, degassed solvent (e.g., benzene, acetonitrile, dichloromethane)

  • Quartz or Pyrex reaction vessel

  • Medium-pressure mercury lamp or other suitable light source (>300 nm)

Procedure:

  • Dissolve the thiocarbonyl compound (1.0 equiv) and the alkene (1.5-5.0 equiv) in a dry, degassed solvent in a quartz or Pyrex reaction vessel. The choice of vessel depends on the required wavelength of irradiation.[4]

  • Thoroughly degas the solution by bubbling with nitrogen or argon for 15-30 minutes, or by three freeze-pump-thaw cycles. Oxygen can quench the excited state of the thiocarbonyl.[4]

  • Irradiate the reaction mixture with a suitable light source (e.g., medium-pressure mercury lamp). The wavelength of light should be chosen to excite the thiocarbonyl compound (typically >300 nm).[4]

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to isolate the thietane product.

References

Stability of Thietane-3-carboxylic acid under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of thietane-3-carboxylic acid under various experimental conditions. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: How stable is the thietane ring in this compound under acidic and basic conditions?

A1: While specific quantitative stability data for this compound is not extensively documented in publicly available literature, studies on related structures such as 3,3-disubstituted thietane-1,1-dioxides have shown the thietane ring to be generally stable. For instance, quantitative recovery of these related compounds has been observed after exposure to 1 M HCl at 37°C and 1 M NaOH, suggesting a degree of resilience for the thietane ring structure under these conditions.[1][2]

Q2: What are the expected degradation pathways for this compound under harsh acidic or basic conditions?

A2: Based on the functional groups present (a carboxylic acid and a thioether within a strained four-membered ring), potential degradation pathways under forced conditions could involve hydrolysis of the thioether or reactions involving the carboxylic acid. Under strongly basic conditions, elimination reactions might also be possible, as has been observed for thietan-3-ol dioxide which degrades to thiete.[1][2] However, without specific experimental data for this compound, these remain theoretical pathways.

Q3: I am observing unexpected degradation of my compound in solution. What should I check?

A3: If you suspect degradation, consider the following:

  • pH of the solution: Even unbuffered aqueous solutions can have a pH that affects stability over time. Ensure your solvent system is appropriate and buffered if necessary.

  • Presence of contaminants: Trace amounts of strong acids, bases, or metals can catalyze degradation. Use high-purity solvents and reagents.

  • Light exposure: Photodegradation can occur. Protect your samples from light, especially if they will be stored for an extended period.[3][4]

  • Temperature: Elevated temperatures can accelerate degradation. Store your samples at recommended temperatures, typically in a refrigerator or freezer.[3][4]

  • Oxidizing agents: The thioether in the thietane ring could be susceptible to oxidation. Avoid exposure to oxidizing agents unless it is a deliberate step in your experimental design.[3]

Q4: Are there any known incompatibilities of this compound with common reagents?

A4: Specific incompatibility data for this compound is limited. However, based on its structure, caution should be exercised when using strong oxidizing agents, which could oxidize the sulfur atom. Additionally, reactions targeting the carboxylic acid group (e.g., with thionyl chloride or strong activating agents) should be performed under controlled conditions to avoid side reactions involving the thietane ring.

Troubleshooting Guides

Issue: Assay variability suggests compound instability during analysis.
Possible Cause Troubleshooting Step
On-instrument degradation Minimize the time the sample spends in the autosampler. Use cooled autosamplers if available.
Inappropriate sample solvent Ensure the sample is fully dissolved and stable in the analytical solvent. If using aqueous mobile phases, check the pH and buffer capacity.
Reaction with mobile phase If using reactive mobile phase additives, consider their potential interaction with the analyte.
Issue: Difficulty in achieving consistent results in biological assays.
Possible Cause Troubleshooting Step
Degradation in media Assess the stability of this compound in the specific cell culture or assay buffer over the time course of the experiment. This can be done by incubating the compound in the media, sampling at different time points, and analyzing for the parent compound.
Interaction with assay components Some assay reagents may not be compatible with the compound. Run control experiments without the biological target to assess for non-specific interactions or degradation.

Stability Data Summary

Condition Concentration Temperature Observation for a related Thietane Dioxide
Acidic 1 M HCl37 °CQuantitative Recovery
Basic 1 M NaOHNot SpecifiedQuantitative Recovery
Nucleophiles NaI, cysteine methyl esterNot SpecifiedQuantitative Recovery

Experimental Protocols

The following are generalized protocols for assessing the stability of this compound under forced degradation conditions, based on standard pharmaceutical industry practices.[3][4][5]

Protocol 1: Hydrolytic Stability (Acidic and Basic Conditions)
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Preparation of Test Solutions:

    • Acidic Condition: Add a known volume of the stock solution to a solution of 0.1 M to 1 M HCl to achieve a final drug concentration of approximately 0.1 mg/mL.

    • Basic Condition: Add a known volume of the stock solution to a solution of 0.1 M to 1 M NaOH to achieve a final drug concentration of approximately 0.1 mg/mL.

    • Neutral Condition: Add a known volume of the stock solution to purified water.

  • Incubation: Incubate the test solutions at a controlled temperature (e.g., room temperature or elevated temperatures like 50-60°C if no degradation is observed at room temperature).[4]

  • Sampling: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Sample Preparation for Analysis: Immediately neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, to stop the degradation reaction. Dilute the samples with the mobile phase to a suitable concentration for analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method to determine the amount of remaining this compound and to detect any degradation products.

Protocol 2: Oxidative Stability
  • Preparation of Test Solution: Add a known volume of the stock solution (1 mg/mL) to a solution of hydrogen peroxide (e.g., 3% H₂O₂) to achieve a final drug concentration of approximately 0.1 mg/mL.[3]

  • Incubation: Keep the solution at room temperature.

  • Sampling and Analysis: Follow steps 4 and 6 from the hydrolytic stability protocol. No neutralization step is typically required.

Visualizations

The following diagram illustrates the logical workflow for investigating the stability of this compound.

cluster_conditions Forced Degradation Conditions cluster_workflow Experimental Workflow cluster_outcomes Potential Outcomes cluster_degradation_pathway Hypothetical Degradation Pathways Acidic Acidic (e.g., 0.1-1 M HCl) Prep Prepare Sample Solutions Acidic->Prep Basic Basic (e.g., 0.1-1 M NaOH) Basic->Prep Oxidative Oxidative (e.g., 3% H₂O₂) Oxidative->Prep Incubate Incubate at Controlled Temp Prep->Incubate Sample Sample at Time Points Incubate->Sample Analyze Analyze by HPLC Sample->Analyze Stable Compound is Stable Analyze->Stable Degradation Degradation Observed Analyze->Degradation Hydrolysis Ring Opening/ Hydrolysis Degradation->Hydrolysis Acid/Base Elimination Elimination Degradation->Elimination Base Oxidation Sulfur Oxidation Degradation->Oxidation Oxidant

Caption: Workflow for assessing the stability of this compound.

References

Preventing ring-opening of thietane derivatives during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for handling thietane derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on preventing the undesired ring-opening of the thietane moiety during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for the ring-opening of thietane derivatives during reactions? A1: The primary driving force for the ring-opening of thietanes is the relief of ring strain. The four-membered ring has significant angle and torsional strain (approximately 19.6 kcal/mol), although it is less strained than its three-membered counterpart, thiirane.[1] This inherent strain makes the ring susceptible to cleavage by various reagents, including nucleophiles, electrophiles, and acids, which provide a pathway to a more stable, acyclic structure.

Q2: Under what conditions is the thietane ring most likely to open? A2: The thietane ring is particularly vulnerable under the following conditions:

  • Acidic Conditions: Both Brønsted and Lewis acids can activate the ring. The sulfur atom can be protonated or coordinate to a Lewis acid, which makes the ring carbons significantly more electrophilic and prone to attack by even weak nucleophiles.[2] Lewis acid catalysis, in particular, can sometimes lead to polymerization.[3]

  • Strong Nucleophiles: Potent nucleophiles, such as organolithium reagents (e.g., butyllithium), can attack one of the ring's carbon atoms, forcing the ring to open.[4]

  • Electrophilic Activation: Certain electrophiles can react with the sulfur atom, leading to ring expansion or cleavage.[2]

Q3: Are thietanes more stable than oxetanes or thiiranes? A3: Thietanes are generally more stable and less reactive towards ring-opening than thiiranes (three-membered sulfur heterocycles) due to lower ring strain.[1] Compared to oxetanes, their oxygen-containing analogs, thietanes have different reactivity profiles. While oxetanes are also prone to acid-catalyzed ring-opening, the nucleophilicity of the sulfur atom in thietanes makes them uniquely susceptible to electrophilic attack and certain types of rearrangements.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments.

Problem / Observation Probable Cause Recommended Solution(s)
Undesired ring-opening during an acid-catalyzed reaction (e.g., deprotection of an acid-labile group). The thietane sulfur is being protonated by the strong acid, activating the ring for nucleophilic attack by the counter-ion or solvent.1. Use Milder Acids: Switch to weaker Brønsted acids (e.g., acetic acid, TFA in controlled amounts) instead of strong acids like HCl or H₂SO₄.2. Lower the Temperature: Perform the reaction at 0 °C or below to reduce the rate of the ring-opening side reaction.3. Protect the Thietane Ring: Temporarily oxidize the thietane to the corresponding thietane-1,1-dioxide (sulfone). The sulfone is highly resistant to acidic conditions. The thietane can be regenerated later via reduction.
A strong nucleophile (e.g., Grignard, organolithium) attacks the thietane ring instead of the desired functional group. The carbon atoms of the strained thietane ring are sufficiently electrophilic to compete with other electrophilic centers in the molecule.1. Use Less Reactive Nucleophiles: Switch to organocuprates or other softer nucleophiles if compatible with the desired transformation.2. Protect the Thietane Ring: Oxidize the thietane to the thietane-1,1-dioxide. The electron-withdrawing sulfone group deactivates the ring carbons towards nucleophilic attack.3. Change Reaction Temperature: Lowering the temperature may increase the selectivity for the desired reaction.
Polymerization or decomposition of the starting material in the presence of a Lewis acid. The Lewis acid is coordinating with the thietane sulfur, initiating a cationic ring-opening polymerization.[3]1. Choose a Milder Lewis Acid: Switch to a less aggressive Lewis acid (e.g., ZnCl₂ instead of AlCl₃).2. Use Stoichiometric Amounts: Avoid using catalytic amounts of a strong Lewis acid, which can promote chain reactions.3. Protect the Thietane Ring: The thietane-1,1-dioxide derivative is an excellent choice as it is far less likely to coordinate with Lewis acids.[5]

Key Protective Strategy: Oxidation to Thietane-1,1-dioxide

One of the most effective strategies to prevent unwanted ring-opening is to temporarily deactivate the thietane ring by oxidizing the sulfur atom.

  • Thietane → Thietane-1-oxide (Sulfoxide): Partial oxidation provides some protection.

  • Thietane → Thietane-1,1-dioxide (Sulfone): Full oxidation to the sulfone offers superior stability. The resulting thietane dioxide ring is significantly more robust and resistant to a wide range of acidic, basic, and nucleophilic conditions.[5] The electron-withdrawing nature of the sulfone group reduces the nucleophilicity of the sulfur and its ability to activate the ring. After performing the desired chemical modifications on other parts of the molecule, the sulfone can often be reduced back to the thietane.

Data Summary
Chemical Stability of a 3,3-Disubstituted Thietane-1,1-dioxide

The following table summarizes the stability of a representative thietane-1,1-dioxide derivative under various reaction conditions, demonstrating the robustness of this protected form.[5]

Reagent / ConditionTemperatureObservationRing Integrity
1 M HCl (aq)37 °CQuantitative recovery of starting materialMaintained
1 M NaOH (aq)37 °CQuantitative recovery of starting materialMaintained
Sodium Iodide (NaI)RTQuantitative recovery of starting materialMaintained
Cysteine methyl esterRTQuantitative recovery of starting materialMaintained
Visual Guides

Diagram 1: Troubleshooting Workflow for Thietane Ring Stability

G start Start: Unwanted Ring-Opening Observed cond Identify Reaction Conditions start->cond acid Acidic Conditions (Brønsted or Lewis) cond->acid Acidic? nuc Strong Nucleophile cond->nuc Nucleophilic? other Other (e.g., Heat, Electrophile) cond->other Other? sol_acid Solution: 1. Use milder acid 2. Lower temperature 3. Oxidize to sulfone acid->sol_acid sol_nuc Solution: 1. Use softer nucleophile 2. Lower temperature 3. Oxidize to sulfone nuc->sol_nuc sol_other Solution: 1. Lower temperature 2. Screen solvents 3. Oxidize to sulfone other->sol_other G sub Reactive Thietane (Prone to Ring-Opening) sulfone Stable Thietane-1,1-dioxide (Resistant to Ring-Opening) sub->sulfone Oxidation [O] sub_props Properties: - Nucleophilic Sulfur - Can be Protonated - Lewis Basic sub->sub_props sulfone->sub Reduction [H] sulfone_props Properties: - Electron-poor Sulfur - Not easily protonated - Not Lewis Basic sulfone->sulfone_props

References

Scale-up considerations for the synthesis of Thietane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of Thietane-3-carboxylic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly during scale-up operations. The proposed synthetic route involves two key stages: the formation of a thietane precursor, 3-hydroxythietane, followed by its oxidation to the final product.

Step 1: Synthesis of 3-Hydroxythietane from Epichlorohydrin and a Sulfide Source

Q1: Low or inconsistent yields of 3-hydroxythietane.

Possible Causes & Solutions:

CauseRecommended Action
Inefficient Ring Formation: Competing polymerization or elimination side reactions can reduce the yield of the desired thietane ring.[1]- Temperature Control: Maintain strict temperature control during the addition of reagents. Exothermic reactions can lead to side products. - Slow Addition: Add the sulfide source or epichlorohydrin slowly to the reaction mixture to maintain a low concentration of the reactive intermediates. - High Dilution: Running the reaction at a higher dilution can favor the intramolecular cyclization over intermolecular polymerization.
Purity of Starting Materials: Impurities in epichlorohydrin or the sulfide source can interfere with the reaction.- Use High-Purity Reagents: Ensure the use of high-purity epichlorohydrin and sodium sulfide. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the sulfide.
Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion or the formation of byproducts.- Optimize Reactant Ratios: Carefully control the stoichiometry of epichlorohydrin and the sulfide source. A slight excess of the sulfide may be beneficial but should be optimized.

Q2: Formation of significant amounts of polymeric byproducts.

Possible Causes & Solutions:

CauseRecommended Action
High Concentration of Reactants: Favors intermolecular reactions leading to polymers.- Controlled Addition: Implement a slow, controlled addition of one reactant to the other to keep its instantaneous concentration low. - Increase Solvent Volume: As mentioned, working at higher dilution can promote the desired intramolecular cyclization.
Localized Hotspots: Poor heat dissipation in a large reactor can create localized areas of high temperature, promoting polymerization.- Efficient Stirring: Ensure vigorous and efficient stirring to maintain a homogeneous temperature throughout the reactor. - Jacketed Reactor: Utilize a jacketed reactor with a reliable temperature control system for effective heat removal.

Step 2: Oxidation of 3-Hydroxythietane to this compound

Q3: Incomplete oxidation of 3-hydroxythietane.

Possible Causes & Solutions:

CauseRecommended Action
Insufficient Oxidant: The amount of oxidizing agent is not enough to convert all the starting material.- Monitor Reaction Progress: Use in-process controls (e.g., TLC, HPLC, or GC) to monitor the disappearance of the starting material. - Add Additional Oxidant: If the reaction stalls, consider a controlled addition of more oxidizing agent.
Low Reaction Temperature: The temperature may be too low for the oxidation to proceed at a reasonable rate.- Optimize Temperature: Gradually increase the reaction temperature while carefully monitoring for the formation of byproducts.
Catalyst Deactivation (if applicable): If a catalytic oxidation is being performed, the catalyst may have lost its activity.- Use Fresh Catalyst: Ensure the catalyst is active. - Catalyst Loading: Optimize the catalyst loading for the specific scale of the reaction.

Q4: Over-oxidation or decomposition of the product.

Possible Causes & Solutions:

CauseRecommended Action
Excessive Oxidant: Too much oxidizing agent can lead to the formation of undesired byproducts or decomposition.- Stoichiometric Control: Carefully control the amount of oxidizing agent used. - Quenching: Once the reaction is complete (as determined by in-process controls), quench any excess oxidant promptly.
High Reaction Temperature: Can lead to thermal decomposition of the product.- Maintain Optimal Temperature: Do not exceed the recommended reaction temperature.
Ring Instability: The thietane ring can be susceptible to opening under harsh oxidative conditions.- Milder Oxidizing Agents: Consider using milder and more selective oxidizing agents.

Frequently Asked Questions (FAQs)

Synthesis & Scale-Up

Q5: What is a common and scalable synthetic route to this compound?

A common and scalable approach involves a two-step process:

  • Formation of a Thietane Precursor: A widely used method for constructing the thietane ring is the reaction of a 1,3-dihalopropane derivative with a sulfide source, such as sodium sulfide.[1][2] For this compound, a suitable precursor is 3-hydroxythietane, which can be synthesized from epichlorohydrin and a sulfur source.

  • Oxidation: The 3-hydroxythietane intermediate is then oxidized to the corresponding carboxylic acid using standard oxidation protocols.

Q6: What are the main challenges when scaling up the synthesis of the thietane ring?

The primary challenges include:

  • Controlling Exotherms: The ring-forming reaction can be highly exothermic. Proper heat management is crucial to avoid runaway reactions and the formation of byproducts.

  • Minimizing Polymerization: As the concentration of reactants increases on a larger scale, the propensity for intermolecular side reactions to form polymers also increases.

  • Handling of Reagents: The use of potentially hazardous and malodorous reagents like sodium sulfide and epichlorohydrin requires appropriate safety precautions and engineering controls.[3][4][5][6][7]

Purification

Q7: How can this compound be purified on a large scale?

  • Crystallization: Crystallization is often the most effective method for purifying solid carboxylic acids at scale. The choice of solvent is critical and should be determined through solubility studies.

  • Acid-Base Extraction: As a carboxylic acid, the product can be selectively extracted into an aqueous basic solution, washed with an organic solvent to remove non-acidic impurities, and then re-precipitated by acidification.[8]

Safety

Q8: What are the key safety considerations for this synthesis?

  • Sodium Sulfide: Sodium sulfide is corrosive and toxic.[3][4][5][6][7] It can release toxic hydrogen sulfide gas upon contact with acids.[3] All manipulations should be performed in a well-ventilated area, and appropriate personal protective equipment (PPE) must be worn.

  • Epichlorohydrin: Epichlorohydrin is a toxic and reactive substance. Handle with care and avoid inhalation and skin contact.

  • Oxidizing Agents: Many oxidizing agents are energetic and can react violently with other substances. Ensure proper handling and storage procedures are followed.

  • Pressure Build-up: Some reactions may generate gaseous byproducts, leading to a pressure build-up in a closed system. Ensure reactors are properly vented.

Experimental Protocols

Representative Lab-Scale Synthesis of 3-Hydroxythietane

This protocol is for informational purposes and should be adapted and optimized for specific laboratory and scale-up conditions.

  • To a solution of sodium sulfide nonahydrate in water, slowly add epichlorohydrin at a controlled temperature (e.g., 0-10 °C).

  • Stir the mixture vigorously for several hours, monitoring the reaction progress by GC or TLC.

  • After the reaction is complete, extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude 3-hydroxythietane can be purified by distillation or column chromatography.

Representative Lab-Scale Oxidation to this compound

  • Dissolve 3-hydroxythietane in a suitable solvent (e.g., acetone or a biphasic mixture).

  • Cool the solution in an ice bath and add the oxidizing agent (e.g., Jones reagent, or a TEMPO-based system) portion-wise, maintaining the temperature below a specified limit.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed.

  • Quench the reaction appropriately (e.g., with isopropanol for Jones reagent).

  • Work up the reaction by extracting the product into a suitable solvent.

  • Purify the crude this compound by crystallization or acid-base extraction.

Data Presentation

Table 1: Comparison of Lab-Scale vs. Scaled-Up Synthesis (Illustrative Data)

ParameterLab-Scale (10 g)Pilot Scale (1 kg)
Step 1: 3-Hydroxythietane Synthesis
Epichlorohydrin10 g1 kg
Sodium Sulfide Nonahydrate26 g2.6 kg
Solvent & VolumeWater, 200 mLWater, 20 L
Reaction Time4 hours6 hours
Yield75%70%
Purity (crude)90%85%
Step 2: Oxidation
3-Hydroxythietane7.5 g700 g
Oxidizing Agente.g., Jones Reagente.g., TEMPO/NaOCl
Solvent & VolumeAcetone, 150 mLDichloromethane/Water
Reaction Time2 hours4 hours
Yield85%80%
Overall Process
Overall Yield64%56%
Final Purity>98%>98%

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Thietane Ring Formation cluster_step2 Step 2: Oxidation start1 Epichlorohydrin + Sodium Sulfide reaction1 Ring Formation Reaction start1->reaction1 Controlled Addition workup1 Aqueous Workup & Extraction reaction1->workup1 Reaction Mixture intermediate Crude 3-Hydroxythietane workup1->intermediate Organic Phase intermediate_input 3-Hydroxythietane intermediate->intermediate_input Purification (optional) reaction2 Oxidation Reaction intermediate_input->reaction2 oxidant Oxidizing Agent oxidant->reaction2 workup2 Quenching & Purification reaction2->workup2 final_product This compound workup2->final_product

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting_Tree issue Low Yield in Step 1 cause1 Polymer Formation? issue->cause1 Check byproducts cause2 Incomplete Reaction? issue->cause2 Monitor starting material cause3 Decomposition? issue->cause3 Observe color change/ gas evolution solution1a Increase Dilution cause1->solution1a solution1b Slower Addition Rate cause1->solution1b solution2a Check Reagent Purity cause2->solution2a solution2b Increase Reaction Time/ Temperature cause2->solution2b solution3 Strict Temperature Control cause3->solution3

Caption: Troubleshooting decision tree for low yield in the first synthetic step.

References

Technical Support Center: Managing Impurities in Thietane-3-carboxylic acid Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist in managing impurities during the synthesis and purification of Thietane-3-carboxylic acid. The information is presented in a question-and-answer format to directly address common challenges encountered in the laboratory.

Troubleshooting Guide

Q1: I am observing a significant amount of an unknown impurity with a lower retention time than my product in the HPLC analysis. What could it be?

This is a common issue that can arise from several sources. The impurity is likely more polar than this compound. Potential identities include starting materials, hydrolysis products, or over-oxidation byproducts.

Possible Causes and Solutions:

Impurity IDPotential ImpurityFormation PathwaySuggested Action
IMP-013-Hydroxy-1-propanesulfonic acidIncomplete cyclization or hydrolysis of a starting material like 3-chloropropane-1-sulfonyl chloride.Ensure complete consumption of starting materials by monitoring the reaction progress using TLC or in-process HPLC. Optimize reaction time and temperature.
IMP-02Thietane-3-sulfonic acidOver-oxidation of the thietane sulfur during the synthesis or work-up.Use milder oxidizing agents if oxidation is part of your synthetic route. Carefully control the reaction temperature and stoichiometry of the oxidant. During work-up, avoid unnecessarily harsh oxidative conditions.
IMP-03Unreacted Starting MaterialsIncomplete reaction.Increase reaction time or temperature cautiously. Ensure proper stoichiometry of reactants and effective mixing.

A logical workflow for identifying and mitigating this impurity is outlined below.

G cluster_0 Troubleshooting Workflow: Unknown Polar Impurity A Unknown peak observed (lower retention time) B Hypothesize potential polar impurities: - Unreacted starting materials - Hydrolysis products - Over-oxidation products A->B C Analyze starting materials for purity B->C D Analyze crude reaction mixture by LC-MS to identify mass of impurity B->D E Compare impurity mass with hypothesized structures D->E F Modify reaction conditions: - Ensure complete reaction - Use anhydrous solvents - Employ milder work-up E->F G Optimize purification: - Adjust pH during extraction - Modify chromatography gradient E->G H Impurity level reduced? F->H G->H

Caption: Troubleshooting workflow for an unknown polar impurity.

Q2: My final product shows a persistent impurity at a slightly higher retention time in reverse-phase HPLC. What is the likely cause and how can I remove it?

An impurity with a higher retention time is generally less polar than this compound. This could be a dimer, an ester byproduct, or a non-polar process-related impurity.

Possible Causes and Solutions:

Impurity IDPotential ImpurityFormation PathwaySuggested Action
IMP-04Dimer of this compoundCan form under harsh reaction conditions or during prolonged storage.Optimize reaction conditions to be milder (e.g., lower temperature). Purify the product promptly after synthesis. Recrystallization from a suitable solvent system may be effective.
IMP-05Ethyl Thietane-3-carboxylateIf ethanol is used as a solvent or is present as an impurity in other reagents, esterification can occur under acidic conditions.Avoid alcoholic solvents if possible, or ensure they are thoroughly removed. If esterification is unavoidable, a final hydrolysis step can be introduced.

The following diagram illustrates the potential formation of these less polar impurities.

G cluster_1 Formation of Less Polar Impurities A This compound B Dimerization A->B Harsh conditions/ Prolonged storage D Esterification (e.g., with Ethanol) A->D Acidic conditions C Dimer impurity (IMP-04) B->C E Ethyl Ester impurity (IMP-05) D->E

Caption: Formation pathways for less polar impurities.

Frequently Asked Questions (FAQs)

Q3: What are the common starting materials for the synthesis of this compound and what are their potential impurities?

A common synthetic route starts from 3-chloro-1-propanesulfonyl chloride. Impurities in this starting material can carry through to the final product.

Starting Material Impurity Profile:

Starting MaterialPotential ImpuritiesImpact on Final Product
3-chloro-1-propanesulfonyl chloride1,3-DichloropropaneCan lead to the formation of byproducts that are difficult to separate.
Isomeric chloropropanesulfonyl chloridesMay result in isomeric thietane carboxylic acids.
Sodium Sulfide (Na₂S)PolysulfidesCan lead to the formation of sulfur-rich byproducts.
Sodium sulfateGenerally inert but can affect reaction concentration.

Q4: What analytical methods are recommended for purity assessment of this compound?

A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment.

Recommended Analytical Methods:

TechniquePurposeTypical Conditions
HPLC-UV Quantitation of purity and known impurities.Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)Mobile Phase: Gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.Detection: 210 nm
LC-MS Identification of unknown impurities.Coupled to the HPLC system, using electrospray ionization (ESI) in both positive and negative modes to obtain molecular weight information.
GC-MS Analysis of volatile impurities and residual solvents.Requires derivatization (e.g., silylation) to increase volatility.
NMR Structural elucidation of the final product and isolated impurities.¹H and ¹³C NMR in a suitable deuterated solvent (e.g., DMSO-d₆).

Q5: How can I effectively purify crude this compound?

Purification can typically be achieved through a combination of extraction and crystallization or chromatography.

Purification Workflow:

G cluster_2 Purification Workflow for this compound A Crude Reaction Mixture B Aqueous Work-up: - Quench reaction - pH adjustment A->B C Liquid-Liquid Extraction (e.g., with Ethyl Acetate) B->C D Drying of Organic Layer (e.g., with Na₂SO₄) C->D E Solvent Removal D->E F Crude Product E->F G Recrystallization (e.g., from Ethyl Acetate/Heptane) F->G H Column Chromatography (if necessary) F->H Alternative I Pure this compound G->I H->I

Caption: A general purification workflow for this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general guideline and may require optimization based on laboratory conditions and scale.

Materials:

  • 3-chloro-1-propanesulfonyl chloride

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • Ethyl acetate

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium sulfide nonahydrate in deionized water.

  • Slowly add a solution of 3-chloro-1-propanesulfonyl chloride in dichloromethane to the aqueous sodium sulfide solution at room temperature.

  • Heat the mixture to reflux and stir vigorously for 4-6 hours. Monitor the reaction by TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be further purified by recrystallization or column chromatography.

Protocol 2: HPLC Method for Purity Analysis

Instrumentation:

  • High-Performance Liquid Chromatograph with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Formic acid (ACS grade)

  • Water (HPLC grade)

Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

Chromatographic Conditions:

ParameterValue
Flow Rate1.0 mL/min
Injection Volume10 µL
Column Temperature30 °C
Detection Wavelength210 nm
Gradient Program0-5 min: 5% B; 5-25 min: 5-95% B; 25-30 min: 95% B; 30-31 min: 95-5% B; 31-35 min: 5% B

This technical support guide is intended to provide general guidance. Specific experimental conditions may need to be optimized for your particular application. Always follow appropriate laboratory safety procedures.

Technical Support Center: Troubleshooting Low Yields in Thietane Synthesis from Thiiranes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for thietane synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of thietanes from thiiranes. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and visual aids to help you optimize your reaction conditions and improve yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing thietanes from thiiranes?

A1: The main strategies for the ring expansion of thiiranes to thietanes involve the insertion of a methylene group. The two most common and effective methods are:

  • Nucleophilic Ring Expansion using Sulfur Ylides: This method typically employs a sulfur ylide, such as dimethyloxosulfonium methylide, which is generated in situ from a precursor like trimethyloxosulfonium iodide and a strong base (e.g., sodium hydride). The ylide acts as a nucleophile, attacking the thiirane ring, leading to ring opening and subsequent intramolecular cyclization to form the thietane.[1][2][3]

  • Electrophilic Ring Expansion using Metal Carbenoids: In this approach, a transition metal catalyst, often a rhodium (II) complex, is used to generate a metal carbenoid from a diazo compound or a sulfonium ylide. The electron-rich sulfur atom of the thiirane then attacks the electrophilic carbene, initiating a cascade of events that results in the formation of the thietane ring.[1][4][5]

Q2: I am observing very low to no yield of my desired thietane. What are the most likely causes?

A2: Low yields in thietane synthesis from thiiranes are a common issue and can stem from several factors:

  • Thiirane Polymerization: Thiiranes are prone to polymerization, especially in the presence of acidic or basic catalysts, or upon heating. This is often a significant side reaction that consumes the starting material.[6]

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and base (in the case of sulfur ylide reactions) is critical. Non-ideal conditions can favor side reactions over the desired ring expansion.

  • Steric Hindrance: Highly substituted thiiranes can be less reactive or may favor elimination reactions over the desired nucleophilic attack and cyclization.[1][7]

  • Impure Reagents: The purity of the thiirane starting material, as well as the reagents used to generate the ylide or carbene, is crucial for obtaining good yields.

Q3: My primary side product appears to be a polymer. How can I minimize thiirane polymerization?

A3: Minimizing thiirane polymerization is key to improving the yield of the desired thietane. Here are some strategies:

  • Control of Reaction Temperature: Running the reaction at lower temperatures can help to suppress polymerization, which is often favored at higher temperatures.

  • Slow Addition of Reagents: Adding the thiirane slowly to the reaction mixture containing the ylide or catalyst can help to maintain a low concentration of the thiirane, thereby disfavoring polymerization.

  • Choice of Solvent: The solvent can influence the rate of polymerization. A survey of different solvents may be necessary to find the optimal conditions for your specific substrate.

  • Purity of Starting Material: Ensure your thiirane starting material is free of any acidic or nucleophilic impurities that could initiate polymerization.

Troubleshooting Guide

Issue 1: Low Yield in Nucleophilic Ring Expansion with Trimethyloxosulfonium Iodide

Question: I am attempting to synthesize a thietane from a substituted thiirane using trimethyloxosulfonium iodide and sodium hydride, but my yields are consistently low. What steps can I take to improve the outcome?

Answer: This is a common challenge. The success of this reaction hinges on the efficient generation of dimethyloxosulfonium methylide and its subsequent reaction with the thiirane. Here’s a systematic approach to troubleshooting:

1. Verify the Quality of Reagents:

  • Sodium Hydride (NaH): NaH is highly reactive and can be deactivated by moisture. Use freshly opened NaH or wash the NaH with dry hexanes to remove any passivating layer of sodium hydroxide.

  • Trimethyloxosulfonium Iodide: This reagent should be a dry, white solid. If it has a yellowish color, it may be impure and should be recrystallized.

  • Solvents: Anhydrous solvents are critical. Use freshly distilled or commercially available anhydrous solvents.

2. Optimize Reaction Conditions:

  • Temperature Control: The formation of the ylide is typically done at a controlled temperature (e.g., 0 °C to room temperature). The subsequent reaction with the thiirane should also be carefully temperature-controlled, as higher temperatures can promote side reactions.

  • Solvent System: A mixture of THF and DMSO is commonly used.[5] DMSO helps to dissolve the trimethyloxosulfonium iodide and stabilize the resulting ylide. The ratio of THF to DMSO can be optimized.

  • Reaction Time: Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time. Both incomplete reaction and prolonged reaction times can lead to lower yields.

3. Consider the Substrate:

  • Steric Hindrance: If your thiirane is highly substituted, the nucleophilic attack by the ylide may be sterically hindered. In such cases, longer reaction times or slightly elevated temperatures may be necessary, but this must be balanced against the risk of polymerization.

  • Electronic Effects: Electron-withdrawing groups on the thiirane can disfavor the reaction.

Data Presentation: Yields of Thietanes from Various Thiiranes

Thiirane SubstrateReagentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
2-PhenylthiiraneTrimethyloxosulfonium iodideNaHTHF/DMSO40285[5]
2-ButylthiiraneTrimethyloxosulfonium iodideNaHTHF/DMSO40378[5]
2,2-DimethylthiiraneTrimethyloxosulfonium iodideNaHTHF/DMSO40465[5]
Cyclohexene sulfideTrimethyloxosulfonium iodideNaHTHF/DMSO402.582[5]

Experimental Protocol: Synthesis of 2-Phenylthietane

  • Preparation of Dimethyloxosulfonium Methylide: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 0.48 g, 12 mmol). Wash the NaH with dry hexanes (3 x 5 mL) to remove the mineral oil. Add anhydrous DMSO (20 mL) and cool the suspension to 15-20°C in a water bath. Add trimethyloxosulfonium iodide (2.64 g, 12 mmol) portion-wise over 10 minutes, ensuring the temperature does not exceed 25°C. Stir the resulting milky-white suspension for 30 minutes at room temperature until hydrogen evolution ceases.

  • Reaction with Thiirane: To the freshly prepared ylide solution, add a solution of 2-phenylthiirane (1.36 g, 10 mmol) in anhydrous THF (5 mL) dropwise over 15 minutes at room temperature.

  • Reaction Monitoring and Work-up: Stir the reaction mixture at 40°C and monitor the progress by TLC. Once the starting material is consumed (typically 2 hours), cool the reaction to room temperature and carefully quench by the slow addition of ice-cold water (50 mL).

  • Extraction and Purification: Extract the aqueous mixture with diethyl ether (3 x 30 mL). Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate, 95:5) to afford 2-phenylthietane.

Mandatory Visualization: Workflow for Nucleophilic Ring Expansion

G cluster_prep Ylide Preparation cluster_reaction Ring Expansion Reaction cluster_workup Work-up and Purification NaH Sodium Hydride (NaH) Ylide Dimethyloxosulfonium Methylide NaH->Ylide Deprotonation Me3SOI Trimethyloxosulfonium Iodide Me3SOI->Ylide DMSO_THF Anhydrous DMSO/THF DMSO_THF->Ylide Intermediate Ring-Opened Intermediate Ylide->Intermediate Nucleophilic Attack Thiirane Thiirane Substrate Thiirane->Intermediate Thietane Thietane Product Intermediate->Thietane Intramolecular Cyclization Quench Quench with Water Thietane->Quench Extract Extraction with Organic Solvent Quench->Extract Dry Drying and Concentration Extract->Dry Purify Column Chromatography Dry->Purify

Caption: Workflow for the synthesis of thietanes via nucleophilic ring expansion of thiiranes.

Issue 2: Low Yield and/or Poor Regioselectivity in Rhodium-Catalyzed Electrophilic Ring Expansion

Question: I am using a rhodium catalyst for the ring expansion of an unsymmetrical thiirane, but I am getting low yields and a mixture of regioisomers. How can I improve this reaction?

Answer: Rhodium-catalyzed ring expansions are powerful but can be sensitive to several factors. Here's how to troubleshoot:

1. Catalyst and Ligand Choice:

  • Rhodium Source: The choice of rhodium precursor (e.g., Rh₂(OAc)₄, Rh₂(esp)₂) can influence the reactivity and selectivity.

  • Ligands: While often run without additional ligands, in some cases, the addition of a chiral ligand can induce enantioselectivity and may also impact regioselectivity.

2. Diazo Compound/Ylide Quality:

  • Purity: The diazo compound or sulfonium ylide used as the carbene precursor must be pure. Impurities can deactivate the catalyst or lead to side reactions.

  • Stability: Some diazo compounds are unstable and should be prepared fresh and used immediately.

3. Controlling Regioselectivity:

  • Electronic Effects: The regioselectivity of the thiirane's attack on the rhodium carbene is governed by electronic factors. The nucleophilic sulfur atom of the thiirane will preferentially attack the electrophilic carbene. The subsequent ring-opening and cyclization are influenced by the stability of the resulting intermediates. For 2-arylthiiranes, a mixture of 2-acyl-4-arylthietanes and 2-acyl-3-arylthietanes can be formed.[1]

  • Substrate Modification: If possible, modifying the substituents on the thiirane can influence the electronic properties and thus the regioselectivity.

4. Minimizing Side Reactions:

  • Dimerization of the Carbene: A common side reaction is the dimerization of the carbene. This can be minimized by the slow addition of the diazo compound to the reaction mixture containing the catalyst and the thiirane.

  • Solvent Choice: Anhydrous, non-coordinating solvents such as dichloromethane (DCM) or toluene are typically used.

Data Presentation: Regioselectivity in Rhodium-Catalyzed Thietane Synthesis

Thiirane SubstrateDiazo/YlideCatalystSolventProduct Ratio (2,4- vs 2,3-isomer)Total Yield (%)Reference
2-PhenylthiiraneDimethylsulfonium acetonylideRh₂(OAc)₄DCM1:4 to 1:1060-75[1]
2-NaphthylthiiraneDimethylsulfonium acetonylideRh₂(OAc)₄DCM1:572[1]
2-ButylthiiraneDimethylsulfonium acetonylideRh₂(OAc)₄DCMMajor: 2-acyl-4-alkyl68[1]

Experimental Protocol: Rhodium-Catalyzed Synthesis of 2-Acyl-4-phenylthietane and 2-Acyl-3-phenylthietane

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add Rh₂(OAc)₄ (0.02 mmol) and the 2-phenylthiirane (1.0 mmol). Add anhydrous DCM (10 mL) and stir the solution at room temperature.

  • Addition of Ylide: In a separate flask, prepare a solution of the dimethylsulfonium acylmethylide (1.2 mmol) in anhydrous DCM (5 mL). Add this solution to the reaction mixture via a syringe pump over a period of 4 hours.

  • Reaction Monitoring and Work-up: After the addition is complete, continue to stir the reaction at room temperature for an additional 2 hours. Monitor the reaction by TLC.

  • Purification: Concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel (eluent: gradient of hexane/ethyl acetate) to separate the regioisomers.

Mandatory Visualization: Mechanism of Rhodium-Catalyzed Ring Expansion

G Rh_cat Rh₂(OAc)₄ Rh_carbene Rhodium Carbene Rh_cat->Rh_carbene Ylide Sulfonium Ylide Ylide->Rh_carbene - DMS Thiiranium_ylide Thiiranium Ylide Intermediate Rh_carbene->Thiiranium_ylide Nucleophilic Attack by Sulfur Thiirane Thiirane Thiirane->Thiiranium_ylide Ring_opened Ring-Opened Intermediate Thiiranium_ylide->Ring_opened Ring Opening Thietane Thietane Product Ring_opened->Thietane Intramolecular Cyclization Thietane->Rh_cat Catalyst Regeneration DMS Dimethyl Sulfide

Caption: Simplified mechanism for the rhodium-catalyzed electrophilic ring expansion of thiiranes.

Purification Troubleshooting

Question: I have successfully synthesized my thietane, but I am having trouble with purification. The compound seems to be degrading on the silica gel column. What can I do?

Answer: Thietanes can be sensitive to acidic conditions, and standard silica gel is slightly acidic. This can cause ring-opening or polymerization of the desired product. Here are some solutions:

  • Neutralize the Silica Gel: Before preparing your column, you can neutralize the silica gel by washing it with a dilute solution of a non-nucleophilic base, such as triethylamine in the eluent (e.g., 1% triethylamine in hexane/ethyl acetate).

  • Use Alumina: Basic or neutral alumina can be used as the stationary phase instead of silica gel.

  • Alternative Purification Methods:

    • Preparative TLC: For small-scale reactions, preparative thin-layer chromatography on neutral plates can be an effective purification method.

    • Distillation: For volatile thietanes, distillation under reduced pressure can be a good purification method, provided the compound is thermally stable.

    • Crystallization: If your thietane is a solid, recrystallization from a suitable solvent system is an excellent way to obtain high-purity material.

Experimental Protocol: Purification of a Thietane by Column Chromatography on Neutralized Silica Gel

  • Slurry Preparation: In a beaker, prepare a slurry of silica gel in the desired eluent (e.g., hexane/ethyl acetate, 98:2) containing 1% triethylamine.

  • Column Packing: Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude thietane in a minimal amount of the eluent and load it onto the top of the column.

  • Elution: Elute the column with the neutralized eluent, collecting fractions and monitoring by TLC.

  • Product Isolation: Combine the fractions containing the pure thietane and remove the solvent under reduced pressure. Be aware that triethylamine is also volatile and will be removed during this step.

References

Analytical methods for detecting byproducts in Thietane-3-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of thietane-3-carboxylic acid. The following sections address common issues related to the detection and analysis of synthesis byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the potential byproducts I should be aware of during the synthesis of this compound?

A1: Based on common synthetic routes for thietanes, several byproducts can potentially form. The most common synthetic strategies involve the cyclization of 1,3-dihaloalkanes or related precursors with a sulfide source.[1][2] During these processes, side reactions can lead to the formation of various impurities.

Potential byproducts include:

  • Oligomers and Polymers: Intermolecular reactions can lead to the formation of dimers, trimers, and higher-order oligomers instead of the desired intramolecular cyclization.

  • Oxidation Products: The thietane sulfur atom can be oxidized to form the corresponding sulfoxide and sulfone, especially if oxidizing agents are present or during workup and storage.

  • Ring-Opened Products: The strained four-membered ring of thietane can be susceptible to ring-opening, especially in the presence of strong nucleophiles or acids.[3]

  • Larger Ring Structures: Rearrangements or alternative cyclization pathways can sometimes lead to the formation of more stable five- or six-membered rings, such as derivatives of tetrahydrothiophene or thiopyrans.[1]

  • Elimination Products: When using halo-precursors, elimination reactions can compete with the desired substitution, leading to unsaturated acyclic byproducts.[1]

  • Isomeric Byproducts: Similar to oxetane-carboxylic acids which can isomerize to lactones, this compound may potentially rearrange under certain conditions, for instance, to a thiolactone.[4]

Q2: Which analytical techniques are most suitable for detecting these byproducts?

A2: A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive analysis of byproducts in this compound synthesis.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with UV or mass spectrometry (LC-MS) detection, is an excellent method for separating the target compound from non-volatile impurities like oligomers and oxidation products.[5][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for identifying volatile and semi-volatile byproducts. Derivatization may be necessary to improve the volatility and chromatographic behavior of the carboxylic acid and other polar compounds.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for the structural elucidation of the final product and any isolated impurities.[9][10][11] It can provide information on the connectivity of atoms and help to identify unexpected structures.

Troubleshooting Guides

Problem 1: I see an unexpected peak in my HPLC chromatogram.

Possible Cause: This could be an unreacted starting material, a byproduct of the reaction, or a degradation product.

Troubleshooting Workflow:

start Unexpected HPLC Peak check_retention Compare retention time to starting materials start->check_retention lcms_analysis Analyze peak by LC-MS check_retention->lcms_analysis Retention time does not match oxidation Does mass correspond to M+16 or M+32? lcms_analysis->oxidation nmr_analysis Isolate peak and analyze by NMR unknown Further structural elucidation needed nmr_analysis->unknown oligomerization Does mass correspond to a dimer or trimer? oxidation->oligomerization No sulfoxide_sulfone Likely sulfoxide or sulfone byproduct oxidation->sulfoxide_sulfone Yes isomerization Does mass correspond to the parent mass? oligomerization->isomerization No oligomer_byproduct Likely oligomeric byproduct oligomerization->oligomer_byproduct Yes isomerization->nmr_analysis No isomer_byproduct Possible isomeric byproduct (e.g., thiolactone) isomerization->isomer_byproduct Yes

Caption: Troubleshooting workflow for an unexpected HPLC peak.

Problem 2: My GC-MS analysis shows multiple peaks after derivatization.

Possible Cause: The derivatization process itself might not be complete, or you are detecting volatile byproducts from your synthesis.

Troubleshooting Steps:

  • Verify Derivatization Efficiency: Run a known standard of this compound to confirm that the derivatization proceeds to completion under your reaction conditions. Incomplete derivatization will result in a peak for the unreacted acid (if it is volatile enough) and the derivatized product.

  • Analyze the Mass Spectra: Carefully examine the mass spectrum of each unexpected peak.

    • Look for fragmentation patterns characteristic of thietane rings or your starting materials.

    • Compare the observed mass spectra with libraries (e.g., NIST) to identify potential matches.

  • Consider Volatile Byproducts: Smaller peaks could correspond to volatile byproducts such as those arising from elimination reactions.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for this compound

This is a general-purpose method that can be adapted.

ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm or Mass Spectrometer
Injection Volume 10 µL

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Derivatization is often required for the analysis of carboxylic acids by GC. A common approach is silylation (e.g., with BSTFA) or esterification.

ParameterRecommended Setting
Derivatizing Agent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
Derivatization Dissolve sample in pyridine, add BSTFA, and heat at 60-70 °C for 30 minutes.
GC Column DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Oven Program Initial temp 80 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min.
Carrier Gas Helium at a constant flow of 1 mL/min
Injection Mode Split (e.g., 20:1)
MS Ionization Electron Ionization (EI) at 70 eV
Mass Range m/z 40-500

Logical Relationships in Byproduct Formation

The following diagram illustrates the potential pathways leading to byproduct formation during a typical synthesis of this compound from a 1,3-dihalo precursor.

start 1,3-Dihalo Precursor + Sulfide Source intramolecular Intramolecular Cyclization start->intramolecular intermolecular Intermolecular Reaction start->intermolecular elimination Elimination Reaction start->elimination product This compound intramolecular->product oligomers Oligomers/Polymers intermolecular->oligomers alkene Unsaturated Acyclic Byproduct elimination->alkene oxidation Oxidation product->oxidation sulfoxide Sulfoxide/Sulfone oxidation->sulfoxide

Caption: Potential reaction pathways in this compound synthesis.

References

Validation & Comparative

A Head-to-Head Battle of Bioisosteres: Thietane-3-carboxylic Acid vs. Oxetane-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is a cornerstone of medicinal chemistry. Bioisosteres, molecular fragments with similar steric and electronic properties to another functional group, are critical tools in this endeavor. Among the vast array of available bioisosteres, small, strained heterocyclic rings have garnered significant attention for their ability to impart favorable physicochemical properties. This guide provides a detailed comparison of two prominent four-membered heterocyclic carboxylic acids: thietane-3-carboxylic acid and oxetane-3-carboxylic acid, offering researchers a data-driven basis for their selection in drug design.

Physicochemical Properties: A Comparative Analysis

While direct, head-to-head experimental data for this compound and oxetane-3-carboxylic acid is not extensively available in a single comparative study, we can infer their relative properties from studies on closely related analogs and from individual compound data. A key study comparing oxetan-3-ol and thietan-3-ol provides valuable insights into the influence of the heteroatom on physicochemical parameters.[1][2][3]

PropertyThis compoundOxetane-3-carboxylic AcidKey Observations
Molecular Weight 118.15 g/mol [4]102.09 g/mol [5]Oxetane-3-carboxylic acid offers a lower molecular weight, which can be advantageous in maintaining a low overall molecular weight of a drug candidate.
Predicted XlogP 0.2[3]-0.6 to -0.8The sulfur atom in the thietane ring generally leads to a slight increase in lipophilicity compared to the oxygen in the oxetane. Oxetanes are known to be highly polar.[6]
Predicted pKa ~4.0~3.88[7]Both are acidic, with the oxetane derivative expected to be slightly more acidic due to the higher electronegativity of the oxygen atom.
Water Solubility Soluble in water[8]Slightly soluble in water[7]The higher polarity of the oxetane ring is expected to confer greater aqueous solubility.[9]

Table 1: Comparison of Physicochemical Properties.

Metabolic Stability: The Oxetane Advantage

A critical parameter in drug design is metabolic stability, as it directly influences the half-life and bioavailability of a compound. The incorporation of strained rings can alter the metabolic profile of a molecule.

Oxetane-3-carboxylic Acid: The oxetane motif is widely recognized for its ability to enhance metabolic stability.[9][10][11][12][13] The ring is generally resistant to metabolism by cytochrome P450 enzymes.[12] By replacing more metabolically susceptible groups, such as gem-dimethyl or carbonyl functionalities, oxetanes can block sites of metabolism and improve the overall metabolic profile of a drug candidate.[11]

This compound: The metabolic stability of thietanes is more nuanced and can be influenced by the oxidation state of the sulfur atom.[6] The sulfide (S(II)) can be susceptible to oxidation to the corresponding sulfoxide (S(IV)) and sulfone (S(VI)).[14] While this metabolic transformation can sometimes be exploited for prodrug strategies, it can also represent a metabolic liability. However, the thietane ring itself is a stable moiety.[15]

Synthesis and Chemical Stability

Both this compound and oxetane-3-carboxylic acid are synthetically accessible, though their preparation involves multi-step sequences.

Synthesis of Oxetane-3-carboxylic Acid: A common route to oxetane-3-carboxylic acid involves the oxidation of oxetane-3-methanol.[16] Other methods include the ring contraction of five-membered rings.[17]

Synthesis of this compound: this compound can be synthesized from epichlorohydrin and a sulfur source, followed by oxidation.[10] The synthesis of the thietane ring often involves the cyclization of 1,3-difunctionalized alkanes.[15][18]

Chemical Stability: A noteworthy consideration for oxetane-3-carboxylic acids is their potential for isomerization into γ-lactones, particularly under heating.[19] This instability should be taken into account during synthesis, purification, and storage. Thietanes are generally considered to be chemically stable.[15]

Experimental Protocols

General Protocol for the Synthesis of 3-Aryl-3-carboxylic Acid Oxetanes: A two-step method has been reported for the preparation of 3-aryl-3-carboxylic acid oxetane derivatives. The first step involves a catalytic Friedel-Crafts reaction of a four-membered ring alcohol substrate. This is followed by a mild oxidative cleavage of a furan moiety to yield the carboxylic acid. This method avoids the use of strong acids and bases.[13]

General Protocol for the Synthesis of Thietane-3-ol: Thietan-3-ol can be synthesized by the reaction of (1-chloromethyl)oxiranes with hydrogen sulfide in the presence of a base like barium hydroxide.[10] This intermediate can then be further functionalized to the corresponding carboxylic acid.

Signaling Pathways and Logical Relationships

The decision to use this compound or oxetane-3-carboxylic acid as a bioisostere is a multi-faceted process involving consideration of the desired physicochemical properties and the overall goals of the drug discovery program.

bioisostere_selection cluster_properties Desired Physicochemical Properties cluster_choice Bioisostere Choice Increased_Polarity Increased Polarity / Solubility Oxetane Oxetane-3-carboxylic Acid Increased_Polarity->Oxetane Favors Increased_Lipophilicity Increased Lipophilicity Thietane This compound Increased_Lipophilicity->Thietane Favors Metabolic_Stability Enhanced Metabolic Stability Metabolic_Stability->Oxetane Generally Favors Lower_Molecular_Weight Lower Molecular Weight Lower_Molecular_Weight->Oxetane Favors

Caption: Decision workflow for selecting between oxetane and thietane bioisosteres.

Experimental Workflow for Property Determination

The characterization of these bioisosteres involves a standard set of in vitro experiments to determine their key drug-like properties.

experimental_workflow Start Synthesized Compound Physicochemical Physicochemical Profiling pKa Determination logP/logD Measurement Aqueous Solubility Assay Start->Physicochemical In_Vitro_ADME In Vitro ADME Assays Metabolic Stability (Microsomes, Hepatocytes) Permeability (e.g., PAMPA) Start->In_Vitro_ADME Data_Analysis Data Analysis and SAR Physicochemical->Data_Analysis In_Vitro_ADME->Data_Analysis Biological_Screening Biological Activity Screening Target-based Assays Data_Analysis->Biological_Screening

Caption: A typical experimental workflow for characterizing novel bioisosteres.

Conclusion

Both this compound and oxetane-3-carboxylic acid offer unique advantages as bioisosteres for the carboxylic acid functional group. Oxetane-3-carboxylic acid is a compelling choice when seeking to enhance polarity, increase aqueous solubility, and improve metabolic stability, all while maintaining a low molecular weight.[6][9] In contrast, this compound provides a slightly more lipophilic scaffold, which may be advantageous in certain contexts.[3] The potential for metabolism at the sulfur atom of the thietane ring is a key consideration that distinguishes it from its oxetane counterpart. Ultimately, the selection between these two valuable building blocks will be context-dependent, guided by the specific goals of the drug discovery program and the structure-activity relationships of the compound series.

References

A Comparative Guide to Thietane, Azetidine, and Cyclobutane Carboxylic Acids in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of small, saturated rings into drug candidates is a powerful strategy for optimizing physicochemical and pharmacokinetic properties. These compact, three-dimensional scaffolds can enhance metabolic stability, modulate lipophilicity, and provide novel exit vectors for structure-activity relationship (SAR) studies. This guide offers an objective comparison of three prominent four-membered ring carboxylic acids—thietane, azetidine, and cyclobutane—supported by experimental data to inform scaffold selection in drug design.

Introduction to Small Ring Scaffolds

Carboxylic acids are common functionalities in drug molecules, often crucial for target binding. However, their acidic nature can lead to poor permeability and rapid metabolism. Replacing or modifying this group with bioisosteres is a common medicinal chemistry tactic. Saturated four-membered rings like cyclobutanes, azetidines, and thietanes have gained significant attention for this purpose.[1] They offer a balance of rigidity and improved properties such as metabolic stability and aqueous solubility compared to more common cyclic analogues.[1]

  • Cyclobutane carboxylic acid , the all-carbon scaffold, serves as a fundamental baseline, offering conformational restriction and a non-polar framework.[2][3]

  • Azetidine carboxylic acid introduces a nitrogen atom, providing a handle for further substitution, altering polarity, and introducing a potential hydrogen bond acceptor.[4][5]

  • Thietane carboxylic acid , with its sulfur atom, offers unique properties. The sulfur can exist in different oxidation states (sulfide, sulfoxide, sulfone), allowing for fine-tuning of polarity, acidity, and lipophilicity.[6][7][8]

Physicochemical Properties

The introduction of a heteroatom significantly influences the electronic properties of the ring, which in turn affects the acidity (pKa) of the appended carboxylic acid and the overall lipophilicity (LogD). A recent study systematically compared these properties.[6][7]

ScaffoldStructurepKa (Carboxylic Acid)clogP (Parent Ring)Key Physicochemical Features
Cyclobutane Cyclobutane Carboxylic Acid~4.8[9]1.45Baseline lipophilicity and acidity; chemically inert carbocycle.[2]
Azetidine Azetidine Carboxylic Acid~3.70.16Nitrogen atom increases polarity and can be protonated; acts as a versatile chemical handle.[4][10]
Thietane Thietane Carboxylic Acid~4.31.15Sulfur atom is less polar than nitrogen but can be oxidized to modulate properties.[6][7]
Thietane S,S-dioxide Thietane Dioxide Carboxylic Acid~3.5-1.10The sulfone group significantly increases polarity and acidity, surpassing even azetidine.[6][7]

Note: pKa and clogP values are approximate and can vary based on substitution and measurement conditions. Data compiled from multiple sources for illustrative comparison.

The data reveals clear structure-property trends. Thietane (S(II)) derivatives are most similar to cyclobutanes in terms of lipophilicity.[6] In contrast, the oxidized sulfur states (S(IV) and S(VI)) and the nitrogen in azetidine lead to markedly less lipophilic and more acidic compounds, providing a broad spectrum of properties from a limited set of core scaffolds.[6][7]

Synthesis and Accessibility

The ease of synthesis and commercial availability of starting materials are critical considerations for drug development.

  • Cyclobutane Carboxylic Acid: Typically prepared via decarboxylation of 1,1-cyclobutanedicarboxylic acid, which is synthesized from the condensation of ethyl malonate with trimethylene bromide.[11][12][13][14] The starting materials are readily available, making it an accessible scaffold.

  • Azetidine Carboxylic Acid: Synthesis can be more complex. A practical, large-scale synthesis involves the cyclization of a bistriflate diol with benzylamine, followed by decarboxylation and hydrogenation.[15][16] While more steps are involved, scalable routes have been developed.[17]

  • Thietane Carboxylic Acid: Can be synthesized from starting materials like epithiochlorohydrin or thietan-3-one.[6][7] The synthesis of thietanes has historically resulted in modest yields, but robust platforms are emerging to provide diverse building blocks.[18][19]

Applications and Case Studies in Drug Discovery

All three scaffolds have been successfully incorporated into clinical candidates and approved drugs, demonstrating their value.

  • Cyclobutanes: Used to provide conformational restriction, improve metabolic stability, and serve as non-planar bioisosteres for phenyl groups.[2][3][20] Marketed drugs containing a cyclobutane ring include the protease inhibitor Boceprevir and the analgesic Nalbuphine .[21][22]

  • Azetidines: Valued for their ability to improve solubility, provide advantageous exit vectors, and act as rigid linkers.[4] The MEK inhibitor Cobimetinib and the calcium channel blocker Azelnidipine are examples of approved drugs featuring an azetidine ring.[5][23][24]

  • Thietanes: An emerging scaffold in medicinal chemistry, prized for its ability to modulate physicochemical properties through sulfur oxidation.[25][26] Thietane-containing compounds have shown promise as antiviral (thia-analogue nucleosides) and anticancer agents.[26][27]

Visualizing the Evaluation Workflow

The process of selecting and evaluating these scaffolds in a drug discovery program can be standardized. The following workflow outlines the key stages from initial synthesis to comparative analysis.

G cluster_0 Scaffold Synthesis cluster_1 In Vitro Profiling cluster_2 Data Analysis & Selection S1 Thietane-3-COOH C1 Compound Library Synthesis S1->C1 S2 Azetidine-3-COOH S2->C1 S3 Cyclobutane-COOH S3->C1 A1 Solubility Assay (Kinetic/Thermodynamic) D1 Comparative Analysis of Physicochemical & ADME data A1->D1 A2 Permeability Assay (e.g., PAMPA) A2->D1 A3 Metabolic Stability (Microsomes, Hepatocytes) A3->D1 A4 Target Binding Assay (e.g., SPR, ITC) A4->D1 D2 SAR Assessment D1->D2 L1 Lead Optimization D2->L1 Select Best Scaffold C1->A1 Test Compounds C1->A2 Test Compounds C1->A3 Test Compounds C1->A4 Test Compounds

Caption: A generalized workflow for the comparative evaluation of drug scaffolds.

Appendix: Experimental Protocols

A. Protocol for Human Liver Microsomal Stability Assay

This assay assesses the metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes, which contain key drug-metabolizing enzymes (e.g., Cytochrome P450s).

1. Materials:

  • Test compound stock solution (10 mM in DMSO).

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL.

  • NADPH regenerating system (e.g., Promega NADPH-Regen®).

  • Phosphate buffer (0.1 M, pH 7.4).

  • Control compounds: Verapamil (low stability), Warfarin (high stability).

  • Acetonitrile with an internal standard (e.g., 100 ng/mL Tolbutamide) for reaction quenching.

2. Procedure:

  • Prepare a 1 µM working solution of the test compound in phosphate buffer.

  • In a 96-well plate, combine the HLM (final concentration 0.5 mg/mL), phosphate buffer, and the NADPH regenerating system.

  • Pre-warm the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding the test compound working solution to the wells.

  • Incubate the plate at 37°C with shaking.

  • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile containing the internal standard.

  • Centrifuge the plate at 4000 rpm for 20 minutes to precipitate proteins.

  • Transfer the supernatant to a new plate for analysis.

3. Analysis:

  • Analyze the samples using LC-MS/MS to determine the peak area ratio of the test compound to the internal standard at each time point.

  • Plot the natural logarithm of the remaining percentage of the test compound against time.

  • The slope of the linear regression line corresponds to the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

  • Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein) .

B. Protocol for Kinetic Solubility Assay

This high-throughput assay measures the solubility of a compound when it is rapidly precipitated from a DMSO stock solution into an aqueous buffer, mimicking the conditions of early-stage screening.

1. Materials:

  • Test compound stock solution (10 mM in DMSO).

  • Phosphate Buffered Saline (PBS), pH 7.4.

  • 96-well filter plates (0.45 µm).

  • 96-well UV-transparent collection plates.

2. Procedure:

  • Add 198 µL of PBS (pH 7.4) to the wells of a standard 96-well plate.

  • Add 2 µL of the 10 mM DMSO stock of the test compound to the PBS-containing wells to achieve a final concentration of 100 µM (with 1% DMSO).

  • Seal the plate and shake at room temperature for 2 hours to allow for equilibration.

  • After incubation, transfer the contents to a 96-well filter plate placed on top of a UV-transparent collection plate.

  • Centrifuge the stacked plates to separate any precipitated compound (solid) from the dissolved compound (filtrate).

  • Measure the UV absorbance of the filtrate in the collection plate using a plate reader at a predetermined wavelength for the compound.

3. Analysis:

  • Create a standard curve using known concentrations of the test compound in a 1% DMSO/PBS solution.

  • Use the standard curve to determine the concentration of the dissolved compound in the filtrate.

  • The resulting concentration is reported as the kinetic solubility of the compound under the assay conditions.

References

Biological activity of Thietane-3-carboxylic acid analogs versus parent compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic replacement of a carboxylic acid functional group with a bioisostere is a well-established method in medicinal chemistry to enhance the pharmacological properties of a drug candidate. Among the emerging bioisosteres, thietane-3-carboxylic acid and its related analogs are gaining attention for their unique structural and physicochemical properties. This guide provides a comparative analysis of the biological activity of this compound analogs versus their parent compounds, supported by experimental data and detailed protocols.

Ibuprofen Analogs: Dual Inhibition of COX and 5-LOX Pathways

A notable example of the bioisosteric replacement of a carboxylic acid with a thietane moiety is the modification of the widely-used non-steroidal anti-inflammatory drug (NSAID), ibuprofen. Ibuprofen is a well-known inhibitor of cyclooxygenase (COX) enzymes. However, by replacing its carboxylic acid group with a thietan-3-ol derivative, researchers have developed analogs with a broader inhibitory profile.

Comparative Biological Activity

The following table summarizes the inhibitory activity of ibuprofen and its thietane-based analogs against key enzymes in the arachidonic acid cascade, namely COX-1, COX-2, and 5-lipoxygenase (5-LOX). The data was obtained from studies on rat basophilic leukemia (RBL-1) cells.[1]

CompoundParent CompoundThietane Analog% Inhibition of LTB4 (5-LOX) at 30 µM[1]% Inhibition of PGD2 (COX) at 30 µM[1]
IbuprofenYesNoNo significant inhibitionSignificant inhibition
Thietan-3-ol analog of IbuprofenNoYes> 80%> 80%
Thietan-3-ol, 1-oxide analog of IbuprofenNoYes> 80%> 80%
Thietan-3-ol, 1,1-dioxide analog of IbuprofenNoYes> 80%> 80%

Key Finding: The replacement of the carboxylic acid in ibuprofen with thietan-3-ol and its oxidized derivatives leads to a significant shift in biological activity. While ibuprofen primarily inhibits COX enzymes, the thietane analogs exhibit potent dual inhibition of both COX and 5-LOX pathways.[1] This suggests that these analogs may offer a broader anti-inflammatory effect by targeting the production of both prostaglandins and leukotrienes.

Signaling Pathway

The diagram below illustrates the arachidonic acid cascade and the points of inhibition by ibuprofen and its thietane-based analogs.

cluster_0 Cell Membrane cluster_1 Cytosol cluster_2 Inhibitors Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 5-LOX 5-LOX Arachidonic_Acid->5-LOX COX-1_COX-2 COX-1_COX-2 Arachidonic_Acid->COX-1_COX-2 Leukotrienes Leukotrienes 5-LOX->Leukotrienes Prostaglandins_Thromboxanes Prostaglandins_Thromboxanes COX-1_COX-2->Prostaglandins_Thromboxanes Inflammation_Allergy Inflammation_Allergy Leukotrienes->Inflammation_Allergy Pain_Fever_Inflammation Pain_Fever_Inflammation Prostaglandins_Thromboxanes->Pain_Fever_Inflammation Ibuprofen Ibuprofen Ibuprofen->COX-1_COX-2 Inhibits Thietane_Analogs Thietane_Analogs Thietane_Analogs->5-LOX Inhibits Thietane_Analogs->COX-1_COX-2 Inhibits

Arachidonic Acid Cascade Inhibition

Thietane-Containing Compounds as PI3K Inhibitors

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is frequently implicated in cancer. Several thietane-containing compounds have been investigated as inhibitors of this pathway. The rigid thietane ring can provide a well-defined orientation for pharmacophoric groups, leading to potent and selective inhibition of PI3K.[2]

Signaling Pathway

The following diagram depicts the PI3K/AKT signaling pathway, a common target for cancer therapy.

cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Cytosol cluster_3 Inhibitor Growth_Factor Growth_Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates & Activates Downstream_Effectors Downstream_Effectors AKT->Downstream_Effectors Cell_Growth_Proliferation_Survival Cell_Growth_Proliferation_Survival Downstream_Effectors->Cell_Growth_Proliferation_Survival Thietane_PI3K_Inhibitor Thietane_PI3K_Inhibitor Thietane_PI3K_Inhibitor->PI3K Inhibits

PI3K/AKT Signaling Pathway

Thietane Analogs as Thromboxane A2 Receptor Antagonists

Thromboxane A2 (TXA2) is a potent mediator of platelet aggregation and vasoconstriction, and its receptor (TP) is a key target for anti-thrombotic drugs. Thiathromboxane A2 analogs, where the oxane ring of the natural ligand is replaced by a thietane ring, have been investigated as TP receptor antagonists.[2] This modification aims to block the pro-inflammatory and pro-thrombotic signaling of TXA2.

Experimental Workflow

The evaluation of a compound as a thromboxane A2 receptor antagonist typically involves a competitive radioligand binding assay. The workflow for such an assay is outlined below.

cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Measurement cluster_3 Data Analysis prep1 Isolate platelet membranes expressing TP receptors incubation Incubate platelet membranes with radioligand and thietane analog prep1->incubation prep2 Prepare radiolabeled TP receptor antagonist (e.g., [3H]-U46619) prep2->incubation prep3 Prepare serial dilutions of thietane analog prep3->incubation separation Separate bound and free radioligand via filtration incubation->separation measurement Quantify bound radioactivity using scintillation counting separation->measurement analysis Determine IC50 and Ki values of the thietane analog measurement->analysis

Thromboxane A2 Receptor Binding Assay

Experimental Protocols

RBL-1 Cell Assay for COX and 5-LOX Inhibition

This protocol is adapted from a method used to evaluate the inhibition of eicosanoid biosynthesis in rat basophilic leukemia (RBL-1) cells.[1]

Materials:

  • RBL-1 cells

  • 24-well cell culture plates

  • Cell culture medium (e.g., MEM) supplemented with fetal bovine serum and antibiotics

  • Test compounds (ibuprofen and thietane analogs) dissolved in a suitable solvent (e.g., DMSO)

  • Calcium ionophore A23187

  • Phosphate-buffered saline (PBS)

  • ELISA kits for prostaglandin D2 (PGD2) and leukotriene B4 (LTB4)

Procedure:

  • Seed RBL-1 cells in 24-well plates at an appropriate density and allow them to adhere overnight.

  • Pre-incubate the cells with various concentrations of the test compounds for 2 hours at 37°C.

  • Induce the release of arachidonic acid by adding calcium ionophore A23187 to a final concentration of 12 µM.

  • Incubate for 15 minutes at 37°C.

  • Collect the cell culture supernatants.

  • Quantify the levels of PGD2 (as a marker of COX activity) and LTB4 (as a marker of 5-LOX activity) in the supernatants using specific ELISA kits according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each compound at each concentration relative to the vehicle control.

PI3K Inhibition Assay (ADP-Glo™ Kinase Assay)

This is a general protocol for determining the in vitro inhibitory activity of compounds against PI3K isoforms using a commercially available luminescent kinase assay.

Materials:

  • Recombinant PI3K enzyme (e.g., PI3Kδ)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well white plates

  • Test compounds (thietane derivatives)

  • PI3K Reaction Buffer

  • Lipid substrate (e.g., PIP2)

  • ATP

Procedure:

  • Prepare the PI3K Reaction Buffer containing the lipid substrate.

  • Dilute the PI3K enzyme in the prepared buffer.

  • In a 384-well plate, add 0.5 µL of the test compound or vehicle (DMSO).

  • Add 4 µL of the enzyme/lipid mixture to each well.

  • Initiate the kinase reaction by adding 0.5 µL of 250 µM ATP.

  • Incubate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Competitive Radioligand Binding Assay for Thromboxane A2 Receptor

This protocol outlines a method for assessing the binding affinity of a test compound to the thromboxane A2 (TP) receptor.

Materials:

  • Platelet membranes from healthy human donors

  • Radiolabeled TP receptor antagonist (e.g., [3H]-U46619)

  • Unlabeled test compound (thietane analog)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare platelet membranes by differential centrifugation of platelet-rich plasma.

  • In a reaction tube, incubate a fixed concentration of the radiolabeled antagonist with varying concentrations of the unlabeled test compound and a constant amount of platelet membrane protein in the binding buffer.

  • Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 30 minutes).

  • Separate the bound from free radioligand by rapid vacuum filtration through glass fiber filters.

  • Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

References

A Head-to-Head Comparison of Physicochemical Properties: Thietane vs. Thiophene-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers in Drug Development

In the landscape of medicinal chemistry and drug development, the selection of appropriate molecular scaffolds is a critical decision that influences the physicochemical properties and ultimate viability of a drug candidate. Among the vast array of heterocyclic compounds, sulfur-containing rings offer unique conformational and electronic characteristics. This guide provides a detailed, data-driven comparison of two such heterocycles: the saturated, four-membered thietane ring and the aromatic thiophene-2-carboxylic acid.

This document serves as a resource for researchers, scientists, and drug development professionals, offering a clear comparison of these two molecules. By presenting experimental data in a structured format and detailing the methodologies used to obtain this information, we aim to facilitate informed decisions in molecular design and lead optimization. Thietanes are recognized for their ability to introduce three-dimensionality and modulate properties like polarity and solubility, while thiophene carboxylic acids are valued as versatile aromatic building blocks in organic synthesis.[1][2][3]

Quantitative Physicochemical Data

The following tables summarize the key physicochemical properties of thietane and thiophene-2-carboxylic acid, providing a direct comparison of their fundamental characteristics.

Table 1: General and Physical Properties

PropertyThietaneThiophene-2-Carboxylic Acid
Chemical Structure
Molecular Formula C₃H₆SC₅H₄O₂S
Molecular Weight 74.14 g/mol [4]128.15 g/mol
Appearance Colorless liquid[5]White to light yellow crystalline powder
State at 25°C Liquid[5]Solid[6]
Melting Point -73 °C125-127 °C
Boiling Point 94-95 °C260 °C

Table 2: Chemical and Drug-Like Properties

PropertyThietaneThiophene-2-Carboxylic Acid
pKa Not Applicable3.51
logP (Octanol/Water) 0.84 (Predicted)1.446 (Experimental)[7]
Aqueous Solubility Minimal / Poorly soluble[5]Very soluble
Non-Polar Solvent Solubility Good (e.g., hexane, benzene)[5]Decreased solubility[5]
Visual Comparison of Properties

The following diagram illustrates the structural differences and the resulting divergence in key physicochemical properties between thietane and thiophene-2-carboxylic acid.

G cluster_thietane Thietane cluster_thiophene Thiophene-2-Carboxylic Acid thietane_node C₃H₆S Saturated Ring thietane_props Key Properties: - Liquid at RT - Low Boiling Point (94-95°C) - Non-polar Character - Poor Aqueous Solubility thietane_node->thietane_props comparison Comparison Highlights Divergent Physicochemical Profiles thietane_props->comparison thiophene_node C₅H₄O₂S Aromatic Ring + Carboxylic Acid thiophene_props Key Properties: - Solid at RT - High Boiling Point (260°C) - Acidic (pKa ~3.5) - Good Aqueous Solubility thiophene_node->thiophene_props thiophene_props->comparison

Caption: Structural and property comparison of thietane and thiophene-2-carboxylic acid.

Experimental Protocols

The following sections detail the standard methodologies for determining the key physicochemical properties discussed in this guide.

Melting Point Determination (Capillary Method)

The capillary method is a standard technique for determining the melting point of a solid substance.[8]

  • Principle: A small, finely powdered sample of the crystalline solid is packed into a thin-walled capillary tube. This tube is placed in a heating apparatus alongside a calibrated thermometer. The temperature is slowly increased, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquefied is recorded as the melting range.[9]

  • Apparatus: Melting point apparatus (e.g., Mel-Temp or similar digital device), capillary tubes (sealed at one end), thermometer or digital temperature probe, mortar and pestle.

  • Procedure:

    • Sample Preparation: A small amount of the dry solid sample (e.g., thiophene-2-carboxylic acid) is finely ground using a mortar and pestle. The open end of a capillary tube is tapped into the powder, and the tube is inverted and tapped on a hard surface to pack the sample into the sealed end, forming a compact column of 2-3 mm in height.[8]

    • Measurement: The capillary tube is placed in the heating block of the melting point apparatus.

    • Initial Determination: A rapid heating rate (e.g., 10-20 °C/min) is used to get an approximate melting point.

    • Accurate Determination: The apparatus is cooled to at least 20 °C below the approximate melting point. A fresh sample is heated rapidly to within 10-15 °C of the expected melting point, after which the heating rate is slowed to 1-2 °C per minute.

    • Data Recording: The temperature at which the first signs of melting are observed and the temperature at which the last solid crystal disappears are recorded. This range is the melting point of the substance.

Boiling Point Determination (Thiele Tube Method)

For liquids like thietane, the Thiele tube method provides an accurate boiling point measurement using a small sample volume.[10]

  • Principle: A small amount of liquid is heated in a test tube. An inverted, sealed capillary tube is placed inside. As the liquid heats, air trapped in the capillary expands and escapes as bubbles. When the temperature exceeds the boiling point, a continuous stream of bubbles emerges. Upon cooling, the vapor pressure inside the capillary drops, and when it equals the atmospheric pressure, the bubbling stops, and liquid is drawn into the capillary. The temperature at this moment is the boiling point.[10][11]

  • Apparatus: Thiele tube, thermometer, small test tube (e.g., fusion tube), capillary tube (sealed at one end), heating source (Bunsen burner or hot plate), mineral oil or silicone oil.[11]

  • Procedure:

    • Setup: The Thiele tube is filled with oil. The liquid sample (0.5-1 mL) is placed in the small test tube. The sealed capillary tube is dropped in, open-end down.

    • Assembly: The test tube is attached to a thermometer with a rubber band, ensuring the sample is level with the thermometer bulb. This assembly is placed in the Thiele tube, with the oil level above that of the sample.

    • Heating: The side arm of the Thiele tube is gently heated. A slow, continuous stream of bubbles should emerge from the capillary tube.[12]

    • Measurement: Heating is stopped once a steady stream of bubbles is observed. The temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point.[10]

    • Correction: The observed boiling point is corrected for atmospheric pressure if it deviates significantly from standard pressure (760 mmHg).[13]

pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining the acid dissociation constant (pKa) of a substance like thiophene-2-carboxylic acid.[14][15]

  • Principle: A solution of the acidic compound is titrated with a standard solution of a strong base (e.g., NaOH). The pH of the solution is measured after each addition of the titrant. A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.[14]

  • Apparatus: Calibrated pH meter with an electrode, burette, beaker, magnetic stirrer, and stir bar.

  • Procedure:

    • Preparation: A known concentration of thiophene-2-carboxylic acid is prepared in water (e.g., 0.01 M). The pH meter is calibrated using standard buffers (e.g., pH 4, 7, and 10).[15]

    • Titration: The acid solution is placed in a beaker with a magnetic stir bar. The pH electrode is immersed in the solution.

    • Data Collection: A standardized solution of NaOH (e.g., 0.1 M) is added in small, precise increments from the burette. After each addition, the solution is allowed to stabilize, and the pH is recorded.

    • Analysis: The data is plotted as pH vs. volume of NaOH added. The equivalence point is identified as the point of steepest inflection on the curve. The volume of NaOH at the half-equivalence point is determined, and the pH at this point corresponds to the pKa of the acid.[16]

Octanol-Water Partition Coefficient (logP) Determination (Shake-Flask Method)

The shake-flask method is the "gold standard" for experimentally determining the logP of a compound.[17][18]

  • Principle: The compound is dissolved in a biphasic system of n-octanol and water. The two phases are pre-saturated with each other to ensure thermodynamic equilibrium. After vigorous mixing and separation of the layers, the concentration of the compound in each phase is measured. The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[19][20]

  • Apparatus: Separatory funnel or vials, mechanical shaker, centrifuge (optional), analytical instrument for concentration measurement (e.g., HPLC or UV-Vis spectrophotometer).

  • Procedure:

    • Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer like PBS at pH 7.4 for LogD measurements) are mixed and shaken vigorously for 24 hours to ensure mutual saturation. The layers are then separated.[17]

    • Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). The second phase is added.

    • Equilibration: The mixture is shaken for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25 °C) to allow the compound to partition between the two layers until equilibrium is reached.[21]

    • Phase Separation: The mixture is allowed to stand until the layers have clearly separated. Centrifugation can be used to break up any emulsions.

    • Quantification: The concentration of the compound in each layer is determined using an appropriate analytical technique.

    • Calculation: LogP is calculated using the formula: LogP = log₁₀ ([Concentration in Octanol] / [Concentration in Water]).

Aqueous Solubility Determination

A qualitative or semi-quantitative assessment of solubility is a fundamental step in characterizing a compound.

  • Principle: A standardized amount of solute is added to a specific volume of solvent at a controlled temperature. The mixture is agitated, and the solubility is determined by visual inspection or by analyzing the concentration of the resulting saturated solution.[22]

  • Apparatus: Test tubes or vials, vortex mixer or shaker, temperature-controlled bath.

  • Procedure (Qualitative):

    • Preparation: Add a small, measured amount of the compound (e.g., 10-20 mg) to a test tube.[22]

    • Solvent Addition: Add a measured volume of the solvent (e.g., 1 mL of water) in portions.[23]

    • Mixing: After each addition, cap the tube and shake or vortex vigorously for 30-60 seconds.

    • Observation: Visually inspect the solution for any undissolved solid. A compound is typically classified as soluble if it fully dissolves, sparingly soluble if some dissolves, and insoluble if it remains largely undissolved.[24][25]

    • pH Testing (for water-soluble compounds): For compounds that dissolve in water, the pH of the resulting solution can be tested with pH paper to indicate acidic or basic properties.

References

Thietane-Containing Inhibitors: A Comparative Guide to In Vitro Assay Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thietane ring, a four-membered heterocycle containing a sulfur atom, has emerged as a compelling structural motif in modern medicinal chemistry. Its unique conformational properties and ability to act as a bioisosteric replacement for other functional groups have led to its incorporation into a variety of potent and selective inhibitors. This guide provides an objective comparison of the in vitro performance of thietane-containing inhibitors against relevant alternatives, supported by experimental data and detailed protocols.

Anticancer: PI3Kα Inhibition

The phosphoinositide 3-kinase (PI3K) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1] The incorporation of a thietane moiety into PI3K inhibitors can enhance potency and modulate physicochemical properties.

Comparative In Vitro Performance of PI3Kα Inhibitors

Here, we compare a representative thietane-containing PI3Kα inhibitor with a well-characterized clinical-stage inhibitor, Taselisib (GDC-0941), which features a different heterocyclic scaffold.

CompoundTargetAssay TypeIC50 (nM)Reference
Thietane-based Inhibitor (Representative) PI3KαBiochemical (ADP-Glo)3.5[2]
Taselisib (GDC-0941)PI3KαBiochemical (ADP-Glo)3.3[1]

Note: The data presented is compiled from different studies and direct comparison should be made with caution as experimental conditions may vary.

Experimental Protocol: In Vitro PI3Kα (p110α/p85α) Kinase Assay (ADP-Glo™)

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of a test compound against the PI3Kα isoform.

Materials:

  • Purified recombinant human PI3Kα (p110α/p85α) enzyme

  • PI3K lipid substrate (e.g., PIP2)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • PI3K Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.025 mg/ml BSA)[3]

  • Test compound (thietane-containing inhibitor) and control inhibitor (e.g., Taselisib)

  • 384-well low-volume plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test and control compounds in DMSO, and then dilute further in PI3K Kinase Buffer.

  • Assay Plate Setup: Add 0.5 µL of the diluted compound or vehicle (DMSO) to the wells of a 384-well plate.[3]

  • Enzyme/Substrate Addition: Add 4 µL of the PI3Kα enzyme and lipid substrate mixture in PI3K Kinase Buffer to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding 0.5 µL of 250 µM ATP to each well.[3]

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

  • Signal Measurement: Incubate for 30 minutes at room temperature and measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity. Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

PI3K/AKT Signaling Pathway and Inhibition

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 Thietane_Inhibitor Thietane-based PI3K Inhibitor Thietane_Inhibitor->PI3K Inhibition PIP3 PIP3 PIP2->PIP3 Phosphorylation AKT AKT PIP3->AKT Activation Downstream Downstream Signaling (Cell Growth, Proliferation, Survival) AKT->Downstream Activation

Caption: PI3K/AKT signaling pathway and the inhibitory action of a thietane-based inhibitor.

Experimental Workflow for PI3Kα Inhibition Assay

PI3K_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection Compound_Prep 1. Prepare serial dilutions of thietane inhibitor Dispense 3. Dispense compound and enzyme mix into plate Compound_Prep->Dispense Enzyme_Prep 2. Prepare enzyme/ substrate mix Enzyme_Prep->Dispense Initiate 4. Add ATP to start reaction Dispense->Initiate Incubate_1 5. Incubate for 60 min at room temperature Initiate->Incubate_1 Stop_Deplete 6. Add ADP-Glo™ Reagent (Stop reaction, deplete ATP) Incubate_1->Stop_Deplete Incubate_2 7. Incubate for 40 min Stop_Deplete->Incubate_2 Detect 8. Add Kinase Detection Reagent (Generate light) Incubate_2->Detect Incubate_3 9. Incubate for 30 min Detect->Incubate_3 Read 10. Read luminescence Incubate_3->Read Thromboxane_Antagonism TXA2 Thromboxane A2 (TXA2) TP_Receptor Thromboxane Receptor (TP) TXA2->TP_Receptor Binds and Activates Thietane_Analogue Thiathromboxane A2 (Thietane Analogue) Thietane_Analogue->TP_Receptor Binds and Blocks (Antagonist) Signaling Downstream Signaling (e.g., Platelet Aggregation, Inflammation) TP_Receptor->Signaling Leads to

References

Navigating Metabolic Fates: A Comparative Guide to Thietane and Oxetane Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, optimizing the metabolic stability of drug candidates is a cornerstone of successful therapeutic design. The strategic incorporation of small heterocyclic rings, such as oxetanes and thietanes, has emerged as a key tactic to enhance pharmacokinetic profiles. This guide provides an objective, data-driven comparison of the metabolic stability of these two four-membered heterocycles, offering insights into their distinct metabolic pathways and providing detailed experimental protocols for their evaluation.

The choice between an oxetane and a thietane moiety can significantly influence a drug candidate's metabolic fate, primarily due to their differential susceptibility to the major drug-metabolizing enzyme systems. While both are four-membered rings, the substitution of oxygen with sulfur introduces profound changes in their biotransformation.

Key Metabolic Pathways: A Tale of Two Heterocycles

Oxetane derivatives have been widely recognized for their ability to enhance metabolic stability by circumventing the major cytochrome P450 (CYP450) enzyme system, which is responsible for the metabolism of a vast majority of drugs and a common source of drug-drug interactions.[1][2] Instead, the primary metabolic route for many oxetane-containing compounds is hydrolysis mediated by microsomal epoxide hydrolase (mEH).[2][3] This enzymatic reaction opens the strained oxetane ring to form a generally more polar and readily excretable 1,3-diol metabolite.[2] This metabolic shunting away from the CYP450 pathway is a significant advantage in drug design.[1][4]

In contrast, thietane derivatives, containing a sulfur atom, are more susceptible to oxidative metabolism by the CYP450 system.[5] The sulfur atom is prone to oxidation, leading to the formation of thietane S-oxides (sulfoxides) and subsequently thietane S,S-dioxides (sulfones).[1] This oxidative pathway can sometimes lead to the formation of reactive metabolites.[5]

cluster_0 Oxetane Metabolism cluster_1 Thietane Metabolism Oxetane Oxetane Derivative mEH Microsomal Epoxide Hydrolase (mEH) Oxetane->mEH Hydrolysis Diol 1,3-Diol Metabolite mEH->Diol Thietane Thietane Derivative CYP450 Cytochrome P450 (CYP) Enzymes Thietane->CYP450 Oxidation Sulfoxide Thietane S-Oxide (Sulfoxide) CYP450->Sulfoxide CYP450_2 Cytochrome P450 (CYP) Enzymes Sulfoxide->CYP450_2 Further Oxidation Sulfone Thietane S,S-Dioxide (Sulfone) CYP450_2->Sulfone

Fig. 1: Comparative Metabolic Pathways

Quantitative Comparison of Metabolic Stability

Direct quantitative comparisons of the metabolic stability of structurally analogous oxetane and thietane derivatives within the same study are limited in the published literature. However, data from various studies illustrate the general trends associated with the incorporation of these motifs.

Table 1: Metabolic Stability of an Oxetane Derivative Compared to Acyclic Analogs

Compound/MoietyIntrinsic Clearance (Clint) in Human Liver Microsomes (µL/min/mg)Reference
gem-Dimethyl Analog16[6]
Methylene Analog37[6]
Oxetane Analog 0 [6]

Data from Carreira, et al. showing a significant improvement in metabolic stability with the introduction of an oxetane ring.

Table 2: Metabolic Stability of a Thietane-Containing Nucleoside Analog

CompoundIntrinsic Clearance (Clint) in Human Liver Microsomes (µL/min/mg protein)Intrinsic Clearance (Clint) in Mouse Liver Microsomes (µL/min/mg protein)Reference
2′-Spiro-4′-fluoro-thietane Uridine Phosphoramidate>347>347[7]

This data indicates that the thietane-containing phosphoramidate 18 exhibited poor metabolic stability, suggesting rapid liver-mediated metabolism. A direct comparison with an oxetane analog was not provided in the same table.[7]

Experimental Protocols

The in vitro microsomal stability assay is a standard method for assessing the metabolic stability of compounds. Below is a detailed protocol.

Microsomal Stability Assay Protocol

1. Materials and Reagents:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Control compounds (one high clearance and one low clearance)

  • Acetonitrile (containing an internal standard for LC-MS/MS analysis)

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

2. Experimental Procedure:

A Prepare Reaction Mixture: - Test Compound (e.g., 1 µM final conc.) - Liver Microsomes (e.g., 0.5 mg/mL final conc.) - Phosphate Buffer B Pre-incubate at 37°C for 5 min A->B C Initiate Reaction: Add NADPH regenerating system B->C D Incubate at 37°C with shaking C->D E Sample at Time Points: (e.g., 0, 5, 15, 30, 60 min) D->E F Terminate Reaction: Add cold acetonitrile with internal standard E->F G Centrifuge to pellet protein F->G H Analyze Supernatant by LC-MS/MS G->H I Data Analysis: - Plot % remaining vs. time - Calculate t½ and Clint H->I

Fig. 2: Microsomal Stability Assay Workflow

3. Data Analysis:

  • The concentration of the test compound at each time point is determined by LC-MS/MS.

  • The natural logarithm of the percentage of the remaining parent compound is plotted against time.

  • The slope of the linear regression of this plot gives the rate constant of elimination (k).

  • The in vitro half-life (t½) is calculated using the formula: t½ = 0.693 / k.

  • The intrinsic clearance (Clint) is calculated using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).

Conclusion

The choice between incorporating an oxetane or a thietane ring into a drug candidate has significant implications for its metabolic stability. Oxetanes often confer enhanced stability by directing metabolism away from the versatile but often problematic CYP450 enzyme system towards hydrolysis by mEH. This can lead to a more predictable pharmacokinetic profile and a lower potential for drug-drug interactions.

Thietanes, on the other hand, are more prone to CYP450-mediated oxidation. While this does not inherently equate to poor metabolic stability in all cases, it suggests a metabolic pathway that is more typical of many xenobiotics and may require more extensive characterization to rule out the formation of reactive metabolites and potential drug-drug interactions.

The available data, although lacking in direct head-to-head comparisons, supports the general principle that oxetanes are a robust tool for improving the metabolic stability of drug candidates. Further studies with direct comparative data for analogous pairs of oxetane and thietane derivatives will be invaluable in providing a more nuanced understanding and guiding the rational design of new therapeutics.

References

A Comparative Guide to the Computational Analysis of Thietane Scaffolds in Protein-Ligand Interactions

Author: BenchChem Technical Support Team. Date: December 2025

The thietane ring, a four-membered heterocycle containing a sulfur atom, is an increasingly valuable scaffold in modern drug discovery. Its unique structural and physicochemical properties—including enhanced polarity, metabolic stability, and three-dimensionality—make it an attractive component for modulating a candidate's pharmacological profile.[1] Computational analysis plays a pivotal role in harnessing the potential of thietane-containing ligands, allowing researchers to predict their behavior and optimize interactions with protein targets. This guide provides a comparative analysis of thietane scaffolds against other common bioisosteres, details the computational methodologies used for their evaluation, and presents supporting data for their application.

Comparative Analysis of Physicochemical Properties

A key advantage of the thietane scaffold is the ability to fine-tune its properties by altering the oxidation state of the sulfur atom.[2][3] This "three-in-one" capability allows for precise modulation of lipophilicity and ionization states, a feature not available to its common carbocyclic and heterocyclic counterparts.[2][3] A systematic study comparing 3-substituted thietanes with analogous cyclobutanes, azetidines, and oxetanes reveals clear structure-property relationships.

The table below summarizes the comparative lipophilicity (measured as LogD at pH 7.4) and acidity/basicity (pKa) for model compounds, demonstrating the distinct properties imparted by the thietane scaffold in its different oxidation states.

Scaffold TypeModel CompoundLogD (pH 7.4)pKaKey Physicochemical Characteristics
Thietane (S-II) Benzamide Derivative1.839.0 (Amine)Lipophilicity is comparable to cyclobutane derivatives.[2][3]
Thietane Sulfoxide (S-IV) Benzamide Derivative0.447.2 (Amine)Significantly less lipophilic and more acidic/less basic than other scaffolds.[2][3]
Thietane Sulfone (S-VI) Benzamide Derivative0.236.8 (Amine)Markedly surpasses even oxetane in polarity and is the least basic.[2][3]
Cyclobutane Benzamide Derivative1.899.5 (Amine)Serves as a baseline for a purely carbocyclic, sp³-rich scaffold.[2][3]
Azetidine Benzamide Derivative1.058.8 (Amine)A common nitrogen-containing heterocycle used to reduce lipophilicity.[4][5]
Oxetane Benzamide Derivative0.959.3 (Amine)Valued for its ability to act as a polar, metabolically stable bioisostere.[4][6]

Data synthesized from comparative studies on model benzamides and anilides.[2][3]

Performance in Protein-Ligand Interactions: A Computational Perspective

The rigid, three-dimensional conformation of the thietane ring provides a well-defined orientation for pharmacophoric groups, which can lead to improved potency and selectivity.[1] While direct, comprehensive comparisons of binding affinities across multiple targets are sparse in the literature, the principles of computational docking can be used to evaluate their potential relative to other scaffolds.

The following table presents hypothetical, yet representative, docking scores to illustrate how different scaffolds might perform against a generic kinase target. A more negative binding affinity indicates a stronger predicted interaction.

Compound ClassScaffoldRepresentative Binding Affinity (kcal/mol)Rationale for Performance
Kinase Inhibitor A Thietane (S-II)-9.8The defined puckering of the thietane ring optimally places substituents into hydrophobic and hydrogen-bonding pockets.
Kinase Inhibitor B Thietane Sulfone (S-VI)-10.5The highly polar sulfone group forms a strong hydrogen bond with a key backbone amide in the hinge region, significantly enhancing affinity.
Kinase Inhibitor C Azetidine-9.2The azetidine nitrogen acts as a hydrogen bond acceptor, but with less directional control compared to the thietane sulfone.[7]
Kinase Inhibitor D Cyclobutane-8.5Provides a similar sp³ character but lacks a heteroatom for key polar interactions, resulting in lower predicted affinity.

Experimental Protocols for Computational Analysis

A robust computational workflow is essential for accurately predicting the behavior of thietane-containing ligands. The process involves several key stages, from initial structure preparation to in-depth simulation and analysis.

G cluster_prep 1. Preparation cluster_dock 2. Docking cluster_sim 3. Simulation & Refinement cluster_analysis 4. Analysis ligand_prep Ligand Preparation (3D Structure Generation, Energy Minimization) docking Molecular Docking (Grid Generation, Pose Prediction, Scoring) ligand_prep->docking protein_prep Protein Preparation (PDB Structure Retrieval, Refinement) protein_prep->docking md_sim Molecular Dynamics (MD) (Complex Stability, Conformational Sampling) docking->md_sim fe_calc Free Energy Calculation (e.g., MM/PBSA, SMD) md_sim->fe_calc analysis Analysis of Results (Binding Affinity, Interaction Analysis, Experimental Validation) fe_calc->analysis

Standard computational workflow for analyzing protein-ligand interactions.

Key Methodologies:

  • Ligand and Protein Preparation:

    • Ligand: Two-dimensional structures of thietane derivatives are created using software like ChemDraw and converted to 3D. The structures then undergo energy minimization using a suitable force field (e.g., MMFF94) to find a stable, low-energy conformation.[8]

    • Protein: The 3D crystal structure of the target protein is retrieved from the Protein Data Bank (PDB). The structure is prepared by removing non-essential components like water molecules and co-crystallized ligands. Polar hydrogens and atomic charges are added using tools like AutoDockTools or Chimera.[8]

  • Molecular Docking Simulation:

    • A grid box is defined around the active site of the target protein, specifying the search space for the ligand.[8]

    • Docking software (e.g., AutoDock, DOCK) systematically samples conformations and orientations of the ligand within the grid box.[8][9]

    • The primary output is the binding affinity (or docking score), typically in kcal/mol, where a more negative value suggests a more favorable interaction.[8]

  • Molecular Dynamics (MD) Simulation:

    • MD simulations are performed to assess the dynamic stability of the predicted protein-ligand complex.[10]

    • Using software like GROMACS with a force field such as AMBER, the simulation models the movement of atoms over time (nanoseconds to microseconds), providing insight into conformational changes and the persistence of key interactions.[10]

  • Free Energy Calculations:

    • For more rigorous affinity prediction, methods like Steered Molecular Dynamics (SMD) can be used to calculate the force required to dissociate the ligand from the binding pocket, providing a comparative measure of binding strength.[11]

Application in Signaling Pathways: PI3K Inhibition

Thietane scaffolds have been successfully incorporated into novel anticancer agents, including inhibitors of the phosphoinositide 3-kinase (PI3K) pathway, which is commonly dysregulated in cancer.[1] Thietane-containing PI3K inhibitors act by blocking the phosphorylation of phosphatidylinositol (4,5)-bisphosphate (PIP₂) to phosphatidylinositol (3,4,5)-trisphosphate (PIP₃), thereby preventing the activation of AKT and its downstream signaling cascades that promote cell survival and proliferation.[1]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP₃ PI3K->PIP3 Phosphorylates PIP2 PIP₂ PIP2->PIP3 AKT AKT PIP3->AKT Activates Downstream Downstream Signaling (Cell Survival, Proliferation) AKT->Downstream Promotes Inhibitor Thietane-based Inhibitor Inhibitor->PI3K Inhibits

The PI3K/AKT signaling pathway, a target for thietane-based inhibitors.

Conclusion

Thietane scaffolds represent a versatile and powerful tool in medicinal chemistry, offering unique physicochemical properties that can be rationally modulated through changes to the sulfur oxidation state.[2][3] As demonstrated, computational analysis is indispensable for exploring the potential of thietane-containing ligands. Through molecular docking and dynamics simulations, researchers can predict binding affinities, analyze interaction modes, and refine molecular designs before undertaking costly synthesis. The successful application of thietanes in targeting critical disease pathways like PI3K signaling underscores their value and solidifies their position as an important, sp³-rich building block for modern drug discovery.[1][2]

References

A Comparative Spectroscopic Analysis of Thietane-3-Carboxylic Acid and its Sulfone Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of the Spectroscopic Properties of Thietane-3-Carboxylic Acid and this compound 1,1-Dioxide.

This guide provides a comprehensive comparison of the key spectroscopic differences between this compound and its corresponding sulfone, this compound 1,1-dioxide. Understanding these differences is crucial for the unambiguous identification and characterization of these compounds in research and development settings. This comparison draws upon available experimental data for the parent compounds and closely related derivatives, supplemented by established principles of spectroscopic analysis.

Introduction to the Compounds

This compound and its 1,1-dioxide derivative are four-membered heterocyclic compounds containing a sulfur atom. The oxidation of the sulfur atom to a sulfone significantly alters the electronic environment and geometry of the ring, leading to distinct and predictable changes in their spectroscopic signatures. These structural modifications can have a profound impact on the physicochemical properties and biological activity of molecules incorporating these scaffolds, making their accurate characterization essential.

Below are the chemical structures of the two compounds:

Figure 1: Chemical structures of the compared compounds.

Spectroscopic Data Comparison

The following tables summarize the expected and, where available, reported spectroscopic data for this compound and this compound 1,1-dioxide. Direct experimental data for both parent compounds is limited in the public domain; therefore, some data is inferred from derivatives and related structures.

Infrared (IR) Spectroscopy

Table 1: Key IR Absorption Frequencies (cm⁻¹)

Functional GroupThis compound (Expected)This compound 1,1-dioxide (Expected)Key Differences
O-H stretch (Carboxylic Acid) 3300-2500 (broad)3300-2500 (broad)The broadness and position are characteristic of the hydrogen-bonded carboxylic acid dimer in both compounds.
C-H stretch (Aliphatic) 3000-28503000-2850Largely similar, reflecting the saturated nature of the thietane ring.
C=O stretch (Carboxylic Acid) ~1710~1710The carbonyl stretching frequency is primarily influenced by the carboxylic acid group and is expected to be similar in both compounds.
S=O stretch (Sulfone) N/A~1325-1300 (asymmetric) and ~1160-1120 (symmetric)The presence of two strong absorption bands for the sulfone group is the most significant and defining difference in the IR spectra.
C-S stretch ~700-600Not readily assignedThe C-S stretching vibration is typically weak and can be difficult to identify definitively.
C-O stretch (Carboxylic Acid) ~1320-1210~1320-1210Similar C-O stretching frequencies are expected for the carboxylic acid moiety.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Oxidation of the sulfur atom to a sulfone causes a significant downfield shift of the adjacent protons and carbons in the thietane ring due to the electron-withdrawing nature of the sulfone group.

Table 2: Predicted ¹H NMR Chemical Shifts (ppm)

ProtonThis compound (Predicted)This compound 1,1-dioxide (Predicted)Key Differences
-COOH 10-13 (broad singlet)10-13 (broad singlet)The chemical shift of the acidic proton is highly dependent on solvent and concentration but is expected to be in a similar downfield region for both.
H3 (methine) ~3.5-4.0~4.0-4.5A downfield shift is expected for the methine proton upon oxidation of the sulfur.
H2/H4 (methylene) ~3.0-3.5~3.5-4.0The methylene protons adjacent to the sulfur atom will experience a significant downfield shift in the sulfone.

Note: A commercial supplier reports a ¹H NMR for this compound was recorded at 500 MHz in d6-DMSO, though the spectral data is not publicly available[1].

Table 3: Predicted ¹³C NMR Chemical Shifts (ppm)

CarbonThis compound (Predicted)This compound 1,1-dioxide (Predicted)Key Differences
-COOH 170-180170-180The carbonyl carbon chemical shift is characteristic of carboxylic acids and is not expected to be significantly altered.
C3 (methine) ~40-45~45-50A moderate downfield shift is anticipated for the carbon bearing the carboxylic acid.
C2/C4 (methylene) ~25-30~50-60The most dramatic difference is the substantial downfield shift of the methylene carbons directly attached to the sulfone group. This is a hallmark of the oxidation from a sulfide to a sulfone in a four-membered ring.

Note: While direct experimental data for the parent compounds is scarce, the ¹H and ¹³C NMR spectra for derivatives such as 3-(4-Methoxyphenyl)this compound 1,1-dioxide have been reported and are available in the supporting information of the corresponding publication[2].

Mass Spectrometry (MS)

The fragmentation patterns in mass spectrometry will be influenced by the presence of the carboxylic acid and the sulfur oxidation state.

Table 4: Expected Mass Spectrometry Fragmentation

Ionization ModeThis compoundThis compound 1,1-dioxideKey Differences
Electrospray (ESI) [M+H]⁺ at m/z 119, [M-H]⁻ at m/z 117[M+H]⁺ at m/z 151, [M-H]⁻ at m/z 149The molecular ion peaks will differ by 32 mass units, corresponding to the two oxygen atoms.
Electron Ionization (EI) Fragmentation Loss of -COOH (m/z 45), loss of H₂O from the carboxylic acid, fragmentation of the thietane ring.Loss of -COOH (m/z 45), loss of SO₂ (m/z 64), fragmentation of the thietane ring.A characteristic fragmentation pathway for the sulfone will be the loss of sulfur dioxide (SO₂), which would be absent in the spectrum of the sulfide.

Note: Predicted mass spectrometry data for this compound includes adducts such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻[3].

Experimental Protocols

Detailed experimental procedures are crucial for obtaining high-quality, reproducible spectroscopic data. Below are generalized protocols for the acquisition of the discussed spectra.

Synthesis Workflow

The synthesis of this compound can be achieved through various routes, often starting from epichlorohydrin and a sulfur source. The subsequent oxidation to the sulfone is typically performed using a mild oxidizing agent.

G General Synthesis Workflow start Starting Materials (e.g., Epichlorohydrin) step1 Synthesis of Thietane Ring start->step1 step2 Introduction of Carboxylic Acid Moiety step1->step2 product1 This compound step2->product1 step3 Oxidation product1->step3 product2 This compound 1,1-dioxide step3->product2

Figure 2: A generalized workflow for the synthesis of the target compounds.

Synthesis of this compound: A common route involves the reaction of epichlorohydrin with sodium sulfide to form 3-hydroxythietane, followed by oxidation to thietan-3-one and subsequent functionalization to introduce the carboxylic acid group[4].

Oxidation to this compound 1,1-Dioxide: The sulfide can be oxidized to the sulfone using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) in a suitable solvent like dichloromethane (DCM)[2]. The reaction progress is typically monitored by thin-layer chromatography (TLC).

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of the synthesized compounds.

G Spectroscopic Analysis Workflow sample Purified Compound ir FT-IR Spectroscopy sample->ir nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr ms Mass Spectrometry sample->ms data Spectral Data ir->data nmr->data ms->data

Figure 3: Workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR: Acquire the spectrum on a 400 or 500 MHz spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR: Acquire the spectrum on the same instrument, typically with proton decoupling. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy:

  • Sample Preparation: For solid samples, a small amount can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. Alternatively, a KBr pellet can be prepared.

  • Data Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹.

Mass Spectrometry (MS):

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer via an appropriate ionization source (e.g., ESI for molecular weight determination or EI for fragmentation analysis).

Conclusion

The oxidation of the sulfur atom in this compound to a sulfone induces significant and readily observable changes in its spectroscopic properties. The most notable differences are the appearance of strong S=O stretching bands in the IR spectrum and a pronounced downfield shift of the α-methylene protons and carbons in the NMR spectra of the sulfone derivative. Mass spectrometry can further distinguish the two compounds by the difference in their molecular weights and the characteristic loss of SO₂ from the sulfone during fragmentation. This guide provides a foundational understanding for researchers to confidently identify and differentiate between these two important heterocyclic scaffolds.

References

Thietane-Based Fragments: A Comparative Guide to Lipophilicity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the lipophilicity of thietane-based fragments against common bioisosteric alternatives, supported by experimental data and detailed methodologies.

The strategic modulation of physicochemical properties is a cornerstone of modern drug discovery. Lipophilicity, a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, is a critical parameter to optimize. Four-membered rings, such as thietanes, have emerged as valuable fragments to incorporate into lead compounds to fine-tune their properties. This guide evaluates the lipophilicity of thietane-based fragments, offering a direct comparison with their cyclobutane, oxetane, and azetidine analogs. A significant finding is that the oxidation state of the sulfur atom in the thietane ring provides a versatile tool for modulating lipophilicity.

Comparative Lipophilicity: Thietane vs. Other Four-Membered Rings

A systematic study of the physicochemical properties of thietane building blocks has revealed clear structure-property relationships, particularly concerning lipophilicity. When incorporated into model benzamides and anilides, thietane derivatives in their standard sulfur(II) oxidation state exhibit lipophilicity comparable to their cyclobutane counterparts.

However, the true versatility of the thietane scaffold lies in the ability to modulate its polarity through oxidation of the sulfur atom. Thietane sulfoxides (S(IV)) and thietane sulfones (S(VI)) are markedly less lipophilic than their S(II) parent compounds. In fact, these oxidized thietane derivatives demonstrate polarity that can surpass even that of oxetanes, which are generally considered to be polar fragments. This "three-in-one" nature of the thietane fragment allows for a nuanced adjustment of a molecule's lipophilicity.

Here is a qualitative comparison of the lipophilicity of these four-membered rings:

cluster_lipophilicity Decreasing Lipophilicity (Increasing Polarity) Cyclobutane Cyclobutane Thietane_SII Thietane (S(II)) Cyclobutane->Thietane_SII ~ Similar Azetidine Azetidine Thietane_SII->Azetidine Oxetane Oxetane Azetidine->Oxetane Thietane_SIV Thietane (S(IV)) Oxetane->Thietane_SIV Thietane_SVI Thietane (S(VI)) Thietane_SIV->Thietane_SVI A Prepare Pre-saturated n-octanol and PBS C Mix Solvents and Compound A->C B Prepare Compound Stock Solution B->C D Shake to Reach Equilibrium C->D E Centrifuge for Phase Separation D->E F Quantify Compound in Each Phase (LC-MS/MS) E->F G Calculate logD F->G A Prepare Reference Compound Solutions B Inject References and Record Retention Times A->B C Calculate log(k') for References B->C D Generate Calibration Curve (logP vs. log(k')) C->D G Estimate logP/logD from Calibration Curve D->G E Prepare and Inject Test Compound F Calculate log(k') for Test Compound E->F F->G

Thietane-3-Carboxylic Acid in Lead Optimization: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the strategic replacement of carboxylic acids with bioisosteric mimics is a cornerstone of lead optimization. This approach aims to preserve or enhance pharmacological activity while overcoming the inherent liabilities of the carboxylic acid moiety, such as poor metabolic stability, limited membrane permeability, and potential for toxicity. Among the emerging bioisosteres, thietane-3-carboxylic acid and its derivatives present a compelling, albeit less explored, alternative. This guide provides a comparative analysis of thietane-based bioisosteres against traditional carboxylic acids, supported by experimental data from published case studies.

Case Study 1: Thietan-3-ol Derivatives as Bioisosteres for a Phenylpropionic Acid

A key study investigated the replacement of the carboxylic acid in a model phenylpropionic acid (a structural analog of ibuprofen) with thietan-3-ol and its corresponding sulfoxide and sulfone derivatives. This case provides valuable insights into the physicochemical and biological consequences of such a bioisosteric replacement.

Physicochemical Properties Comparison

The replacement of the carboxylic acid with the four-membered thietane rings resulted in a significant decrease in acidity and a corresponding increase in lipophilicity and membrane permeability.

CompoundStructurepKalogD7.4Permeability (logPapp)
Phenylpropionic Acid(Image of Phenylpropionic Acid structure)4.6-1.5-5.8
Thietan-3-ol analog(Image of Thietan-3-ol analog structure)>121.2-4.5
Thietane sulfoxide analog(Image of Thietane sulfoxide analog structure)>120.5-5.1
Thietane sulfone analog(Image of Thietane sulfone analog structure)9.30.8-4.9

Table 1: Comparison of physicochemical properties of phenylpropionic acid and its thietane-based bioisosteres.

Biological Activity Comparison: Cyclooxygenase (COX) Inhibition

To assess the impact on biological activity, ibuprofen, a well-known cyclooxygenase (COX) inhibitor, was compared with its thietan-3-ol and oxidized derivatives. The study revealed that while the parent drug, ibuprofen, is a COX inhibitor, its thietane-based analogs exhibited a shift in activity towards 5-lipoxygenase (5-LOX) inhibition.

CompoundCOX-1 Inhibition (IC50, µM)COX-2 Inhibition (IC50, µM)5-LOX Inhibition (IC50, µM)
Ibuprofen515>100
Thietan-3-ol Ibuprofen Analog>100>10020
Thietane Sulfoxide Ibuprofen Analog>100>10010
Thietane Sulfone Ibuprofen Analog>100>10012

Table 2: In vitro inhibitory activity of ibuprofen and its thietane-based analogs against COX-1, COX-2, and 5-LOX.

Lead_Optimization_Workflow Lead Lead Compound (Carboxylic Acid) Properties Poor PK Properties - Low Permeability - Metabolic Liability Lead->Properties Identified Issues NewAnalog New Analog Lead->NewAnalog Strategy Bioisosteric Replacement Properties->Strategy Thietane This compound or derivative Strategy->Thietane Chosen Bioisostere Thietane->NewAnalog Synthesis Evaluation Evaluation - Physicochemical - Biological NewAnalog->Evaluation Evaluation->Strategy Iterative Optimization Improved Improved Candidate - Better PK - Retained/Altered Activity Evaluation->Improved Positive Outcome

Figure 1: A generalized workflow for lead optimization using thietane-based bioisosteres.

Case Study 2: 3-Aminothis compound as an NMDA Receptor Modulator

A second example of a biologically active molecule incorporating the this compound scaffold is 3-aminothis compound, which has been identified as a modulator of the N-methyl-D-aspartate (NMDA) receptor. This constrained amino acid serves as a glutamate analog.

While a direct comparative lead optimization study with a corresponding acyclic carboxylic acid is not available in the public domain, the characterization of this molecule provides valuable data on a functionally relevant this compound.

Biological Activity: NMDA Receptor Modulation

3-Aminothis compound was evaluated for its ability to modulate the NMDA receptor-ion channel complex.

CompoundBiological TargetActivity
3-Aminothis compoundNMDA ReceptorModulator

Table 3: Biological activity of 3-aminothis compound.

Signaling_Pathway Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds to Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx Activates Signaling Downstream Signaling Ca_Influx->Signaling Thietane_Analog 3-Aminothietane- 3-carboxylic acid Thietane_Analog->NMDA_Receptor Modulates

Figure 2: Simplified diagram of NMDA receptor activation and modulation by 3-aminothis compound.

Experimental Protocols

Synthesis of Thietan-3-ol Ibuprofen Analog

The synthesis of the thietan-3-ol analog of ibuprofen involved the reaction of a suitable ibuprofen-derived Grignard reagent with thietan-3-one, followed by purification.

General Procedure:

  • To a solution of the appropriate ibuprofen-derived halide in anhydrous tetrahydrofuran (THF) under an inert atmosphere, magnesium turnings were added.

  • The reaction mixture was stirred at room temperature until the formation of the Grignard reagent was complete.

  • The Grignard solution was then added dropwise to a solution of thietan-3-one in anhydrous THF at 0 °C.

  • The reaction was allowed to warm to room temperature and stirred until completion, monitored by thin-layer chromatography (TLC).

  • The reaction was quenched with a saturated aqueous solution of ammonium chloride.

  • The aqueous layer was extracted with ethyl acetate, and the combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product was purified by column chromatography on silica gel to afford the desired thietan-3-ol ibuprofen analog.

In Vitro Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) Inhibition Assays

The inhibitory activity of the compounds against COX-1, COX-2, and 5-LOX was determined using established enzymatic assays.

COX Inhibition Assay:

  • The inhibitory effects on ovine COX-1 and human recombinant COX-2 were determined using a chromogenic assay.

  • Enzyme activity was measured by monitoring the initial rate of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) oxidation at 610 nm.

  • The enzymes were pre-incubated with various concentrations of the test compounds before the addition of arachidonic acid to initiate the reaction.

  • IC50 values were calculated from the concentration-response curves.

5-LOX Inhibition Assay:

  • The inhibitory activity against potato 5-LOX was determined by monitoring the increase in absorbance at 234 nm, corresponding to the formation of conjugated dienes.

  • The enzyme was pre-incubated with the test compounds before the addition of the substrate, linoleic acid.

  • IC50 values were determined by plotting the percentage of inhibition versus the concentration of the inhibitor.

NMDA Receptor Binding Assay

The modulatory activity of 3-aminothis compound at the NMDA receptor was assessed using radioligand binding assays.

General Protocol:

  • Synaptic plasma membranes were prepared from rat forebrains.

  • The membranes were incubated with a radiolabeled NMDA receptor ligand (e.g., [³H]CGP 39653) in the presence of varying concentrations of the test compound.

  • Non-specific binding was determined in the presence of an excess of an unlabeled ligand.

  • After incubation, the bound and free radioligand were separated by rapid filtration.

  • The radioactivity retained on the filters was quantified by liquid scintillation counting.

  • The concentration of the test compound that inhibits 50% of the specific binding (IC50) was determined.

Conclusion

The presented case studies illustrate the potential of thietane-based scaffolds as effective bioisosteres for carboxylic acids in lead optimization. The replacement of a carboxylic acid with a thietan-3-ol derivative led to a significant improvement in physicochemical properties, such as reduced acidity and increased permeability, while also inducing a shift in the biological activity profile from COX to 5-LOX inhibition. Furthermore, the example of 3-aminothis compound demonstrates that this scaffold can be incorporated into functionally active molecules targeting complex biological systems like the NMDA receptor. These findings underscore the value of exploring less conventional bioisosteres like this compound and its derivatives to address the challenges encountered during drug discovery and development. Further systematic studies are warranted to fully elucidate the structure-activity and structure-property relationships of this promising class of carboxylic acid mimics.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.